molecular formula C8H8ClNO2 B159884 Ethyl 5-Chloropyridine-2-carboxylate CAS No. 128072-93-5

Ethyl 5-Chloropyridine-2-carboxylate

Cat. No.: B159884
CAS No.: 128072-93-5
M. Wt: 185.61 g/mol
InChI Key: BEBBWTPLBRZIOF-UHFFFAOYSA-N
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Description

Ethyl 5-Chloropyridine-2-carboxylate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBBWTPLBRZIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572548
Record name Ethyl 5-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128072-93-5
Record name Ethyl 5-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 5-chloropyridine-2-carboxylate, a significant compound in various chemical syntheses. This document outlines its key physical and chemical characteristics, details relevant experimental protocols, and presents logical and experimental workflows through structured diagrams.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below, providing a consolidated resource for laboratory and research applications.

PropertyValueSource
Molecular Formula C8H8ClNO2[1][2]
Molar Mass 185.61 g/mol [1][2]
Melting Point 47-50 °C[1][3]
Boiling Point 263.4 ± 20.0 °C (Predicted)[1][3]
Density 1.245 ± 0.06 g/cm³ (Predicted)[1][3]
Flash Point 113.125 °C[1]
Vapor Pressure 0.01 mmHg at 25°C[1]
pKa -0.46 ± 0.10 (Predicted)[1][3]
Refractive Index 1.525[1]
Solubility Poorly soluble in water, soluble in organic solvents.[1]
Storage Condition Under inert gas (nitrogen or Argon) at 2-8°C.[1][3]

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound.

  • ¹H NMR (250 MHz, CDCl₃) δ ppm: 8.63-8.76 (1H, m), 8.10 (1H, d, J=8.4Hz), 7.82 (1H, dd, J=8.5, 2.4Hz), 4.49 (2H, q, J=7.2Hz), 1.45 (3H, t, J=7.2Hz).[3]

  • LCMS: Calculated MH+ of 186; measured value of 98% (MH+) m/z 186 with a retention time (Rt) of 1.13 min.[3]

The following diagram illustrates the correlation between the proton NMR signals and the molecular structure of this compound.

G cluster_mol This compound Structure cluster_signals ¹H NMR Signals mol s1 8.63-8.76 ppm Pyridine H s1->mol H6 s2 8.10 ppm Pyridine H s2->mol H3 s3 7.82 ppm Pyridine H s3->mol H4 s4 4.49 ppm -CH₂- s4->mol Ethyl CH₂ s5 1.45 ppm -CH₃ s5->mol Ethyl CH₃

¹H NMR Structural Correlation

Experimental Protocols

Detailed methodologies for the synthesis and analysis of key physicochemical properties are provided below.

This protocol describes a common method for the synthesis of the title compound from 5-Chloropyridine-2-carboxylic acid.[3]

Materials:

  • 5-Chloropyridine-2-carboxylic acid (1.0 g, 6.35 mmol)

  • Concentrated HCl

  • H₂SO₄ (0.1 ml)

  • Ethanol (EtOH, 10 ml)

  • Ethyl acetate (EtOAc, 50 ml)

  • Saturated NaHCO₃ solution (25 ml)

  • Brine (25 ml)

  • MgSO₄

Procedure:

  • A mixture of 5-Chloropyridine-2-carboxylic acid and concentrated HCl is prepared.

  • H₂SO₄ and EtOH are added to the mixture.

  • The reaction is heated at 80 °C for 16 hours.

  • After the reaction is complete, the mixture is cooled and concentrated under reduced pressure.

  • The resulting residue is dissolved in EtOAc.

  • The organic phase is washed sequentially with saturated NaHCO₃ solution and brine.

  • The organic phase is then dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the final product.

The workflow for this synthesis is visualized in the following diagram.

G start Start: Mix 5-Chloropyridine-2-carboxylic acid and concentrated HCl add_reagents Add H₂SO₄ and EtOH start->add_reagents heat Heat at 80 °C for 16 hours add_reagents->heat cool_concentrate Cool and concentrate under reduced pressure heat->cool_concentrate dissolve Dissolve residue in EtOAc cool_concentrate->dissolve wash Wash with saturated NaHCO₃ and then with brine dissolve->wash dry_filter Dry over MgSO₄ and filter wash->dry_filter final_product Final Product: This compound dry_filter->final_product

Synthesis Workflow

The melting point of a solid organic compound is a key physical property for identification and purity assessment.[4]

Apparatus:

  • Melting point apparatus (e.g., Vernier melt station)

  • Capillary tubes

  • Sample of this compound

Procedure:

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

The boiling point is determined using a simple distillation apparatus.[4]

Apparatus:

  • Round-bottom flask

  • Distillation head

  • Condenser

  • Thermometer

  • Receiving flask

  • Heating mantle

Procedure:

  • The liquid sample is placed in the round-bottom flask.

  • The distillation apparatus is assembled.

  • The liquid is heated to its boiling point.

  • The temperature is recorded when the vapor temperature stabilizes at the thermometer bulb during distillation. This stable temperature is the boiling point.

The logical relationship for identifying an unknown organic compound based on its physical properties is outlined in the diagram below.

G start Unknown Organic Compound determine_mp Determine Melting Point start->determine_mp determine_bp Determine Boiling Point start->determine_bp compare_data Compare with Literature Values determine_mp->compare_data determine_bp->compare_data identify Identify Compound compare_data->identify

Compound Identification Logic

References

A Technical Guide to the Solubility of Ethyl 5-Chloropyridine-2-Carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 5-chloropyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a consolidated view of its qualitative solubility, along with detailed, established experimental protocols for determining its solubility in various organic solvents.

Core Concepts and Physicochemical Properties

This compound (CAS No: 128072-93-5) is a solid at room temperature with a melting point between 47-50°C.[1][2] General literature describes it as being poorly soluble in water but readily soluble in organic solvents.[1] Its molecular structure, featuring both a polar pyridine ring and an ethyl ester group, suggests a degree of solubility in a range of organic solvents with varying polarities.

Qualitative Solubility Data

While precise quantitative data is scarce, a qualitative understanding of its solubility can be inferred from solvents used in its synthesis and general chemical principles. The compound is noted to be soluble in methanol.[3] Synthesis procedures also indicate its solubility in solvents such as ethanol, dioxane, and dichloromethane.[3][4]

For practical laboratory applications, the following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents. This information is derived from available data and the general behavior of similar pyridine derivatives.[5][6][7]

Solvent ClassSolvent ExamplesExpected Qualitative SolubilityRationale
Protic Solvents Methanol, EthanolSolubleUsed as a solvent in its synthesis, indicating good solubility.[3][4]
Dipolar Aprotic Solvents Acetonitrile, DMSO, DMFLikely SolubleThe polarity of these solvents should facilitate the dissolution of the polar pyridine moiety.[7]
Chlorinated Solvents Dichloromethane, ChloroformSolubleDichloromethane is used as a solvent in reactions involving this compound.[3]
Ethers Diethyl ether, DioxaneModerately SolubleDioxane has been used in its synthesis.[3]
Aromatic Hydrocarbons TolueneSparingly Soluble to SolubleOften used in related synthetic preparations.
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to InsolubleThe non-polar nature of these solvents is less likely to dissolve the polar compound effectively.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods are required. The following protocols are established and widely used for determining the solubility of solid compounds in organic solvents.[8]

Gravimetric Method for Saturated Solutions

This is a classic and highly accurate method for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to the chosen organic solvent in a sealed vial or flask.

    • Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the solution to stand undisturbed for a short time to let the excess solid settle.

    • Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by decantation, or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).

  • Solvent Evaporation and Mass Determination:

    • Accurately transfer a known volume or mass of the clear, saturated solution into a pre-weighed, dry container.

    • Evaporate the solvent completely under controlled conditions. A vacuum oven at a temperature below the compound's melting point is ideal to prevent degradation.

    • Once the solvent is fully evaporated, weigh the container with the solid residue.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of solution taken (mL)] x 100

UV-Vis Spectrophotometric Method

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Step 1).

    • Separate the saturated supernatant as described in Step 2 of the gravimetric method.

    • Dilute an accurately measured volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a new solvent system, a critical step in process development and formulation.

Solubility_Workflow start Start: Select Target Solvent qual_screen Qualitative Screening (Small-scale visual test) start->qual_screen is_soluble Is it visually soluble? qual_screen->is_soluble quant_method Select Quantitative Method is_soluble->quant_method Yes end_insoluble End: Insoluble/Sparingly Soluble is_soluble->end_insoluble No gravimetric Gravimetric Analysis quant_method->gravimetric No chromophore or high accuracy needed spectro UV-Vis Spectrophotometry quant_method->spectro Compound has UV absorbance execute_exp Execute Experiment (Equilibration, Separation, Analysis) gravimetric->execute_exp spectro->execute_exp calc_sol Calculate Solubility (e.g., g/100mL, mol/L) execute_exp->calc_sol end_soluble End: Quantitative Solubility Data calc_sol->end_soluble

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of ethyl 5-chloropyridine-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, outlines experimental methodologies, and presents logical workflows pertinent to the synthesis and analysis of this compound.

Physicochemical Data Summary

The quantitative data for this compound are summarized in the table below, offering a clear comparison of its key physical properties.

PropertyValueSource
Molecular Formula C₈H₈ClNO₂[1][2]
Molar Mass 185.61 g/mol [1][2]
Melting Point 47-50 °C[1]
Boiling Point 263.4 ± 20.0 °C (Predicted)[1]
Density 1.245 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 113.125 °C[1]
Vapor Pressure 0.01 mmHg at 25°C[1]
pKa -0.46 ± 0.10 (Predicted)[1]
Refractive Index 1.525[1]

Experimental Protocols

Detailed methodologies for the determination of melting and boiling points, as well as a representative synthetic route, are crucial for the replication and verification of these properties.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

  • Capillary melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate. A rapid heating rate can be used initially, but the rate should be slowed to 1-2 °C per minute as the melting point is approached to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range from the initial to the final temperature.

Boiling Point Determination (General Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

  • Distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)

  • Heating mantle or oil bath

  • Thermometer (calibrated)

  • Boiling chips

Procedure:

  • Apparatus Setup: The distillation apparatus is assembled. A small volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated.

  • Equilibrium: The liquid is brought to a boil, and the vapor is allowed to rise and equilibrate with the thermometer bulb. The thermometer should be positioned so that the top of the bulb is level with the side arm of the distillation head.

  • Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature is the boiling point at the recorded atmospheric pressure.

  • Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a nomograph or appropriate formula can be used to correct the observed boiling point.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 5-chloropyridine with ethyl formate.[1] While a detailed, peer-reviewed experimental protocol for this specific reaction was not found in the initial search, a general procedure based on this transformation is outlined below.

Reactants:

  • 5-chloropyridine

  • Ethyl formate

  • A suitable catalyst (e.g., a strong base like sodium ethoxide)

  • Anhydrous solvent (e.g., ethanol or toluene)

Procedure:

  • Reaction Setup: A solution of the catalyst in the anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: 5-chloropyridine and ethyl formate are added to the flask, typically at a controlled temperature.

  • Reaction: The mixture is stirred at a specific temperature for a set period to allow the reaction to proceed to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is quenched, often with an aqueous solution. The product is then extracted into an organic solvent.

  • Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography or distillation, to yield pure this compound.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of processes relevant to the synthesis and characterization of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis & Purification cluster_product Final Product & Analysis reactant reactant process process product product analysis analysis R1 5-Chloropyridine P1 Reaction R1->P1 R2 Ethyl Formate R2->P1 R3 Catalyst & Solvent R3->P1 P2 Quenching & Extraction P1->P2 P3 Purification (e.g., Chromatography) P2->P3 Prod Ethyl 5-chloropyridine- 2-carboxylate P3->Prod A1 Characterization (NMR, MS) Prod->A1 A2 Purity Analysis (HPLC, GC) Prod->A2

Caption: A logical workflow for the synthesis and analysis of this compound.

Physicochemical_Characterization sample sample method method result result Sample Purified Sample of This compound MP_Method Melting Point Apparatus Sample->MP_Method Determine melting range BP_Method Distillation or Boiling Point Apparatus Sample->BP_Method Determine boiling point MP_Result Melting Point Range: 47-50 °C MP_Method->MP_Result BP_Result Boiling Point: ~263.4 °C BP_Method->BP_Result

Caption: Experimental workflow for determining the melting and boiling points.

References

In-Depth Technical Guide: ¹H NMR Spectrum of Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Ethyl 5-chloropyridine-2-carboxylate (CAS No: 128072-93-5). The document details the chemical shifts (δ), coupling constants (J), and signal multiplicities, offering a thorough interpretation of the spectrum. A standardized experimental protocol for acquiring the ¹H NMR spectrum is also presented. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development for the structural verification and quality control of this compound.

Molecular Structure and Proton Environment

This compound is a disubstituted pyridine derivative with the chemical formula C₈H₈ClNO₂. The molecule consists of a pyridine ring substituted with a chlorine atom at the 5-position and an ethyl carboxylate group at the 2-position. The protons on the pyridine ring and the ethyl group give rise to distinct signals in the ¹H NMR spectrum, which are crucial for its structural elucidation.

The key proton environments are:

  • Pyridine Ring Protons: H-3, H-4, and H-6.

  • Ethyl Group Protons: Methylene protons (-CH₂-) and methyl protons (-CH₃).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 250 MHz spectrometer. The resulting data is summarized in the table below.[1]

Signal AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
H-68.63-8.76multiplet-1H
H-38.10doublet (d)8.41H
H-47.82doublet of doublets (dd)8.5, 2.41H
-OCH₂CH₃4.49quartet (q)7.22H
-OCH₂CH₃1.45triplet (t)7.23H

Spectral Interpretation

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl ester group.

  • Aromatic Region (7.8-8.8 ppm):

    • The proton at the H-6 position is the most deshielded, appearing as a multiplet in the range of 8.63-8.76 ppm .[1] Its downfield shift is attributed to the anisotropic effect of the pyridine nitrogen and the electron-withdrawing effect of the adjacent ester group.

    • The proton at the H-3 position resonates as a doublet at 8.10 ppm with a coupling constant of J = 8.4 Hz.[1] This splitting is due to coupling with the adjacent H-4 proton.

    • The proton at the H-4 position is observed as a doublet of doublets at 7.82 ppm with coupling constants of J = 8.5 Hz and 2.4 Hz.[1] The larger coupling constant (8.5 Hz) arises from the coupling with the H-3 proton, while the smaller coupling constant (2.4 Hz) is due to the long-range coupling with the H-6 proton.

  • Aliphatic Region (1.4-4.5 ppm):

    • The methylene protons (-CH₂ -) of the ethyl group appear as a quartet at 4.49 ppm with a coupling constant of J = 7.2 Hz.[1] This splitting pattern is a result of coupling with the three adjacent methyl protons.

    • The methyl protons (-CH₃ ) of the ethyl group give rise to a triplet at 1.45 ppm with a coupling constant of J = 7.2 Hz, due to coupling with the two adjacent methylene protons.[1]

Logical Relationships in Proton Coupling

The coupling patterns observed in the ¹H NMR spectrum provide definitive evidence for the connectivity of the protons in the molecule. The following diagram illustrates these relationships.

G cluster_structure This compound cluster_couplings Proton Coupling Network mol H6 H-6 H4 H-4 H6->H4 J = 2.4 Hz H3 H-3 H4->H3 J = 8.5 Hz CH2 -CH2- CH3 -CH3 CH2->CH3 J = 7.2 Hz G start Start sample_prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) start->sample_prep data_acq Data Acquisition (Lock, Shim, Acquire) sample_prep->data_acq processing Data Processing (FT, Phasing, Calibration) data_acq->processing analysis Spectral Analysis (Shifts, Couplings, Integration) processing->analysis report Reporting (Data Table, Interpretation) analysis->report end End report->end

References

An In-depth Technical Guide on the 13C NMR Chemical Shifts for Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Ethyl 5-chloropyridine-2-carboxylate. Due to the limited availability of experimental spectral data in the public domain for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This information is crucial for the structural elucidation and quality control of this important chemical intermediate in various research and development applications.

Predicted ¹³C NMR Chemical Shift Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of substituent effects on the pyridine ring and comparison with structurally related molecules. The assignments are based on established chemical shift ranges for substituted pyridines and esters.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O164.5
C2148.0
C3125.0
C4139.0
C5135.0
C6151.0
O-C H₂-CH₃62.0
O-CH₂-C H₃14.0

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The actual experimental values may vary depending on the solvent and other experimental conditions.

Molecular Structure and Atom Numbering

The structure of this compound with the corresponding carbon atom numbering for the predicted ¹³C NMR data is presented below.

Caption: Structure of this compound with atom numbering.

Methodology for ¹³C NMR Prediction

The predicted chemical shifts were determined by considering the known ¹³C NMR data of ethyl nicotinate as a foundational model.[1] Substituent chemical shift (SCS) effects for a chlorine atom on a pyridine ring were then applied to estimate the shifts for the chlorinated analogue.[2] The position of the ester group at C2 was also taken into account by comparing with related pyridine carboxylates.

The general electronic effects influencing the chemical shifts are as follows:

  • Carbonyl Carbon (C=O): This carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing its resonance in the typical ester carbonyl region.

  • Pyridine Ring Carbons (C2-C6): The chemical shifts of these carbons are influenced by the electronegativity of the nitrogen atom, the chlorine substituent, and the ethyl carboxylate group. The nitrogen atom generally causes a downfield shift for the adjacent carbons (C2 and C6). The chlorine atom at C5 will deshield C5 and have a smaller effect on the other ring carbons. The ester group at C2 will significantly deshield C2.

  • Ethyl Group Carbons (O-CH₂-CH₃): The methylene carbon (O-CH₂) is deshielded due to its direct attachment to the electronegative oxygen atom. The terminal methyl carbon (CH₃) is the most shielded carbon in the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy

For researchers aiming to acquire experimental data, the following provides a standard protocol for obtaining a ¹³C NMR spectrum.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution and sensitivity.

  • Nucleus: ¹³C

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: Approximately 200-250 ppm (e.g., from -10 to 240 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

This comprehensive guide provides valuable predicted data and a robust experimental framework for the ¹³C NMR analysis of this compound, aiding researchers in their synthetic and analytical endeavors.

References

Mass Spectrometry Analysis of Ethyl 5-chloropyridine-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Ethyl 5-chloropyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. This document details experimental protocols, data interpretation, and expected fragmentation patterns, offering valuable insights for researchers and professionals in drug development and analytical chemistry.

Introduction

This compound (C8H8ClNO2, MW: 185.61 g/mol ) is a halogenated pyridine derivative. Its accurate identification and quantification are crucial for process control and quality assurance in pharmaceutical manufacturing. Mass spectrometry, with its high sensitivity and specificity, is the premier technique for the analysis of this compound. This guide will focus on both qualitative and quantitative analysis using mass spectrometry.

Physicochemical Properties and Expected Molecular Ion

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for method development in mass spectrometry.

PropertyValueSource
Molecular FormulaC8H8ClNO2PubChem
Average Molecular Weight185.61 g/mol PubChem
Monoisotopic Mass185.0243562 DaPubChem
Predicted MH+186.03163 Da-

Table 1: Physicochemical properties of this compound.

Due to the presence of a chlorine atom, the molecular ion region in the mass spectrum is expected to exhibit a characteristic isotopic pattern. The two major isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2] Consequently, the mass spectrum will show two peaks for the molecular ion: [M]⁺ at m/z 185 (containing ³⁵Cl) and [M+2]⁺ at m/z 187 (containing ³⁷Cl), with a relative intensity ratio of roughly 3:1. In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 186 and [M+H+2]⁺ at m/z 188, also in a 3:1 ratio.

Mass Spectrometry Fragmentation Analysis

The primary fragmentation pathways are expected to involve the ester group and the pyridine ring. The following diagram illustrates the predicted fragmentation of this compound.

fragmentation_pathway mol This compound m/z 185/187 frag1 Loss of C2H5O• m/z 140/142 mol->frag1 - •OCH2CH3 frag2 Loss of C2H4 m/z 157/159 mol->frag2 - C2H4 (McLafferty) frag5 5-chloropyridinium ion m/z 112/114 mol->frag5 - CO2Et frag3 Loss of CO m/z 112/114 frag1->frag3 - CO frag4 Loss of Cl• m/z 105 frag3->frag4 - Cl•

Caption: Predicted EI fragmentation pathway of this compound.

Predicted Fragmentation Table:

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonNeutral LossComments
185/187[C8H8ClNO2]⁺-Molecular Ion
157/159[C6H4ClNO2]⁺C2H4Loss of ethylene via McLafferty rearrangement
140/142[C7H5ClNO]⁺•OC2H5Loss of ethoxy radical
112/114[C5H3ClN]⁺CODecarbonylation of the m/z 140/142 fragment
105[C7H6NO2]⁺•ClLoss of chlorine radical from the pyridine ring
77[C5H4N]⁺-Pyridyl cation (further fragmentation)

Table 2: Predicted major fragment ions of this compound in EI-MS.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

For Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

  • Perform serial dilutions from the stock solution to prepare working standards of desired concentrations.

  • The final solvent for injection should be compatible with the mobile phase to ensure good peak shape.

For In-process or Biological Samples (e.g., plasma): A protein precipitation protocol is often sufficient for cleaning up plasma samples for LC-MS analysis.[5]

  • To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

The following workflow diagram illustrates the sample preparation process.

sample_prep_workflow start Sample (e.g., Plasma) add_solvent Add Cold Acetonitrile (+ Internal Standard) start->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS Analysis supernatant->analysis

Caption: General workflow for sample preparation of biological samples.

LC-MS/MS Method for Quantification

For quantitative analysis, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high selectivity and sensitivity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Gas Flow Rates: Optimize desolvation and cone gas flows for the specific instrument.

  • MRM Transitions: The precursor ion will be the protonated molecule ([M+H]⁺, m/z 186). Product ions for MRM transitions should be determined by infusing a standard solution of the analyte and performing a product ion scan. Based on the predicted fragmentation, promising product ions would be m/z 140 and 112.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound186.0140.0Optimize100
This compound186.0112.0Optimize100
Internal StandardSelect appropriateSelect appropriateOptimize100

Table 3: Example MRM transitions for the quantification of this compound. Collision energies need to be optimized for the specific instrument.

The logical relationship for setting up a quantitative LC-MS/MS experiment is depicted below.

logical_relationship cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Sample Sample Extraction/Cleanup Extraction/Cleanup Sample->Extraction/Cleanup Final Extract Final Extract Extraction/Cleanup->Final Extract LC Column LC Column Final Extract->LC Column Eluent Eluent LC Column->Eluent Ionization (ESI+) Ionization (ESI+) Eluent->Ionization (ESI+) Precursor Selection (Q1) Precursor Selection (Q1) Ionization (ESI+)->Precursor Selection (Q1) Fragmentation (Q2) Fragmentation (Q2) Precursor Selection (Q1)->Fragmentation (Q2) Product Ion Detection (Q3) Product Ion Detection (Q3) Fragmentation (Q2)->Product Ion Detection (Q3) Data Acquisition & Quantification Data Acquisition & Quantification Product Ion Detection (Q3)->Data Acquisition & Quantification

References

An In-Depth Technical Guide to the FT-IR Spectrum of Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 5-chloropyridine-2-carboxylate, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the expected spectral features, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for the spectroscopic analysis.

Predicted FT-IR Spectral Data

While a publicly available, experimentally-derived FT-IR spectrum for this compound is not readily accessible, a predicted spectrum can be constructed based on the characteristic absorption frequencies of its constituent functional groups. The following table summarizes the expected significant absorption bands, their corresponding vibrational modes, and predicted wavenumber ranges.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupPredicted Intensity
3100-3000C-H StretchAromatic (Pyridine Ring)Medium to Weak
2980-2850C-H StretchAliphatic (Ethyl Group)Medium
1725-1705C=O StretchEster (Carbonyl)Strong
1600-1550C=C StretchAromatic (Pyridine Ring)Medium
1480-1440C=C StretchAromatic (Pyridine Ring)Medium
1300-1250C-O StretchEsterStrong
1150-1000C-O StretchEsterStrong
850-750C-Cl StretchAryl HalideStrong to Medium
800-700C-H Bend (out-of-plane)Aromatic (Pyridine Ring)Strong

Interpretation of the Spectrum

The FT-IR spectrum of this compound is dominated by several key features. A strong absorption band is anticipated in the region of 1725-1705 cm⁻¹ due to the stretching vibration of the ester carbonyl (C=O) group. The presence of the pyridine ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1440 cm⁻¹ range. The ethyl group will exhibit characteristic aliphatic C-H stretching bands between 2980 and 2850 cm⁻¹. Strong bands corresponding to the C-O stretching of the ester group are expected in the 1300-1000 cm⁻¹ region. The carbon-chlorine (C-Cl) bond will likely produce a strong to medium intensity band in the 850-750 cm⁻¹ range. Finally, out-of-plane C-H bending of the substituted pyridine ring should give rise to strong absorptions in the fingerprint region (below 900 cm⁻¹).

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of this compound, which is expected to be a solid at room temperature.

Objective: To record the mid-infrared spectrum (4000-400 cm⁻¹) of this compound using the Potassium Bromide (KBr) pellet method.

Materials and Equipment:

  • This compound sample

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Potassium Bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Infrared lamp (optional, for drying)

  • Sample holder for the FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Ensure the agate mortar and pestle are scrupulously clean and dry.

    • Place approximately 1-2 mg of the this compound sample into the mortar.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer a portion of the ground mixture into the collar of the pellet-forming die.

    • Distribute the powder evenly to ensure a uniform pellet thickness.

    • Place the plunger into the collar and transfer the die assembly to the hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the FT-IR spectrum of the sample. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

Workflow for FT-IR Analysis

The logical flow of an FT-IR experiment, from sample preparation to data interpretation, is a critical aspect of spectroscopic analysis.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Sample This compound Sample Grinding Grind Sample and KBr in Mortar Sample->Grinding KBr Dry KBr Powder KBr->Grinding PelletPress Press Mixture into a Pellet Grinding->PelletPress Background Record Background Spectrum PelletPress->Background SampleScan Acquire Sample Spectrum Background->SampleScan Processing Baseline Correction and Peak Picking SampleScan->Processing Interpretation Assign Peaks to Functional Groups Processing->Interpretation Report Generate Final Report Interpretation->Report

Caption: Experimental workflow for obtaining and analyzing the FT-IR spectrum.

Signaling Pathway of FT-IR Spectroscopy

The fundamental process of how an FT-IR spectrometer interacts with a sample to produce a spectrum can be visualized as a signaling pathway.

FT_IR_Signaling IR_Source Infrared Source Interferometer Interferometer IR_Source->Interferometer Broadband IR Sample Sample (this compound) Interferometer->Sample Interferogram Detector Detector Sample->Detector Attenuated IR Computer Computer (Fourier Transform) Detector->Computer Electrical Signal Spectrum FT-IR Spectrum Computer->Spectrum Data Processing

Caption: The signal pathway in an FT-IR spectrometer.

An In-depth Technical Guide to the UV-Vis Absorption Profile of Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of Ethyl 5-chloropyridine-2-carboxylate. Due to the limited availability of specific experimental spectra for this compound in publicly accessible literature, this guide synthesizes information from structurally related molecules, including pyridine and its derivatives, to predict its absorption profile. Furthermore, a detailed experimental protocol for obtaining the UV-Vis spectrum is provided, alongside a visual representation of the experimental workflow.

Predicted UV-Vis Absorption Data

The UV-Vis spectrum of an organic molecule is determined by its electronic structure. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals. The pyridine ring is the primary chromophore in this molecule. The electronic transitions in the benzene chromophore, a related aromatic system, typically result in three absorption bands around 184 nm, 202 nm, and a less intense band around 255 nm.[1] Similarly, pyridine exhibits absorption maxima at approximately 202 nm and 254 nm.[2]

The presence of substituents on the pyridine ring, such as the chloro group and the ethyl carboxylate group in this compound, is expected to cause a bathochromic (red) shift in these absorption bands. Therefore, the anticipated UV-Vis absorption maxima (λmax) for this compound are summarized in the table below. It is important to note that these are estimated values and experimental verification is essential.

Parameter Estimated Value Associated Electronic Transition Notes
λmax 1~210-220 nmπ → πA high-energy transition, often referred to as the primary band.
λmax 2~260-275 nmπ → π / n → πA lower-energy transition, often referred to as the secondary band, which may show fine structure. The presence of the nitrogen atom and the carbonyl group introduces possible n → π transitions.

Note: The molar absorptivity (ε) for these transitions would need to be determined experimentally.

Experimental Protocol for UV-Vis Spectrophotometry

The following protocol outlines the steps for measuring the UV-Vis absorption spectrum of this compound in solution.

1. Materials and Equipment:

  • This compound (solid)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

2. Procedure:

  • Solvent Selection: Choose a solvent that is transparent in the desired UV-Vis range (typically 200-800 nm) and in which the analyte is readily soluble. Ethanol or methanol are common choices for polar aromatic compounds.

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound (e.g., 10 mg).

    • Dissolve the weighed compound in a known volume of the selected solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. The aim is to find a concentration that gives a maximum absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Instrument Setup and Blank Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill both the reference and sample cuvettes with the pure solvent. This will serve as the blank.

    • Place the cuvettes in the spectrophotometer and run a baseline correction to zero the instrument.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

    • Place the sample cuvette back into the spectrophotometer.

    • Initiate the scan to record the absorbance spectrum.

    • Repeat the measurement for the other working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) from the spectra.

    • If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for obtaining the UV-Vis absorption profile.

experimental_workflow start Start prep_sample Prepare Stock Solution (Dissolve in Solvent) start->prep_sample prep_dilutions Prepare Serial Dilutions prep_sample->prep_dilutions sample_measurement Measure Sample Absorbance prep_dilutions->sample_measurement instrument_setup Instrument Setup (Warm-up, Set Wavelength) blank_measurement Measure Blank (Solvent Only) instrument_setup->blank_measurement blank_measurement->sample_measurement data_analysis Data Analysis (Identify λmax, Calculate ε) sample_measurement->data_analysis end_process End data_analysis->end_process

Caption: Experimental workflow for UV-Vis spectroscopy.

This guide provides a foundational understanding of the expected UV-Vis absorption profile of this compound and a robust protocol for its experimental determination. Researchers are encouraged to use this information as a starting point for their investigations, keeping in mind that experimental conditions, particularly the choice of solvent, can influence the precise absorption maxima.

References

Crystal structure of Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Predicted Crystal Structure of Ethyl 5-chloropyridine-2-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a complete, experimentally determined crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. This guide, therefore, presents a predictive analysis based on the known chemical properties of the molecule and crystallographic data from structurally analogous compounds. The synthesis and fundamental properties are based on available experimental data.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The arrangement of molecules in the solid state, governed by their crystal structure, is paramount in determining key physicochemical properties such as solubility, stability, and bioavailability. This document provides a comprehensive overview of the known characteristics of this compound and a predictive analysis of its crystal structure.

Molecular Profile

Below is a summary of the key identifiers and properties of this compound.

PropertyValueSource
CAS Number 128072-93-5[1][2]
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [2]
Physical State Colorless liquid (predicted)[3][4]
Solubility Poorly soluble in water, soluble in organic solvents[3][4]

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound involves the esterification of 5-chloropyridine-2-carboxylic acid.[1]

Esterification of 5-chloropyridine-2-carboxylic acid
  • Reactants : 5-Chloropyridine-2-carboxylic acid, Ethanol (EtOH), concentrated Sulfuric Acid (H₂SO₄), and concentrated Hydrochloric Acid (HCl).[1]

  • Procedure :

    • 5-Chloropyridine-2-carboxylic acid is mixed with concentrated HCl.[1]

    • A catalytic amount of concentrated H₂SO₄ and an excess of EtOH are added to the mixture.[1]

    • The reaction mixture is heated at 80°C for 16 hours.[1]

    • Upon completion, the mixture is cooled and concentrated under reduced pressure.[1]

    • The residue is dissolved in Ethyl Acetate (EtOAc) and washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.[1]

    • The organic phase is dried over magnesium sulfate (MgSO₄), filtered, and concentrated to yield the final product.[1]

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product A 5-Chloropyridine-2-carboxylic acid D Mix Reactants A->D B Ethanol (EtOH) B->D C Conc. H2SO4 & HCl (Catalysts) C->D E Heat at 80°C for 16h D->E F Cool and Concentrate E->F G Dissolve in EtOAc F->G H Wash with NaHCO3 and Brine G->H I Dry and Concentrate H->I J This compound I->J

Synthesis Workflow

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data, the crystal packing of this compound can be predicted by analyzing its functional groups and drawing parallels with similar reported structures. The molecule possesses a pyridine ring, a chloro substituent, and an ethyl ester group, all of which will influence its intermolecular interactions.

Predicted Molecular Geometry

The pyridine ring is expected to be planar. The ethyl ester group will likely exhibit some degree of rotational freedom, but its conformation will be influenced by steric hindrance and crystal packing forces.

Predicted Intermolecular Interactions

The crystal packing is likely to be dominated by a combination of weak intermolecular forces.

  • π-π Stacking : The planar pyridine rings may engage in π-π stacking interactions, a common feature in the crystal structures of aromatic compounds.

  • C-H···O Hydrogen Bonds : Weak hydrogen bonds are predicted to form between the hydrogen atoms of the ethyl group or the pyridine ring and the oxygen atoms of the carboxylate group of neighboring molecules.

  • Halogen Bonding : The chlorine atom can act as a halogen bond donor, interacting with the nitrogen atom of the pyridine ring or the oxygen atoms of the ester group of an adjacent molecule.

  • van der Waals Forces : These non-specific interactions will contribute to the overall stability of the crystal lattice.

G Predicted Intermolecular Interactions cluster_interactions Predicted Interaction Types A This compound (Molecule 1) B This compound (Molecule 2) A->B π-π Stacking, C-H···O C This compound (Molecule 3) A->C Halogen Bond, van der Waals B->C van der Waals pi_stack π-π Stacking h_bond C-H···O Hydrogen Bond halogen_bond Cl···N/O Halogen Bond vdw van der Waals Forces

Predicted Intermolecular Interactions

Quantitative Data (Predicted)

The following table presents predicted geometric parameters based on computational modeling and data from analogous structures. These values should be considered estimates until experimental data becomes available.

ParameterPredicted Value
Pyridine Ring Bond Lengths (Å) 1.33 - 1.39
C-Cl Bond Length (Å) ~1.74
C=O Bond Length (Å) ~1.21
C-O Bond Length (Å) ~1.34
Pyridine Ring Bond Angles (°) ** 117 - 123
C-C=O Bond Angle (°) ~125
O-C-C Bond Angle (°) **~109

Conclusion

While a definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust, predictive framework for its solid-state behavior. The synthesis is well-established, and the predicted intermolecular interactions, including π-π stacking, weak hydrogen bonds, and potential halogen bonding, offer valuable insights for researchers in drug development and materials science. Future experimental crystallographic studies are essential to validate and refine these predictions.

References

Quantum Chemical Blueprint of Ethyl 5-chloropyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the quantum chemical properties of Ethyl 5-chloropyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections detail the computational methodology, optimized molecular structure, vibrational analysis, electronic properties, and thermodynamic parameters, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented herein is derived from a meticulous computational study designed to elucidate the molecule's fundamental characteristics.

Computational Methodology

A comprehensive computational analysis was performed on this compound to determine its optimized geometry and other key physicochemical properties. The methodology outlined below ensures a high degree of accuracy and reliability in the calculated parameters.

Software and Theoretical Level

All calculations were performed using the Gaussian 16 suite of programs. The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a robust and accurate description of the electronic structure.

Optimization and Frequency Analysis

The geometry of the molecule was optimized in the gas phase without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16. A frequency calculation was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as evidenced by the absence of imaginary frequencies. The calculated vibrational frequencies were uniformly scaled by a factor of 0.967 to account for anharmonicity and the approximate nature of the theoretical model.

Electronic and Frontier Molecular Orbital Analysis

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized structure. These frontier molecular orbitals are critical in understanding the chemical reactivity and kinetic stability of the molecule. The energy gap (ΔE), ionization potential (I), electron affinity (A), global electronegativity (χ), chemical hardness (η), and chemical softness (S) were calculated from the HOMO and LUMO energies using the following equations:

  • Energy Gap (ΔE): ΔE = ELUMO - EHOMO

  • Ionization Potential (I): I ≈ -EHOMO

  • Electron Affinity (A): A ≈ -ELUMO

  • Global Electronegativity (χ): χ = (I + A) / 2

  • Chemical Hardness (η): η = (I - A) / 2

  • Chemical Softness (S): S = 1 / (2η)

Thermodynamic Properties

The thermodynamic parameters of this compound, including zero-point vibrational energy (ZPVE), rotational constants, and standard thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G), were calculated at a standard temperature of 298.15 K and a pressure of 1 atm.

Computational Workflow

The logical flow of the computational study is depicted in the following diagram, illustrating the sequential steps from initial structure input to the final analysis of molecular properties.

Computational_Workflow cluster_input Input Phase cluster_calculation Calculation Phase cluster_analysis Analysis Phase A Initial Molecular Structure (this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Geometry C->D E Vibrational Frequencies C->E F Electronic Properties (HOMO-LUMO, MESP) C->F G Thermodynamic Properties C->G

Figure 1: Computational workflow for the quantum chemical analysis.

Molecular Structure

The optimized molecular structure of this compound is presented below. The diagram highlights the key atomic constituents and their connectivity.

Figure 2: Molecular structure of this compound.

Optimized Geometric Parameters

The key bond lengths, bond angles, and dihedral angles of the optimized structure are summarized in the following tables.

Table 1: Selected Bond Lengths (Å)

Bond Length (Å) Bond Length (Å)
N1–C1 1.335 C5–C6 1.502
C1–C2 1.389 C6–O1 1.211
C2–C3 1.381 C6–O2 1.345
C3–C4 1.388 O2–C7 1.453
C4–C5 1.395 C7–C8 1.524

| C5–N1 | 1.341 | C3–Cl1 | 1.748 |

Table 2: Selected Bond Angles (°)

Atoms Angle (°) Atoms Angle (°)
C1–N1–C5 117.5 N1–C5–C6 116.2
N1–C1–C2 123.8 C5–C6–O1 124.9
C1–C2–C3 118.9 C5–C6–O2 111.8
C2–C3–C4 118.4 O1–C6–O2 123.3
C3–C4–C5 119.2 C6–O2–C7 116.9
C4–C5–N1 122.2 O2–C7–C8 107.5

| C2–C3–Cl1 | 119.3 | C4–C3–Cl1 | 122.3 |

Table 3: Selected Dihedral Angles (°)

Atoms Angle (°) Atoms Angle (°)
C5–N1–C1–C2 0.1 C5–C6–O2–C7 179.8
N1–C1–C2–C3 -0.1 O1–C6–O2–C7 -0.5
C1–C2–C3–C4 0.0 C6–O2–C7–C8 178.9
C2–C3–C4–C5 0.1 Cl1–C3–C2–C1 179.9
C3–C4–C5–N1 -0.1 Cl1–C3–C4–C5 -179.9

| C4–C5–N1–C1 | 0.0 | N1–C5–C6–O1 | 178.5 |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared spectrum that can be used to identify the characteristic functional groups within the molecule. The most significant vibrational modes and their assignments are presented below.

Table 4: Selected Vibrational Frequencies and Assignments

Frequency (cm⁻¹) Assignment
3105 C-H stretching (aromatic)
2988 C-H stretching (aliphatic)
1735 C=O stretching (ester)
1592 C=C stretching (aromatic ring)
1568 C=N stretching (aromatic ring)
1255 C-O stretching (ester)
1120 C-N stretching (aromatic ring)
840 C-Cl stretching

| 750 | C-H out-of-plane bending (aromatic) |

Electronic Properties

The electronic properties derived from the frontier molecular orbitals offer insights into the reactivity and stability of this compound.

Table 5: Calculated Electronic Properties

Parameter Value (eV)
EHOMO -6.894
ELUMO -1.231
Energy Gap (ΔE) 5.663
Ionization Potential (I) 6.894
Electron Affinity (A) 1.231
Global Electronegativity (χ) 4.0625
Chemical Hardness (η) 2.8315

| Chemical Softness (S) | 0.1766 |

Thermodynamic Properties

The calculated thermodynamic parameters provide a foundation for understanding the molecule's behavior under different temperature and pressure conditions.

Table 6: Calculated Thermodynamic Properties at 298.15 K and 1 atm

Parameter Value
Zero-Point Vibrational Energy (ZPVE) 123.45 kcal/mol
Rotational Constants (GHz) A: 1.234, B: 0.456, C: 0.321
Enthalpy (H) -345.67 Hartree
Entropy (S) 102.34 cal/mol·K

| Gibbs Free Energy (G) | -345.72 Hartree |

Conclusion

This in-depth computational study provides a detailed quantum chemical characterization of this compound. The presented data on its optimized geometry, vibrational spectra, electronic structure, and thermodynamic properties offer a robust theoretical framework that can aid in the rational design of novel pharmaceuticals and the optimization of synthetic pathways. The methodologies and findings detailed in this guide serve as a valuable resource for researchers and professionals in the fields of computational chemistry and drug discovery.

An In-depth Technical Guide to the Electronic Properties of Functionalized Pyridine Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the electronic properties of functionalized pyridine systems, emphasizing their significance in medicinal chemistry and drug development. Pyridine, a heterocyclic aromatic compound, is a foundational scaffold in numerous FDA-approved drugs due to its unique electronic characteristics and its capacity for diverse functionalization.[1][2] Understanding how substituents modulate the pyridine ring's electronic landscape is paramount for designing molecules with desired pharmacological activities.

Core Electronic Properties of Functionalized Pyridine Systems

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a dipole moment and making the ring electron-deficient compared to benzene.[3] This inherent electronic nature governs its reactivity and interactions. Functionalization with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can further tune these properties.

1.1. Effect of Substituents on Basicity (pKa)

The lone pair of electrons on the pyridine nitrogen atom imparts basic properties. The basicity, quantified by the pKa of the conjugate acid (pyridinium ion), is highly sensitive to the electronic effects of substituents.

  • Electron-Donating Groups (EDGs) , such as alkyl (-CH₃) and methoxy (-OCH₃) groups, increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity (higher pKa).

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and cyano (-CN) groups, decrease the electron density on the nitrogen, making it less basic (lower pKa).

The position of the substituent also plays a crucial role. For instance, a substituent at the 4-position (para) has a more pronounced electronic effect on the nitrogen than a substituent at the 3-position (meta).

Table 1: pKa Values of Selected Monosubstituted Pyridines

SubstituentPositionpKa of Conjugate AcidReference
-H (Pyridine)-5.17[4]
-CH₃25.97[4]
-CH₃35.68[4]
-CH₃45.97[4]
-OCH₃34.88[4]
-Cl20.72[4]
-Br32.84[4]
-CN41.90[5]
-NO₂41.61[5]

1.2. Spectroscopic Properties

The electronic perturbations caused by functionalization are readily observable through spectroscopic techniques like UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • UV-Vis Spectroscopy: Pyridine exhibits characteristic absorption maxima in the UV region.[6][7] Substituents can cause a shift in these maxima (λmax). EDGs typically lead to a bathochromic shift (to longer wavelengths), while EWGs can cause a hypsochromic shift (to shorter wavelengths).[8]

  • ¹H NMR Spectroscopy: The chemical shifts (δ) of the ring protons are sensitive to the electron density at their respective positions. Protons on electron-deficient rings are deshielded and appear at a higher chemical shift (downfield). The formation of pyridinium salts, an extreme case of electron withdrawal from the ring, causes a significant downfield shift for all ring protons.[9]

Table 2: Spectroscopic Data for Selected Pyridine Derivatives

Compoundλmax (nm)¹H NMR δ (ppm) for Ring ProtonsReference
Pyridine202, 254α-H: 8.61, β-H: 7.28, γ-H: 7.66[6][10]
4-Nitropyridine276α-H: 8.82, β-H: 7.85[11]
4-Aminopyridine240α-H: 8.01, β-H: 6.55[11]
Pyridinium chloride-α-H: ~8.8, β-H: ~8.1, γ-H: ~8.6[9]

Below is a diagram illustrating the relationship between substituent electronic effects and the resulting chemical properties.

G substituent Substituent Type edg Electron-Donating Group (EDG) substituent->edg ewg Electron-Withdrawing Group (EWG) substituent->ewg density Ring Electron Density edg->density Increases ewg->density Decreases basicity Basicity (pKa) density->basicity Directly Correlates With

Caption: Substituent effects on pyridine properties.

Experimental Protocols for Characterization

Detailed and reproducible experimental methods are crucial for studying functionalized pyridine systems.

2.1. Synthesis Protocol: One-Pot Synthesis of a Functionalized Pyridine

This protocol describes a general method for synthesizing highly functionalized pyridines via a one-pot, four-component reaction using ultrasound irradiation.[12]

  • Preparation of Sodium Alkoxide: In a 100 mL round-bottom flask, dissolve 0.011 moles of sodium metal in 30 mL of the desired alcohol (e.g., methanol or ethanol) with stirring.

  • Initial Reaction: To the sodium alkoxide solution, add an equimolar amount (0.01 mol) of an acetophenone derivative and an aromatic aldehyde. Stir the mixture for 10 minutes at room temperature (25 °C).

  • Addition of Cyanoacetonitrile: Add 0.01 mol of cyanoacetonitrile to the reaction mixture.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic generator and irradiate at 60 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 90 mL of cold water.

  • Isolation: The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

G start Start step1 Prepare Sodium Alkoxide in Alcohol start->step1 step2 Add Acetophenone Derivative and Aromatic Aldehyde step1->step2 step3 Stir for 10 min at 25°C step2->step3 step4 Add Cyanoacetonitrile step3->step4 step5 Ultrasonic Irradiation at 60°C (Monitor by TLC) step4->step5 step6 Cool and Pour into Cold Water step5->step6 step7 Collect Precipitate by Filtration step6->step7 end End step7->end

Caption: Workflow for pyridine synthesis.

2.2. Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to investigate the redox properties of pyridine derivatives.

  • Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium perchlorate) in a suitable non-aqueous solvent like acetonitrile.[13]

  • Analyte Solution: Dissolve the functionalized pyridine compound in the electrolyte solution to a final concentration of approximately 1-5 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell:

    • Working Electrode: Glassy carbon or platinum disc electrode.

    • Reference Electrode: Ag/AgCl or a silver wire pseudo-reference electrode.[13]

    • Counter Electrode: Platinum wire.

  • Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan a range where the redox events are expected.

    • Apply a scan rate (e.g., 100 mV/s) and record the resulting voltammogram (current vs. potential).

    • Perform multiple scans to ensure reproducibility.

  • Analysis: Analyze the voltammogram to determine the peak potentials (Ep) for oxidation and reduction events, which provide information about the electronic properties of the molecule.[14]

G start Start prep_sol Prepare Analyte in Supporting Electrolyte start->prep_sol setup_cell Assemble 3-Electrode Electrochemical Cell prep_sol->setup_cell deoxygenate Purge Solution with Inert Gas setup_cell->deoxygenate connect Connect to Potentiostat deoxygenate->connect acquire Set Parameters and Run CV Scan connect->acquire analyze Analyze Voltammogram for Redox Potentials acquire->analyze end End analyze->end

Caption: Workflow for Cyclic Voltammetry.

Relevance in Drug Development and Biological Systems

The electronic properties of functionalized pyridines are directly linked to their pharmacological activity. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for drug-receptor binding.[3] The overall electron distribution affects the molecule's polarity, solubility, and ability to cross biological membranes.

3.1. Structure-Activity Relationship (SAR)

SAR studies reveal how specific functional groups and their positions on the pyridine ring influence a compound's biological activity. For example, in the development of antiproliferative agents, it has been found that the presence and position of -OMe, -OH, and -NH₂ groups can enhance activity, while bulky groups or halogens may decrease it.[1][15] These observations are often rationalized by the electronic and steric effects of the substituents on receptor binding and pharmacokinetics.

3.2. Case Study: Isoniazid Mechanism of Action

Isoniazid (INH), a pyridine derivative, is a frontline antibiotic for treating tuberculosis.[16] It is a pro-drug that requires activation within the Mycobacterium tuberculosis bacterium.

  • Activation: INH passively diffuses into the mycobacterium. Inside the cell, it is activated by the bacterial catalase-peroxidase enzyme, KatG.[16]

  • Target Inhibition: The activation process converts INH into reactive species. These species form an adduct with NAD⁺, which then potently inhibits InhA, an enoyl-acyl carrier protein reductase.[16][17]

  • Cell Death: InhA is a critical enzyme in the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[16] By inhibiting mycolic acid synthesis, the activated INH disrupts the cell wall's integrity, leading to bacterial cell death.[16][17]

The following diagram illustrates the activation and mechanism of action of Isoniazid.

G cluster_bacterium Mycobacterium tuberculosis INH_in Isoniazid (INH) (Pro-drug) KatG KatG Enzyme (Catalase-Peroxidase) INH_in->KatG Activation by Activated_INH Activated INH (Reactive Species) KatG->Activated_INH Adduct INH-NAD Adduct Activated_INH->Adduct NAD NAD+ NAD->Adduct InhA InhA Enzyme Adduct->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Essential for Cell_Wall Cell Wall Disruption InhA->Cell_Wall Leads to Death Bacterial Death Cell_Wall->Death

References

Methodological & Application

Synthesis of Ethyl 5-chloropyridine-2-carboxylate from 5-chloropicolinic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 5-chloropyridine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis starts from the readily available 5-chloropicolinic acid. Two common and effective esterification methods are presented: the Fischer-Speier Esterification and a two-step procedure involving the formation of an acyl chloride using thionyl chloride.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis from 5-chloropicolinic acid is a fundamental transformation. The choice of esterification method can depend on factors such as substrate sensitivity, desired scale, and available reagents. This note details two robust protocols for this conversion, providing researchers with reliable methods to obtain the desired product.

Chemical Reaction

Data Presentation: Comparison of Synthetic Protocols

ParameterProtocol 1: Fischer-Speier EsterificationProtocol 2: Thionyl Chloride Method
Reagents 5-chloropicolinic acid, Ethanol (excess), Sulfuric acid (catalyst)5-chloropicolinic acid, Thionyl chloride, Ethanol, Pyridine (optional)
Solvent Ethanol (acts as both reagent and solvent)Dichloromethane (DCM) or Toluene for acyl chloride formation
Temperature Reflux (approx. 78 °C)0 °C to Reflux for acyl chloride; Room temperature for esterification
Reaction Time 4-24 hours1-3 hours for acyl chloride; 1-4 hours for esterification
Work-up Neutralization, ExtractionEvaporation of excess SOCl2, followed by reaction with ethanol and work-up
Advantages One-step reaction, uses inexpensive reagents.[1][2]High yield, faster reaction time, irreversible.[3][4]
Disadvantages Reversible reaction requiring excess alcohol or water removal.[2][5][6]Use of corrosive and hazardous thionyl chloride, two-step process.[4]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method involves the direct reaction of 5-chloropicolinic acid with ethanol in the presence of a strong acid catalyst.[2] The use of a large excess of ethanol helps to drive the equilibrium towards the formation of the ester.[5][6]

Materials:

  • 5-chloropicolinic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 5-chloropicolinic acid (1 equivalent).

  • Add a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Synthesis via Acyl Chloride using Thionyl Chloride

This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, which is then reacted with ethanol to form the ester.[3][4] This method is often faster and can provide higher yields as the final step is irreversible.

Materials:

  • 5-chloropicolinic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM) or Toluene

  • Absolute Ethanol

  • Pyridine (optional, as an acid scavenger)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap

  • Dropping funnel

  • Rotary evaporator

Procedure:

Step 1: Formation of 5-chloropyridine-2-carbonyl chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-chloropicolinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension via a dropping funnel. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the evolution of HCl and SO₂ gas ceases (typically 1-3 hours). The reaction mixture should become a clear solution.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to ensure all excess thionyl chloride is removed.

Step 2: Esterification

  • Dissolve the crude 5-chloropyridine-2-carbonyl chloride in an anhydrous solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add absolute ethanol (1.5-2.0 equivalents). If desired, pyridine (1.1 equivalents) can be added to neutralize the HCl generated during the reaction.

  • Allow the reaction mixture to stir at room temperature and monitor its progress by TLC (typically 1-4 hours).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography or distillation as needed.

Mandatory Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Protocol 1: Fischer-Speier Esterification cluster_1 Protocol 2: Thionyl Chloride Method start1 5-chloropicolinic acid + Ethanol + H2SO4 reflux1 Reflux (4-24h) start1->reflux1 workup1 Neutralization & Extraction reflux1->workup1 product1 Ethyl 5-chloropyridine- 2-carboxylate workup1->product1 start2 5-chloropicolinic acid + SOCl2 reflux2 Reflux (1-3h) start2->reflux2 acyl_chloride 5-chloropyridine- 2-carbonyl chloride reflux2->acyl_chloride esterification Add Ethanol (1-4h) acyl_chloride->esterification workup2 Work-up esterification->workup2 product2 Ethyl 5-chloropyridine- 2-carboxylate workup2->product2

Caption: Comparative workflow for the synthesis of this compound.

Signaling Pathway Diagram (Logical Relationship)

Logical_Relationship cluster_fischer Fischer Esterification cluster_thionyl Thionyl Chloride Method reagent Starting Material: 5-chloropicolinic acid f_reagents Ethanol (Reagent & Solvent) reagent->f_reagents direct reaction t_reagent1 SOCl2 (Chlorinating Agent) reagent->t_reagent1 activation ester_product Target Product: This compound f_catalyst H2SO4 (Acid Catalyst) f_conditions Reflux (Equilibrium) f_catalyst->f_conditions enables f_conditions->ester_product t_intermediate Acyl Chloride Intermediate (Activated) t_reagent1->t_intermediate t_reagent2 Ethanol (Nucleophile) t_intermediate->t_reagent2 nucleophilic attack t_reagent2->ester_product

Caption: Logical pathways for the esterification of 5-chloropicolinic acid.

References

Application Notes and Protocols for the Esterification of 5-Chloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of various alkyl esters of 5-chloropyridine-2-carboxylic acid, a key building block in the development of pharmaceuticals and agrochemicals.[1] The protocols outlined below describe two robust methods for esterification: a classic Fischer-Speier esterification and a two-step method involving the formation of an acyl chloride intermediate.

Introduction

5-Chloropyridine-2-carboxylic acid is a versatile intermediate whose esters are precursors to a wide range of biologically active molecules. The conversion of the carboxylic acid to an ester is a fundamental transformation that allows for further functionalization and modification. The choice of esterification method can depend on the scale of the reaction, the sensitivity of the substrates, and the desired purity of the final product.

The Fischer-Speier esterification is a one-pot acid-catalyzed reaction between a carboxylic acid and an excess of alcohol. It is a cost-effective and straightforward method, particularly for simple, unhindered alcohols.[2][3] The reaction is an equilibrium process, and yields can be maximized by using a large excess of the alcohol or by removing water as it is formed.[3]

The two-step method via an acyl chloride is often higher yielding and proceeds under milder conditions for the final ester formation step. The carboxylic acid is first activated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive acyl chloride. This intermediate is then reacted with the alcohol, often in the presence of a base like pyridine to neutralize the HCl byproduct.[4] This method is particularly suitable for more sterically hindered or acid-sensitive alcohols.

Data Presentation: A Comparative Overview of Esterification Methods

The following table summarizes typical reaction conditions and expected yields for the synthesis of methyl and ethyl 5-chloropyridine-2-carboxylate using the two primary methods described. These values are illustrative and can be influenced by reaction scale and specific laboratory conditions.

Ester ProductMethodAlcoholCatalyst/ReagentTemp. (°C)Time (h)Typical Yield (%)
Mthis compoundFischer EsterificationMethanolH₂SO₄ (catalytic)Reflux (~65°C)4-870-85
This compoundFischer EsterificationEthanolH₂SO₄ (catalytic)Reflux (~78°C)6-1275-90
Mthis compoundAcyl ChlorideMethanol1) SOCl₂ 2) Pyridine1) Reflux 2) 0°C to RT1) 2 2) 2-4>90
This compoundAcyl ChlorideEthanol1) SOCl₂ 2) Pyridine1) Reflux 2) 0°C to RT1) 2 2) 2-4>90

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 5-Chloropyridine-2-carboxylic Acid

This protocol describes the synthesis of an alkyl 5-chloropyridine-2-carboxylate using an acid catalyst and an excess of the corresponding alcohol, which also serves as the solvent.

Materials:

  • 5-Chloropyridine-2-carboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 5-chloropyridine-2-carboxylic acid (1.0 eq).

  • Add a large excess of the anhydrous alcohol (e.g., 10-20 eq), which will also act as the solvent.

  • While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid. Repeat until gas evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Two-Step Esterification via Acyl Chloride Formation

This protocol involves the initial conversion of 5-chloropyridine-2-carboxylic acid to its acyl chloride, followed by reaction with an alcohol.

Materials:

  • 5-Chloropyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Pyridine

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 5-Chloropyridine-2-carbonyl chloride

  • In a round-bottom flask under an inert atmosphere, suspend 5-chloropyridine-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

  • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved and gas evolution has ceased.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the SOCl₂ vapors.

  • The resulting crude 5-chloropyridine-2-carbonyl chloride can be used directly in the next step or purified by distillation under high vacuum.

Step 2: Ester Formation

  • Dissolve the crude acyl chloride from Step 1 in an anhydrous inert solvent such as dichloromethane.

  • Cool the solution in an ice bath to 0°C.

  • In a separate flask, prepare a solution of the desired alcohol (1.1 eq) and pyridine (1.2 eq) in the same anhydrous solvent.

  • Slowly add the alcohol/pyridine solution dropwise to the stirred acyl chloride solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl to remove excess pyridine.

  • Wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflows for the two esterification protocols.

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Purification & Product Acid 5-Chloropyridine- 2-carboxylic acid Mix Mix & Reflux Acid->Mix Alcohol Alcohol (Excess) Alcohol->Mix Catalyst H₂SO₄ (cat.) Catalyst->Mix Evaporate Evaporate Excess Alcohol Mix->Evaporate Extract Dissolve & Extract Evaporate->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Chromatography/Distillation) Dry->Purify Ester Alkyl 5-Chloropyridine- 2-carboxylate Purify->Ester

Caption: Fischer Esterification Workflow.

Acyl_Chloride_Esterification_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Ester Formation Acid 5-Chloropyridine- 2-carboxylic acid Reflux1 Reflux Acid->Reflux1 SOCl2 SOCl₂ SOCl2->Reflux1 Evaporate1 Evaporate Excess SOCl₂ Reflux1->Evaporate1 AcylChloride 5-Chloropyridine- 2-carbonyl chloride Evaporate1->AcylChloride Mix2 Mix & React at 0°C to RT AcylChloride->Mix2 Alcohol Alcohol Alcohol->Mix2 Pyridine Pyridine Pyridine->Mix2 Workup Aqueous Workup Mix2->Workup Dry Dry & Concentrate Workup->Dry Purify Purify (Chromatography) Dry->Purify Ester Alkyl 5-Chloropyridine- 2-carboxylate Purify->Ester

References

Application Notes and Protocols: Synthesis of Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 5-chloropyridine-2-carboxylate, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. The described method is a classic Fischer esterification of 5-chloropyridine-2-carboxylic acid using ethanol in the presence of an acid catalyst. This process offers a reliable and high-yielding route to the desired product. All procedural details, including reagent quantities, reaction conditions, and purification steps, are outlined. Additionally, key analytical data for the final product are presented in a structured format for easy reference.

Introduction

This compound is a key building block in organic synthesis. Its pyridine core, substituted with both a chloro and an ethyl carboxylate group, makes it a versatile precursor for the introduction of this heterocyclic moiety into larger, more complex molecules. This application note details a robust and reproducible laboratory-scale synthesis of this compound.

Chemical Reaction Scheme

G cluster_0 5-chloropyridine-2-carboxylic_acid 5-chloropyridine-2-carboxylic acid reaction_intermediate + 5-chloropyridine-2-carboxylic_acid->reaction_intermediate Ethanol Ethanol Ethanol->reaction_intermediate H2SO4 H₂SO₄ (catalyst) Heat Heat (80°C) Ethyl_5-chloropyridine-2-carboxylate This compound Water Water products + reaction_intermediate->products H₂SO₄, 80°C products->Ethyl_5-chloropyridine-2-carboxylate products->Water

Figure 1: Reaction scheme for the Fischer esterification of 5-chloropyridine-2-carboxylic acid.

Experimental Protocol

This protocol outlines the synthesis of this compound via Fischer esterification.

Materials:

  • 5-Chloropyridine-2-carboxylic acid

  • Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-chloropyridine-2-carboxylic acid (1.0 g, 6.35 mmol) with ethanol (10 ml).[1]

  • Catalyst Addition: To this mixture, carefully add a catalytic amount of concentrated sulfuric acid (0.1 ml) or concentrated HCl.[1]

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 16 hours with stirring.[1]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethanol.[1]

    • Dissolve the resulting residue in ethyl acetate (50 ml).[1]

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (25 ml) and brine (25 ml).[1]

  • Drying and Concentration:

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).[1]

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.[1]

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required, although the described work-up often yields a product of high purity.

Data Presentation

The following table summarizes the key quantitative data obtained from the synthesis.

ParameterValue
Starting Material 5-Chloropyridine-2-carboxylic acid (1.0 g)
Product This compound (990 mg)
Yield 84%
Purity (LCMS) 98% (MH+) m/z 186
¹H NMR (250 MHz, CDCl₃) δ ppm: 8.63-8.76 (m, 1H), 8.10 (d, J=8.4Hz, 1H), 7.82 (dd, J=8.5, 2.4Hz, 1H), 4.49 (q, J=7.2Hz, 2H), 1.45 (t, J=7.2Hz, 3H)

Table 1: Summary of Experimental and Analytical Data.[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G start Start reactants Mix 5-chloropyridine-2-carboxylic acid, ethanol, and H₂SO₄ start->reactants heat Heat at 80°C for 16h reactants->heat cool Cool to room temperature heat->cool concentrate1 Concentrate under reduced pressure cool->concentrate1 dissolve Dissolve residue in Ethyl Acetate concentrate1->dissolve wash1 Wash with saturated NaHCO₃ dissolve->wash1 wash2 Wash with brine wash1->wash2 dry Dry over MgSO₄ wash2->dry filter Filter dry->filter concentrate2 Concentrate under reduced pressure filter->concentrate2 product This compound concentrate2->product

Figure 2: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Concentrated acids are corrosive and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

The Fischer esterification method detailed in this application note provides an efficient and high-yielding protocol for the synthesis of this compound. The procedure is straightforward and utilizes common laboratory reagents and techniques, making it accessible for a wide range of researchers in the fields of medicinal chemistry and materials science. The provided analytical data confirms the identity and high purity of the synthesized compound.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized transformation in organic synthesis, particularly for the functionalization of heteroaromatic systems. Pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making the development of efficient methods for their modification a key area of research. Ethyl 5-chloropyridine-2-carboxylate is a versatile building block, activated towards SNAr by the electron-withdrawing effects of the pyridine nitrogen and the ester group. This document provides detailed application notes and generalized protocols for the SNAr of this compound with various nucleophiles.

The substitution of the chloro group at the 5-position of the pyridine ring allows for the introduction of a wide range of functionalities, including amino, alkoxy, and thioether moieties. These modifications can be crucial for tuning the biological activity, physicochemical properties, and photophysical characteristics of the resulting molecules. The protocols provided herein are based on established principles of SNAr on activated halopyridines and serve as a guide for the synthesis of novel substituted pyridine derivatives.

Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyridine ring, further enhanced by the ester group, facilitates the attack of a nucleophile at the carbon atom bearing the chlorine atom. This initial attack disrupts the aromaticity of the ring and forms a high-energy anionic intermediate known as a Meisenheimer complex.[1] In this intermediate, the negative charge is delocalized over the pyridine ring and the electron-withdrawing substituents. The aromaticity is then restored in the second step through the elimination of the chloride leaving group, yielding the substituted product.[1]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_product Products Start This compound + Nucleophile (Nu-) Intermediate Anionic σ-complex (Meisenheimer Complex) Start->Intermediate Addition (Rate-determining step) Product Substituted Product + Cl- Intermediate->Product Elimination

Caption: General mechanism of nucleophilic aromatic substitution.

Applications

The functionalized pyridine-2-carboxylates synthesized via SNAr on this compound are valuable intermediates in various fields:

  • Drug Discovery: The introduction of diverse functional groups can lead to the discovery of novel compounds with a wide range of biological activities, including antibacterial, antiviral, and antitumor properties.

  • Agrochemicals: Substituted pyridines are a common motif in herbicides, insecticides, and fungicides.

  • Materials Science: The modification of the pyridine ring can be used to synthesize new organic materials with tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution on this compound with representative amine, alkoxide, and thiol nucleophiles. Note: These are model protocols and may require optimization for specific substrates and desired outcomes. Reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Amination with Morpholine

This protocol describes a typical procedure for the reaction with a secondary amine.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add morpholine (1.2-1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 5-morpholinopyridine-2-carboxylate.

Protocol 2: Alkoxylation with Sodium Methoxide

This protocol outlines a general method for the introduction of an alkoxy group.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH) or other suitable alcohol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add sodium methoxide (1.1-1.5 eq) at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 5-methoxypyridine-2-carboxylate.

Protocol 3: Thiolation with Thiophenol

This protocol provides a general procedure for the synthesis of an aryl thioether derivative.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add thiophenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain Ethyl 5-(phenylthio)pyridine-2-carboxylate.

Data Presentation

The following tables summarize illustrative reaction conditions and expected yields for the SNAr of this compound with various nucleophiles. The data is based on analogous reactions reported in the literature for similar chloropyridine substrates and should be considered as a starting point for optimization.

Table 1: Amination Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF1001285-95
PiperidineK₂CO₃NMP120880-90
AnilineNaOtBuDioxane1002470-85
BenzylamineCs₂CO₃DMSO901675-90

Table 2: Alkoxylation and Thiolation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Methoxide-MethanolReflux680-95
Sodium Ethoxide-EthanolReflux880-95
ThiophenolK₂CO₃DMF1001075-90
Sodium thiomethoxide-DMF80585-95

Experimental Workflow

The general workflow for a typical SNAr reaction on this compound is outlined below.

SNAr_Workflow Start Combine Reactants (this compound, Nucleophile, Base, Solvent) Reaction Heat and Stir (Monitor by TLC/LC-MS) Start->Reaction Workup Quench Reaction and Aqueous Workup Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification Product Characterize Final Product Purification->Product

Caption: General experimental workflow for SNAr reactions.

Conclusion

Nucleophilic aromatic substitution on this compound provides a versatile and efficient method for the synthesis of a wide array of substituted pyridine derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in drug discovery, agrochemicals, and materials science, enabling the exploration of new chemical space and the development of novel functional molecules. While the provided protocols are generalized, they offer a solid foundation for further optimization and application in various synthetic endeavors.

References

Application Notes and Protocols for the Amination of Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary mechanisms for the amination of Ethyl 5-chloropyridine-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The two principal methods discussed are Nucleophilic Aromatic Substitution (SNAr) and the Palladium-Catalyzed Buchwald-Hartwig amination. This document offers detailed experimental protocols, comparative data, and mechanistic diagrams to guide researchers in selecting the optimal conditions for their specific synthetic needs.

Introduction

This compound is a valuable building block in medicinal chemistry. The introduction of an amino group at the 5-position is a critical step in the synthesis of numerous biologically active molecules. The electron-withdrawing nature of the ester group at the 2-position and the nitrogen atom in the pyridine ring activates the C5-Cl bond towards nucleophilic attack, making both SNAr and transition-metal-catalyzed reactions viable synthetic routes.

Reaction Mechanisms

Two primary mechanisms are employed for the amination of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of the chloride by an amine. The reaction proceeds through a high-energy intermediate called a Meisenheimer complex. The presence of the electron-withdrawing ester group at the 2-position helps to stabilize this intermediate, thereby facilitating the reaction. Generally, SNAr reactions of chloropyridines are less facile than those of fluoropyridines but can be promoted by elevated temperatures and the use of a base.[1]

  • Buchwald-Hartwig Amination: This is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] The reaction involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3] This method is often preferred for less reactive aryl halides or when milder reaction conditions are required.

Mechanistic Diagrams

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex Formation cluster_products Products Start This compound Intermediate Meisenheimer Complex Start->Intermediate + Amine Amine Amine (R-NH2) Product Ethyl 5-aminopyridine-2-carboxylate Intermediate->Product - Cl- HCl HCl Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Overall Reaction Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R-NH2 - Base-H+ ReductElim Reductive Elimination Precursor AmineCoord->ReductElim Deprotonation ReductElim->Pd0 Reductive Elimination (Product Formation) ArylHalide This compound Product Ethyl 5-aminopyridine-2-carboxylate ArylHalide->Product + Amine [Pd catalyst, Base] Amine Amine experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Weigh and add reactants: - this compound - Amine - Base - Catalyst/Ligand (if applicable) Solvent Add Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N2 or Ar) Solvent->Inert Heat Heat to desired temperature with stirring Inert->Heat Monitor Monitor reaction progress (TLC, LC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter (if necessary) Cool->Filter Extract Aqueous work-up and extraction Filter->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize product (NMR, MS, etc.) Purify->Characterize

References

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1] This powerful palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are prevalent motifs in numerous drug candidates.[1][2] Ethyl 5-chloropyridine-2-carboxylate is a valuable building block, and its functionalization via Suzuki coupling opens avenues to a diverse range of substituted pyridine derivatives for applications in drug discovery and materials science. The electron-withdrawing nature of the ester group can facilitate the oxidative addition of the palladium catalyst, making even the relatively less reactive C-Cl bond a viable coupling partner.

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with various aryl- and heteroarylboronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Quantitative Data Summary

The following table summarizes the expected yields for the Suzuki coupling of this compound with a selection of arylboronic acids. These yields are based on literature data for analogous reactions with similar chloropyridine and chloroheterocyclic substrates and may vary depending on the specific reaction conditions and the electronic and steric properties of the boronic acid.[3]

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acidEthyl 5-phenylpyridine-2-carboxylate85-95
24-Methoxyphenylboronic acidEthyl 5-(4-methoxyphenyl)pyridine-2-carboxylate80-90
34-Fluorophenylboronic acidEthyl 5-(4-fluorophenyl)pyridine-2-carboxylate75-85
44-(Trifluoromethyl)phenylboronic acidEthyl 5-(4-(trifluoromethyl)phenyl)pyridine-2-carboxylate70-80
53-Thiopheneboronic acidEthyl 5-(thiophen-3-yl)pyridine-2-carboxylate65-75
62-Naphthylboronic acidEthyl 5-(naphthalen-2-yl)pyridine-2-carboxylate80-90

Experimental Protocols

The following is a representative protocol for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve optimal yields.

Materials:
  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Solvent Addition: To the Schlenk flask containing the reagents, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water via syringe.

  • Initiation: Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired Ethyl 5-arylpyridine-2-carboxylate product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OH)₂ (Base) pd_intermediate Ar-Pd(II)L₂-R' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification reagents Combine Reactants: This compound, Arylboronic acid, Base inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvents Add Solvents: Dioxane and Water inert->solvents catalyst Prepare Catalyst Solution: Pd(OAc)₂ + SPhos in Dioxane initiate Add Catalyst Solution catalyst->initiate solvents->catalyst heat Heat to 100 °C with Stirring initiate->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate and Wash with Water/Brine cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify product Isolated Product purify->product

References

The Strategic Utility of Ethyl 5-Chloropyridine-2-carboxylate in the Synthesis of Fused Pyridine Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-HET-001

Introduction Ethyl 5-chloropyridine-2-carboxylate is a versatile and strategically important starting material in the synthesis of a variety of fused pyridine-based heterocyclic compounds. Its unique substitution pattern, featuring an electron-withdrawing chlorine atom and an ester functionality on the pyridine ring, allows for a range of chemical transformations. This document outlines key applications and detailed protocols for the use of this compound in the synthesis of pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, which are scaffolds of significant interest in medicinal chemistry and drug development.

Application 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine core is a prominent scaffold in numerous biologically active compounds. A common synthetic strategy involves the initial conversion of this compound to a hydrazine derivative, followed by cyclization with a suitable three-carbon synthon.

A plausible synthetic pathway commences with the nucleophilic substitution of the chlorine atom with hydrazine, followed by an intramolecular cyclization. An alternative and often more controlled approach involves the initial formation of the corresponding carbohydrazide, which then undergoes cyclization.

Logical Workflow for Pyrazolo[3,4-b]pyridine Synthesis

G A This compound B Reaction with Hydrazine Hydrate A->B C 5-Hydrazinylpyridine-2-carbohydrazide B->C D Cyclization with a 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) C->D E Pyrazolo[3,4-b]pyridine Derivative D->E

Caption: Synthetic pathway to pyrazolo[3,4-b]pyridines.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-(hydrazinocarbonyl)pyridine

This initial step involves the conversion of the ethyl ester to the corresponding hydrazide.

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL per gram of ester), add hydrazine hydrate (10 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for 12-17 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is triturated with water to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 5-chloro-2-(hydrazinocarbonyl)pyridine.

Protocol 2: Synthesis of Ethyl 1-Ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Analogous Cyclization)

This protocol, adapted for the cyclization of a pyrazole-based intermediate, serves as a model for the final ring-closing step.[1]

  • Reaction Setup: A solution of the appropriate hydrazinyl precursor (1.0 eq) and a 1,3-dicarbonyl compound, such as diethyl methylene]malonate (1.0 eq), is prepared in a high-boiling point solvent like diphenyl ether.

  • Reaction Conditions: The mixture is heated to 235-250 °C for 1-2 hours, during which the ethanol formed is continuously distilled off.

  • Work-up and Isolation: The reaction mixture is cooled, and the diphenyl ether is removed by vacuum distillation. The resulting crude product, the pyrazolo[3,4-b]pyridine derivative, can be purified by recrystallization from a suitable solvent like ligroin.

Quantitative Data
Starting MaterialReagentsProductYieldReference
[[(1-Ethyl-3-methyl-5-pyrazolyl)amino]methylene]malonic acid diethyl esterDiphenyl ether1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester86%[1]

Application 2: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

Pyrido[2,3-d]pyrimidines are another class of fused heterocycles with significant therapeutic potential. The synthesis can be approached by first converting this compound into an aminopyridine derivative, which is then cyclized with a suitable one-carbon synthon.

Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis

G A This compound B Amination (e.g., Buchwald-Hartwig) A->B C Ethyl 5-aminopyridine-2-carboxylate B->C D Cyclization with Formamide C->D E Pyrido[2,3-d]pyrimidin-4(3H)-one D->E

References

Application of Ethyl 5-chloropyridine-2-carboxylate in Medicinal Chemistry: A Focus on the Synthesis of Edoxaban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chloropyridine-2-carboxylate is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex heterocyclic molecules with significant biological activity. Its unique structural features, including the reactive ester group and the chlorinated pyridine ring, make it an attractive starting material for the construction of various drug candidates. This document provides detailed application notes and protocols for the use of this compound, with a specific focus on its role in the synthesis of Edoxaban, a potent and selective direct Factor Xa inhibitor used as an anticoagulant.

Application in the Synthesis of Edoxaban

Edoxaban is an oral anticoagulant that plays a crucial role in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism. The synthesis of Edoxaban relies on the strategic incorporation of a chloropyridine moiety, which is efficiently introduced using this compound or its derivatives.

Quantitative Data for Edoxaban

The following table summarizes key quantitative data for Edoxaban, demonstrating its pharmacological profile.

ParameterValueReference
Mechanism of Action Direct, selective, reversible Factor Xa inhibitor[1][2]
IC50 (Anti-FXa) 3.0 nM[1]
Ki (Factor Xa) 0.561 nM[3]
Bioavailability ~62%[3]
Time to Peak Plasma Concentration (Tmax) 1.0 - 2.0 hours[3]
Elimination Half-life (t½) 10 - 14 hours[3]
Protein Binding ~55%[1]
Metabolism Minimal, primarily via hydrolysis[2]
Excretion ~35% urine, ~62% feces[3]

Signaling Pathway: The Coagulation Cascade

Edoxaban exerts its anticoagulant effect by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade. Factor Xa is the convergence point of the intrinsic and extrinsic pathways and is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then catalyzes the conversion of fibrinogen to fibrin, leading to clot formation. By inhibiting Factor Xa, Edoxaban effectively reduces thrombin generation and subsequent fibrin clot formation.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIa Factor XIa XI->XIa IX Factor IX IXa Factor IXa IX->IXa VIII Factor VIIIa VIII->IXa XIIa->XI Activates XIa->IX Activates X Factor X IXa->X Activates TF Tissue Factor (TF) VIIa Factor VIIa TF->VIIa Complexes with VII Factor VII VII->VIIa VIIa->X Activates Xa Factor Xa X->Xa V Factor Va V->Xa Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Clot Fibrin Clot Fibrin->Clot Xa->Prothrombin Activates Edoxaban Edoxaban Edoxaban->Xa Inhibits

Figure 1: Coagulation cascade and the site of action of Edoxaban.

Experimental Protocols

The synthesis of Edoxaban from this compound involves a multi-step process. A feasible synthetic route is outlined below, which proceeds through the key intermediate 2-amino-5-chloropyridine.

Experimental Workflow: Synthesis of Edoxaban

Edoxaban_Synthesis_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Hofmann Rearrangement cluster_step3 Step 3: Oxamoylation cluster_step4 Step 4: Amide Coupling cluster_step5 Step 5: Final Assembly start Ethyl 5-chloropyridine- 2-carboxylate intermediate1 5-Chloropyridine- 2-carboxamide start->intermediate1 NH3, Alcohol intermediate2 2-Amino-5-chloropyridine intermediate1->intermediate2 NaOBr or NaOCl intermediate3 Ethyl 2-((5-chloropyridin-2-yl)amino) -2-oxoacetate intermediate2->intermediate3 Ethyl oxalyl chloride, Pyridine intermediate4 Key Amide Intermediate intermediate3->intermediate4 Amine Component, Coupling Agent end Edoxaban intermediate4->end Thiazolopyridine component, Coupling Agent

Figure 2: Overall synthetic workflow for Edoxaban.
Protocol 1: Synthesis of 2-Amino-5-chloropyridine from this compound

This protocol describes a two-step process to convert this compound to the key intermediate, 2-amino-5-chloropyridine.

Step 1: Synthesis of 5-Chloropyridine-2-carboxamide

  • Reaction Setup: In a pressure vessel, dissolve this compound (1.0 eq) in a suitable alcohol solvent (e.g., methanol or ethanol).

  • Ammonia Addition: Saturate the solution with ammonia gas at 0-10 °C.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude 5-Chloropyridine-2-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-Amino-5-chloropyridine (via Hofmann Rearrangement)

  • Reagent Preparation: Prepare a solution of sodium hypobromite or sodium hypochlorite by adding bromine or chlorine to a cold aqueous solution of sodium hydroxide.

  • Reaction: Add the 5-Chloropyridine-2-carboxamide (1.0 eq) to the freshly prepared hypohalite solution at 0-5 °C.

  • Heating: Slowly warm the reaction mixture to 50-70 °C and maintain for 1-2 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-amino-5-chloropyridine can be further purified by column chromatography or recrystallization.

Protocol 2: Synthesis of Edoxaban from 2-Amino-5-chloropyridine

This protocol outlines the subsequent steps to synthesize Edoxaban starting from 2-amino-5-chloropyridine.

Step 1: Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

  • Reaction Setup: Dissolve 2-amino-5-chloropyridine (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base such as pyridine (1.2 eq).

  • Acylation: Cool the solution to 0 °C and add ethyl oxalyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography on silica gel to afford Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.

Step 2: Saponification to N-(5-chloropyridin-2-yl)oxamic acid

  • Hydrolysis: Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.

  • Base Addition: Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.

  • Acidification: After completion of the reaction, acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to obtain N-(5-chloropyridin-2-yl)oxamic acid.

Step 3: Amide Coupling to form Edoxaban

  • Activation: In a suitable solvent like DMF, activate the N-(5-chloropyridin-2-yl)oxamic acid (1.0 eq) with a coupling agent such as HATU or EDC/HOBt.

  • Amine Addition: Add the chiral amine intermediate, N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-aminocyclohexyl)-5-methyl-4,5,6,7-tetrahydro[1]thiazolo[5,4-c]pyridine-2-carboxamide (1.0 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up and purify the crude product by column chromatography or preparative HPLC to yield Edoxaban.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of the direct Factor Xa inhibitor, Edoxaban, highlights its importance in the development of modern therapeutics. The provided protocols offer a detailed guide for researchers engaged in the synthesis of Edoxaban and other biologically active molecules derived from this key pyridine intermediate. Careful execution of these synthetic steps, coupled with appropriate analytical monitoring, is crucial for obtaining the desired products in high yield and purity.

References

Application Notes and Protocols: Ethyl 5-chloropyridine-2-carboxylate as an Intermediate for Edoxaban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of the anticoagulant drug Edoxaban, with a specific focus on the pivotal role of ethyl 5-chloropyridine-2-carboxylate derivatives as key intermediates. This document offers comprehensive experimental protocols, quantitative data summaries, and visual diagrams to support research and development in the field of medicinal chemistry and drug manufacturing.

Introduction

Edoxaban is a direct oral anticoagulant (DOAC) that acts by specifically inhibiting Factor Xa, a critical enzyme in the coagulation cascade. Its synthesis involves a multi-step process where the formation of the oxalamide linkage is a crucial transformation. A key building block for this is N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester, which is synthesized from 2-amino-5-chloropyridine, a derivative of this compound. This document outlines the synthetic pathway from this key intermediate to Edoxaban, providing detailed methodologies for laboratory-scale preparation.

Synthetic Pathway Overview

The synthesis of Edoxaban from the this compound lineage can be broadly divided into three key stages:

  • Formation of the Key Oxalamide Intermediate: Synthesis of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride from 2-amino-5-chloropyridine.

  • Coupling with the Cyclohexane Diamine Core: Amide bond formation between the oxalamide intermediate and a protected chiral (1S,2R,4S)-N1-(tert-butoxycarbonyl)-4-(dimethylcarbamoyl)cyclohexane-1,2-diamine.

  • Final Assembly and Salt Formation: Deprotection of the cyclohexane diamine, followed by coupling with 5-methyl-4,5,6,7-tetrahydro[1][2]thiazolo[5,4-c]pyridine-2-carboxylic acid and subsequent formation of the tosylate monohydrate salt.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of Edoxaban, compiled from various sources. These values can serve as a benchmark for process optimization and development.

Table 1: Synthesis of N'-((1R,2S,5S)-2-((tert-butoxycarbonyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)-N-(5-chloropyridin-2-yl)oxalamide

ParameterValueReference
Starting Materials
tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate1.05 molar eq.
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride1.0 molar eq.
Reaction Conditions
SolventAcetonitrile[3]
BaseTriethylamine
Temperature60 °C[3]
Reaction Time6 hours, then 16 hours at 20-25 °C[3]
Yield and Purity
YieldNot explicitly stated
Purity (HPLC)98.29%[3]

Table 2: Synthesis of N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-((5-methyl-4,5,6,7-tetrahydro[1][2]thiazolo[5,4-c]pyridine-2-carbonyl)amino)cyclohexyl)oxalamide (Edoxaban Free Base)

ParameterValueReference
Starting Materials
N'-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N-(5-chloropyridin-2-yl)oxalamide
5-methyl-4,5,6,7-tetrahydro[1][2]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
Reaction Conditions
SolventAcetonitrile[4]
Coupling AgentsHOBt, EDCI
BaseTriethylamine
Temperature20-25 °C
Reaction Time8 hours
Yield and Purity
Overall Yield (from protected diamine)78-84%[4]
Purity (HPLC)>99%[4]

Table 3: Formation of Edoxaban Tosylate Monohydrate

ParameterValueReference
Starting Material
Edoxaban Free Base5.0 g
Reaction Conditions
SolventAbsolute Ethanol / Water25 mL / 10 mL
Reagentp-toluenesulfonic acid monohydrate1.6 g initially, then 0.3 g
Temperature70-75 °C, then cool to 0-10 °C[5]
Yield
Yield92% (6.2 g)[5]

Experimental Protocols

Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride

This protocol describes a plausible synthesis based on the reaction of 2-amino-5-chloropyridine with an oxalate derivative.

Materials:

  • 2-amino-5-chloropyridine

  • Ethyl oxalyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-chloropyridine in anhydrous dichloromethane.

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethyl oxalyl chloride in dichloromethane to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl to precipitate the hydrochloride salt.

  • Filter the precipitate, wash with cold solvent, and dry under vacuum to yield ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride as a solid.

Synthesis of N'-((1R,2S,5S)-2-((tert-butoxycarbonyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)-N-(5-chloropyridin-2-yl)oxalamide

Materials:

  • tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate[3]

  • Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride[3]

  • Triethylamine

  • Acetonitrile

Procedure:

  • Suspend tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate in acetonitrile in a reaction flask.[3]

  • Heat the mixture to approximately 60 °C.[3]

  • Slowly add triethylamine to the mixture.[3]

  • Add ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride to the reaction mixture.[3]

  • Maintain stirring at 60 °C for 6 hours, then continue stirring at 20-25 °C for 16 hours.[3]

  • Monitor the reaction progress by HPLC.

  • Upon completion, the product can be isolated by standard work-up procedures, which may include quenching with water, extraction, and crystallization.

Synthesis of Edoxaban Free Base

Materials:

  • N'-((1R,2S,5S)-2-((tert-butoxycarbonyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)-N-(5-chloropyridin-2-yl)oxalamide

  • Acidic solution (e.g., HCl in dioxane or trifluoroacetic acid) for Boc deprotection

  • 5-methyl-4,5,6,7-tetrahydro[1][2]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Triethylamine

  • Acetonitrile

Procedure:

  • Deprotection: Dissolve the Boc-protected intermediate in a suitable solvent and treat with an acidic solution to remove the tert-butoxycarbonyl (Boc) protecting group. Monitor the reaction until completion. Neutralize the reaction mixture and extract the deprotected amine.

  • Coupling: In a separate flask, suspend 5-methyl-4,5,6,7-tetrahydro[1][2]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, HOBt, and EDCI in acetonitrile.

  • Add the deprotected amine from the previous step to the suspension.

  • Add triethylamine to the reaction mixture and stir at room temperature for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, work up the reaction by adding water and extracting the product with a suitable organic solvent.

  • Purify the crude product by crystallization or column chromatography to obtain Edoxaban free base.

Formation of Edoxaban Tosylate Monohydrate

Materials:

  • Edoxaban free base[5]

  • p-Toluenesulfonic acid monohydrate[5]

  • Absolute ethanol[5]

  • Purified water[5]

Procedure:

  • In a reaction flask, dissolve Edoxaban free base in a mixture of absolute ethanol and purified water.[5]

  • Add p-toluenesulfonic acid monohydrate to the solution.[5]

  • Heat the mixture to 70-75 °C with stirring until a clear solution is obtained.[5]

  • Cool the solution. When the temperature reaches 55-60 °C, add an additional portion of p-toluenesulfonic acid monohydrate.[5]

  • Slowly add more absolute ethanol to the mixture.[5]

  • Continue cooling to 20-25 °C and stir for 1 hour, then further cool to 0-10 °C and stir for another hour.[5]

  • Collect the precipitated solid by suction filtration.

  • Wash the solid with cold absolute ethanol and dry under reduced pressure to yield Edoxaban tosylate monohydrate.[5]

Visualizations

Edoxaban_Synthesis_Workflow A 2-Amino-5-chloropyridine C Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Key Intermediate) A->C Acylation B Ethyl oxalyl chloride B->C E Coupled Intermediate (Boc-protected) C->E Amide Coupling D Protected (1S,2R,4S)-Cyclohexane Diamine Derivative D->E F Deprotection E->F G Deprotected Intermediate F->G I Edoxaban (Free Base) G->I Amide Coupling H 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo [5,4-c]pyridine-2-carboxylic acid H->I K Edoxaban Tosylate Monohydrate (Final API) I->K Salt Formation J p-Toluenesulfonic acid J->K

Caption: Synthetic workflow for Edoxaban.

Factor_Xa_Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrin Fibrin (Insoluble Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen (Soluble) Fibrinogen->Fibrin FactorXa Factor Xa FactorXa->Thrombin Activates Edoxaban Edoxaban Edoxaban->FactorXa Inhibits

Caption: Mechanism of Action of Edoxaban.

References

The Pivotal Role of Ethyl 5-Chloropyridine-2-Carboxylate in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-chloropyridine-2-carboxylate stands as a critical building block in the synthesis of a variety of agrochemicals, primarily herbicides and insecticides. Its pyridine ring, substituted with a chlorine atom and an ethyl carboxylate group, offers versatile reaction sites for the construction of complex molecules with potent biological activities. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from chloropyridine precursors, highlighting the synthetic strategies and mechanisms of action.

Application Notes

Chloropyridine derivatives, including this compound, are fundamental intermediates in the production of high-value agrochemicals. The chlorine atom on the pyridine ring serves as a good leaving group for nucleophilic substitution reactions, while the ester group can be hydrolyzed or modified to introduce further functionalities. These characteristics make it a favored scaffold in the development of targeted and effective crop protection agents.

Two prominent examples of agrochemicals synthesized from chloropyridine precursors are the herbicide Haloxyfop-P-methyl and the insecticide Pyriproxyfen.

  • Haloxyfop-P-methyl is a selective herbicide used to control grass weeds in broadleaf crops. It belongs to the aryloxyphenoxypropionate class of herbicides and functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a crucial enzyme in fatty acid biosynthesis.[1][2]

  • Pyriproxyfen is an insect growth regulator that mimics the action of juvenile hormone in insects.[3][4] This disruption of hormonal signaling leads to impaired development, sterility, and ultimately, control of insect populations.[3][5]

The synthesis of these compounds showcases the utility of chloropyridine intermediates in creating molecules with precise biological targets.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of agrochemicals using chloropyridine precursors. While the specific starting material may vary slightly from this compound, the fundamental reaction principles are analogous and demonstrate the synthetic utility of this class of compounds.

Synthesis of Haloxyfop-P-methyl from 2,3-dichloro-5-(trifluoromethyl)pyridine

This synthesis involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester.[1]

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Molar RatioAmountYield (%)Purity (%)
2,3-dichloro-5-(trifluoromethyl)pyridine215.99121.6 g (0.1 mol)--
(R)-2-(4-hydroxyphenoxy)propionic acid methyl ester196.191.1---
Potassium Carbonate (K₂CO₃)138.21-29.0 g (0.21 mol)--
N,N-Dimethylformamide (DMF)73.09Solvent281 mL--
Haloxyfop-P-methyl375.7-17.8 g94.993.0

Protocol:

  • To a reaction vessel, add 23.1 g (0.21 mol) of hydroquinone, 21.6 g (0.1 mol) of 2,3-dichloro-5-(trifluoromethyl)pyridine, 281 mL of N,N-dimethylformamide (DMF), and 29.0 g (0.21 mol) of potassium carbonate.[6]

  • Stir the mixture and heat to 105-110 °C under a nitrogen atmosphere for 4 hours.[6]

  • The intermediate, 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine, is then reacted with (L)-2-methylsulfonyloxy propionate in the presence of K₂CO₃ as a base, with chlorobenzene as a solvent at 70-110°C.[6]

  • The nucleophilic substitution reaction is carried out with a molar ratio of 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine to (L)-2-methanesulfonyloxy methyl propionate to K₂CO₃ of 1:1.5–2.5:1.2–2.[6]

  • After the reaction is complete, the mixture is worked up to obtain Haloxyfop-P-methyl.[6] The yield of Haloxyfop-P-methyl is reported to be 95.4% with a purity of 98.5%.[7]

Synthesis of Pyriproxyfen from 2-Chloropyridine

This two-step synthesis starts with the preparation of an intermediate, 1-(4-phenoxyphenoxy)-2-propanol, followed by its reaction with 2-chloropyridine.[3][8]

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Molar RatioAmountYield (%)
4-phenoxyphenol186.211->90 (Step 1)
Propylene oxide58.082-5--
Potassium hydroxide56.110.1-2--
1-(4-phenoxyphenoxy)-2-propanol244.291--
2-chloropyridine113.551-1.6--
Pyriproxyfen321.37---

Protocol:

Step 1: Synthesis of 1-(4-phenoxyphenoxy)-2-propanol

  • In a reaction vessel, p-phenoxyphenol is reacted with propylene oxide in water with a base catalyst such as potassium hydroxide or sodium hydroxide.[8]

  • The molar ratio of p-phenoxyphenol to the base catalyst to propylene oxide is 1:0.1–2:2–5.[9]

  • The reaction temperature is maintained between 20–60 °C for 1–6 hours.[9]

  • This step yields 1-(4-phenoxyphenoxy)-2-propanol with a reported yield of over 90%.[8]

Step 2: Synthesis of Pyriproxyfen

  • The intermediate, 1-(4-phenoxyphenoxy)-2-propanol, is reacted with 2-chloropyridine.[3]

  • The reaction is carried out in a solvent such as dioxane or N-methylpyrrolidone with a base catalyst.[3][9]

  • The molar ratio of 1-(4-phenoxyphenoxy)-2-propanol to the base catalyst to 2-chloropyridine is 1:2–5:1–1.6.[9]

  • The reaction temperature is controlled at 60–160 °C for 1–12 hours.[9]

  • After the reaction, the mixture is filtered and the solvent is evaporated to obtain crude Pyriproxyfen, which can be further purified.[3]

Visualizations

Synthesis Pathway of Haloxyfop-P-methyl

Haloxyfop_Synthesis A 2,3-dichloro-5- (trifluoromethyl)pyridine C Haloxyfop-P-methyl A->C K2CO3, DMF 105-110 °C B (R)-2-(4-hydroxyphenoxy) propionic acid methyl ester B->C

Caption: Synthesis of Haloxyfop-P-methyl.

Synthesis Pathway of Pyriproxyfen

Pyriproxyfen_Synthesis cluster_step1 Step 1 cluster_step2 Step 2 A 4-phenoxyphenol C 1-(4-phenoxyphenoxy) -2-propanol A->C KOH, H2O 20-60 °C B Propylene oxide B->C E Pyriproxyfen C->E Base, Dioxane 60-160 °C D 2-chloropyridine D->E Haloxyfop_MoA cluster_ACCase Acetyl-CoA Carboxylase (ACCase) Enzyme ACCase ACCase (CT Domain) Active Site MalonylCoA Malonyl-CoA ACCase:head->MalonylCoA Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->ACCase:port Binds to FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Haloxyfop Haloxyfop Haloxyfop->ACCase:port Inhibits Pyriproxyfen_MoA Pyriproxyfen Pyriproxyfen (Juvenile Hormone Mimic) MetReceptor Methoprene-tolerant (Met) Receptor Pyriproxyfen->MetReceptor Binds to JH_Signaling Juvenile Hormone Signaling Pathway MetReceptor->JH_Signaling Activates GeneExpression Altered Gene Expression JH_Signaling->GeneExpression Development Disrupted Metamorphosis Sterility Inhibition of Egg Development GeneExpression->Development

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 5-chloropyridine-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude Ethyl 5-chloropyridine-2-carboxylate using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound on a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (TEA) (optional, for reducing peak tailing)

  • Glass column with stopcock

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in a chamber containing a mixture of ethyl acetate and hexane (e.g., 10-20% ethyl acetate in hexane).

    • Visualize the plate under a UV lamp to determine the Rf value of the desired product and the separation from impurities. The target Rf for good separation on a column is typically between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial elution solvent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and crack-free bed. Gently tap the column to aid in packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

    • Never let the silica gel run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the column using a pipette.

    • Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on the TLC plate. For example, you can increase the ethyl acetate concentration in hexane from 5% to 10%, then 15%, and so on. A common isocratic elution for similar compounds is 10% ethyl acetate in hexanes.[1]

    • If peak tailing is observed, 1-2% triethylamine can be added to the mobile phase to improve the peak shape.

  • Fraction Collection and Analysis:

    • Collect the eluent in fractions of appropriate volumes.

    • Monitor the fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of this compound and related compounds.

ParameterValueNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Ethyl Acetate/Hexane or Petroleum EtherA common and effective solvent system.
Typical Gradient 5% to 20% Ethyl Acetate in HexaneThe gradient can be adjusted based on TLC analysis.
Isocratic Elution 10% Ethyl Acetate in HexanesA good starting point for isocratic elution.[1]
Rf Value ~0.2-0.4 in 10-20% EtOAc/HexaneIdeal range for good separation.
Sample Loading 1-5% of silica gel weightOverloading can lead to poor separation.
Typical Yield 50-70%Yields can vary depending on the purity of the crude material and the success of the purification.[1]
Purity >95%Purity should be assessed by techniques like NMR, GC-MS, or HPLC.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound by column chromatography.

Q1: The product is eluting with impurities (co-elution). What can I do?

  • A1: Optimize the Solvent System:

    • Decrease Polarity: If the Rf value of your product is too high on the TLC plate, decrease the concentration of ethyl acetate in the mobile phase. This will increase the retention time of all compounds on the column, potentially improving separation.

    • Change Solvents: Try a different solvent system. For example, you could replace ethyl acetate with diethyl ether or dichloromethane.

    • Use a Gradient: A shallow gradient of the eluting solvent can improve the separation of closely eluting compounds.

Q2: The product is streaking or tailing on the TLC plate and column.

  • A2: Address Analyte-Silica Interactions:

    • The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the silica gel, causing tailing.

    • Add a Basic Modifier: Add a small amount (0.5-2%) of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, leading to more symmetrical peaks.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.

Q3: The product is not eluting from the column.

  • A3: Increase Solvent Polarity or Check for Decomposition:

    • Increase Polarity: The mobile phase may not be polar enough. Gradually increase the concentration of ethyl acetate or switch to a more polar solvent system, such as methanol in dichloromethane.

    • Check for Decomposition: The compound may be decomposing on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any new spots appear. If decomposition is suspected, using a less acidic stationary phase like alumina is recommended.

Q4: I have low recovery of my product.

  • A4: Investigate Potential Causes:

    • Decomposition on the Column: As mentioned above, the compound may be degrading on the silica gel.

    • Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is irreversibly adsorbed onto the silica. A more polar eluent is needed.

    • Incomplete Elution: Ensure you have eluted the column with a sufficiently polar solvent to remove all of the product.

    • Mechanical Loss: Be careful during fraction collection and solvent evaporation to avoid losing the product.

Frequently Asked Questions (FAQs)

Q: Why is column chromatography necessary for purifying this compound?

A: The synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a powerful technique for separating these components based on their different affinities for the stationary and mobile phases, leading to a highly pure final product.

Q: What is the role of silica gel in this purification?

A: Silica gel is a polar stationary phase. In normal-phase chromatography, non-polar compounds will travel through the column more quickly with the non-polar mobile phase, while more polar compounds will be retained longer by the silica gel. The separation is based on the polarity differences of the compounds in the mixture.

Q: How do I choose the right solvent system?

A: The ideal solvent system is typically determined by running several TLCs with different ratios of solvents. A good solvent system will give your desired compound an Rf value between 0.2 and 0.4 and show good separation from impurities. A common starting point for compounds like this compound is a mixture of ethyl acetate and hexane.

Q: Can I reuse my column?

A: While it is possible to wash and reuse a silica gel column, it is generally not recommended for high-purity applications, as residual impurities from previous runs can contaminate your current purification. For best results, a freshly packed column should be used for each purification.

Visualizations

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem co_elution Co-elution of Product and Impurities problem->co_elution Yes tailing Peak Tailing or Streaking problem->tailing Yes no_elution Product Not Eluting problem->no_elution Yes low_recovery Low Product Recovery problem->low_recovery Yes end Successful Purification problem->end No solution_co_elution Adjust Solvent System: - Decrease Polarity - Change Solvents - Use Shallower Gradient co_elution->solution_co_elution solution_tailing Mitigate Silica Interaction: - Add Triethylamine (TEA) - Use Alumina or  Deactivated Silica tailing->solution_tailing solution_no_elution Increase Eluent Polarity or Check for Decomposition no_elution->solution_no_elution solution_low_recovery Investigate: - Decomposition - Irreversible Adsorption - Incomplete Elution low_recovery->solution_low_recovery solution_co_elution->problem solution_tailing->problem solution_no_elution->problem solution_low_recovery->problem

Caption: Troubleshooting workflow for column chromatography purification.

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product tlc 1. TLC Analysis (Determine Rf) packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution (Gradient or Isocratic) loading->elution collection 5. Fraction Collection elution->collection fraction_tlc 6. Fraction Analysis (TLC) collection->fraction_tlc combine 7. Combine Pure Fractions fraction_tlc->combine evaporate 8. Solvent Evaporation combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

References

Technical Support Center: Recrystallization of Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of Ethyl 5-chloropyridine-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the physical state of this compound at room temperature?

A1: this compound is a low-melting solid, with a reported melting point of 47-50°C. This means that at or slightly above standard room temperature, it may appear as a colorless liquid or a waxy solid. This property is critical to consider when developing a recrystallization protocol.

Q2: What are suitable starting solvents for the recrystallization of this compound?

A2: Based on its chemical structure (a pyridine ring with an ethyl ester and a chloro substituent), this compound is poorly soluble in water and readily soluble in many organic solvents.[1] For recrystallization, the ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. A systematic solvent screening is the most effective way to identify the optimal solvent or solvent system.

Q3: Is a single solvent or a mixed solvent system better for this compound?

A3: Due to its low melting point, a single solvent that meets the ideal solubility criteria can be challenging to find. Low-melting compounds have a tendency to "oil out" in single-solvent systems. Therefore, a mixed-solvent system (a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is much less soluble) is often more effective. Common solvent pairs for similar compounds include ethyl acetate/hexane and ethanol/water.[2][3]

Q4: How can I prevent the compound from "oiling out" during recrystallization?

A4: "Oiling out," the separation of the solute as a liquid rather than a solid, is a common issue with low-melting point compounds.[4] To prevent this, you can:

  • Use a larger volume of solvent.

  • Employ a slower cooling rate.

  • Use a mixed solvent system where the anti-solvent is added gradually at an elevated temperature.

  • Ensure the boiling point of the solvent is lower than the melting point of the compound.

Q5: What is a typical expected yield for the recrystallization of this compound?

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. - The solvent is unsuitable.- Not enough solvent is being used.- Perform a solvent screening to find a more appropriate solvent.- Gradually add more hot solvent until the compound dissolves.
The compound "oils out" instead of crystallizing. - The cooling rate is too fast.- The solution is too concentrated.- The melting point of the compound is below the temperature of the solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add a small amount of the "good" solvent to the hot solution to reduce saturation.- Use a solvent or solvent mixture with a lower boiling point.
No crystals form upon cooling. - The solution is not sufficiently saturated.- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
The resulting crystals are discolored. - Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
The yield of recovered crystals is very low. - Too much solvent was used.- The crystals are significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Reduce the volume of the filtrate by evaporation before cooling.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling during filtration.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Melting Point 47-50 °C
Appearance Colorless liquid or solid
Solubility in Water Poor
Solubility in Organic Solvents Readily soluble

Table 2: Common Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Comments
Water High100Unlikely to be a good single solvent due to poor solubility. May be used as an anti-solvent.
Ethanol High78Good starting point. Can be paired with water.
Methanol High65Similar to ethanol, but lower boiling point.
Acetone Medium56Good solvent, but its low boiling point may be advantageous.
Ethyl Acetate Medium77A good candidate, often used with non-polar anti-solvents.[2]
Dichloromethane Medium40Low boiling point may be useful to avoid oiling out.
Toluene Low111Higher boiling point, may increase the risk of oiling out.
Hexane/Heptane Low69 / 98Good as anti-solvents when paired with more polar solvents.[2]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent system for the recrystallization of this compound.

  • Preparation : Place approximately 20-30 mg of the crude compound into several small test tubes.

  • Initial Solubility Test (Room Temperature) : To each test tube, add 0.5 mL of a different solvent from Table 2. Agitate the tubes and observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • Hot Solubility Test : Gently heat the test tubes that showed poor solubility at room temperature in a warm water bath. Gradually increase the temperature towards the boiling point of the solvent. A good solvent will completely dissolve the compound at an elevated temperature.

  • Crystallization Test : Remove the test tubes where the compound fully dissolved from the heat and allow them to cool slowly to room temperature.

  • Cooling : Once at room temperature, place the test tubes in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Observation : A successful solvent will result in the formation of a significant amount of crystalline solid. If the compound oils out or remains in solution, the solvent is not ideal as a single solvent.

  • Mixed Solvent Screening : If no single solvent is ideal, select a "good" solvent (one that dissolves the compound well at room temperature) and a "poor" solvent (one in which the compound is insoluble). Dissolve the compound in a minimum amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool as described above.

Protocol 2: Recrystallization using a Mixed Solvent System (Example: Ethyl Acetate/Hexane)

This protocol provides a general procedure for recrystallization once a suitable mixed solvent system has been identified.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (the "good" solvent) while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent : While the ethyl acetate solution is still hot, add hexane (the "anti-solvent") dropwise until the solution becomes faintly cloudy, indicating saturation.

  • Clarification : Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to complete the crystallization process.

  • Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold ethyl acetate/hexane mixture to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under vacuum to remove residual solvent.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution to induce crystallization dissolve->cool add_more_solvent Add more hot solvent dissolve->add_more_solvent Insoluble crystals_form Crystals Form? cool->crystals_form oiling_out Compound 'Oils Out'? crystals_form->oiling_out No filter_wash Filter and wash crystals crystals_form->filter_wash Yes boil_off_solvent Boil off excess solvent oiling_out->boil_off_solvent No reheat_add_good_solvent Reheat and add more 'good' solvent oiling_out->reheat_add_good_solvent Yes end Pure Crystals Obtained filter_wash->end add_more_solvent->dissolve boil_off_solvent->cool scratch_or_seed Scratch flask or add seed crystal boil_off_solvent->scratch_or_seed scratch_or_seed->cool reheat_add_good_solvent->cool slower_cooling Use slower cooling rate reheat_add_good_solvent->slower_cooling slower_cooling->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 5-chloropyridine-2-carboxylate, a key intermediate in the pharmaceutical and agrochemical industries. The information is tailored for researchers, chemists, and process development professionals to help identify and mitigate common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent and straightforward method is the Fischer esterification of 5-chloropyridine-2-carboxylic acid with ethanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This reaction is an equilibrium process where water is produced as a byproduct.[1][2]

Q2: What are the primary impurities I should expect in this synthesis?

A2: The most common impurities include unreacted starting material (5-chloropyridine-2-carboxylic acid), byproducts from incomplete reactions or side reactions, and residual solvents. Key impurities to monitor are:

  • 5-Chloropyridine-2-carboxylic Acid: The unreacted starting material.

  • Dimer/Oligomeric Species: Formed via self-condensation of the starting material or product at elevated temperatures.

  • Byproducts of Sulfonation: If sulfuric acid is used as a catalyst, trace amounts of sulfonated pyridine species can form, although this is less common under standard esterification conditions.

  • Residual Solvents: Ethanol (reactant/solvent) and any solvents used during the workup and purification steps (e.g., ethyl acetate, dichloromethane, hexanes).

Q3: How can I minimize the formation of these impurities?

A3: To minimize impurities, consider the following strategies:

  • Drive the Equilibrium: Use a large excess of ethanol and effectively remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.[2]

  • Control Temperature: Avoid excessively high temperatures to prevent the formation of dimeric or degradation byproducts.

  • Catalyst Choice and Amount: Use the minimum effective amount of acid catalyst to reduce potential side reactions like sulfonation.

  • Purity of Starting Materials: Ensure the 5-chloropyridine-2-carboxylic acid starting material is of high purity to avoid carrying over impurities into the final product.

Q4: What are the recommended analytical methods for impurity profiling?

A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): An HPLC-UV system is highly effective for quantifying the purity of the final product and detecting non-volatile impurities like the starting carboxylic acid.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual solvents.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product and can help identify and quantify major impurities if their signals do not overlap significantly.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying unknown impurity peaks by providing molecular weight information.

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete Reaction (Equilibrium) The Fischer esterification is a reversible reaction.[1] To drive the reaction towards the product, use a significant excess of ethanol (it can often be used as the solvent) and remove water as it forms using a Dean-Stark trap or molecular sieves.[2]
Insufficient Catalyst Ensure an adequate amount of acid catalyst (e.g., H₂SO₄, TsOH) is used. However, avoid a large excess which can lead to side reactions. A catalytic amount (1-5 mol%) is typically sufficient.
Loss during Workup The product has some solubility in aqueous layers. Ensure proper phase separation and consider back-extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover dissolved product.
Premature Precipitation If the product crystallizes out of the reaction mixture before the reaction is complete, consider using a co-solvent like toluene to maintain homogeneity.

Problem 2: Significant amount of starting material (5-chloropyridine-2-carboxylic acid) remains.

Possible Cause Suggested Solution
Reaction has not reached completion. Increase the reaction time or temperature moderately. Monitor the reaction progress using TLC or HPLC until the starting material spot/peak is minimized.
Water in the reaction mixture. Ensure all reagents and glassware are dry. Ethanol should be anhydrous. The presence of water will inhibit the forward reaction.[1]
Ineffective water removal. If using a Dean-Stark trap, ensure the system is set up correctly and the solvent forms an appropriate azeotrope with water.

Problem 3: An unknown peak is observed in the HPLC/LC-MS analysis.

Possible Cause Suggested Solution
Dimer Formation An impurity with a mass of approximately double the starting material minus water (M+H⁺ ≈ 300) could indicate a dimer formed from the self-condensation of two molecules of 5-chloropyridine-2-carboxylic acid. Reduce reaction temperature and time to minimize its formation.
Contaminant from Starting Material Analyze the starting 5-chloropyridine-2-carboxylic acid by HPLC. The impurity may be carried over from the previous synthetic step (e.g., 3,5-dichloropyridine-2-carboxylic acid).[6]
Degradation Product If the reaction was overheated or exposed to strongly basic/acidic conditions during workup for a prolonged period, degradation may have occurred. Ensure the workup is performed promptly and at controlled temperatures.

Data Presentation: Common Impurities

The table below summarizes the key potential impurities in the synthesis of this compound.

Impurity NameStructureMolecular Weight ( g/mol )Potential Source
This compound 185.61 Desired Product
5-Chloropyridine-2-carboxylic Acid157.56Unreacted Starting Material
Dimer (Anhydride)297.10High Temperature Side Reaction
EthanolCH₃CH₂OH46.07Residual Reactant/Solvent
Ethyl AcetateCH₃COOCH₂CH₃88.11Residual Workup Solvent

Experimental Protocols

Key Experiment: Fischer Esterification of 5-Chloropyridine-2-carboxylic Acid

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser (or Dean-Stark apparatus) and a magnetic stirrer, add 5-chloropyridine-2-carboxylic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous ethanol (10-20 eq, serving as both reactant and solvent). While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-12 hours. Monitor the reaction's progress by TLC or HPLC.

  • Workup: After cooling to room temperature, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization.

Visualizations

Impurity Formation Pathway SM 5-Chloropyridine- 2-carboxylic Acid + Ethanol Catalyst H₂SO₄ (cat.) Reflux SM->Catalyst Main Reaction Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity2 Dimer/Anhydride SM->Impurity2 High Temp Side Reaction Product Ethyl 5-chloropyridine- 2-carboxylate Catalyst->Product Water H₂O (byproduct) Catalyst->Water

Caption: Reaction pathway for this compound synthesis and key impurity formation.

Troubleshooting Workflow Start Problem Detected (e.g., Low Yield, Impure Product) CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction CheckWorkup Review Workup & Purification Procedure Start->CheckWorkup Incomplete Reaction Incomplete? CheckReaction->Incomplete WorkupLoss Losses during Extraction/Purification? CheckWorkup->WorkupLoss Solution1 Increase Reaction Time Remove H₂O Use excess EtOH Incomplete->Solution1 Yes Complete Reaction Complete Incomplete->Complete No Solution2 Back-extract aqueous layers Optimize chromatography WorkupLoss->Solution2 Yes Solution3 Analyze Starting Material Check for unknown peaks WorkupLoss->Solution3 No Complete->CheckWorkup General Experimental Workflow step1 1. Reagent Setup (Acid, EtOH, Flask) step2 2. Reaction (Reflux, 4-12h) step1->step2 step3 3. In-Process Control (TLC/HPLC) step2->step3 step4 4. Quench & Neutralize (NaHCO₃ solution) step3->step4 step5 5. Extraction (Ethyl Acetate) step4->step5 step6 6. Wash & Dry (Brine, Na₂SO₄) step5->step6 step7 7. Concentration (Rotary Evaporator) step6->step7 step8 8. Purification (Chromatography) step7->step8 step9 9. Final Analysis (HPLC, NMR) step8->step9

References

Technical Support Center: Synthesis of Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-chloropyridine-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The Fischer esterification is an equilibrium reaction.- Use a large excess of the alcohol (ethanol) to shift the equilibrium towards the product. - Remove water as it forms using a Dean-Stark apparatus or a drying agent.
Insufficient catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.- Ensure the appropriate concentration of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Hydrolysis of the ester: The presence of water can lead to the reverse reaction, hydrolyzing the ester back to the carboxylic acid.- Use anhydrous reagents and solvents. - During workup, quickly neutralize the acid catalyst at low temperatures to prevent ester hydrolysis.[1]
Decomposition of starting material: 5-chloropyridine-2-carboxylic acid may be sensitive to high temperatures.- Monitor the reaction temperature carefully and avoid excessive heating.
Presence of Impurities in the Final Product Unreacted starting material: Incomplete reaction or inefficient purification.- Optimize reaction conditions to drive the reaction to completion. - Purify the crude product using column chromatography or recrystallization.
Hydrolysis product (5-chloropyridine-2-carboxylic acid): Exposure of the ester to water, especially under acidic or basic conditions.- Ensure anhydrous conditions during the reaction and workup. - Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid, but do so quickly and at low temperatures to avoid saponification.
Decarboxylation byproduct (5-chloropyridine): High reaction temperatures can lead to the loss of CO2 from the starting material.- Maintain the reaction temperature at the optimal level (e.g., refluxing ethanol, around 78-80°C) and avoid overheating.
Side-products from the alcohol: Dehydration of ethanol at high temperatures in the presence of a strong acid can form diethyl ether.- Control the reaction temperature to below the temperature at which significant ethanol dehydration occurs.
Difficult Product Isolation/Purification Emulsion formation during workup: Presence of both acidic and basic species can lead to emulsions.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.
Product is an oil instead of a solid: Presence of impurities can lower the melting point.- Purify the product using column chromatography to remove impurities. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: The most common and direct method is the Fischer esterification of 5-chloropyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] This reaction is typically performed under reflux conditions.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include:

  • Hydrolysis: The reverse reaction of esterification, where the ester reacts with water to form the carboxylic acid and alcohol. This is minimized by using anhydrous conditions.

  • Decarboxylation: At elevated temperatures, 5-chloropyridine-2-carboxylic acid can lose carbon dioxide to form 5-chloropyridine.

  • Formation of diethyl ether: Dehydration of ethanol can occur at higher temperatures in the presence of a strong acid catalyst.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (5-chloropyridine-2-carboxylic acid) and the product (if a standard is available). The disappearance of the starting material spot indicates the completion of the reaction. Alternatively, techniques like GC-MS or LC-MS can be used to analyze aliquots of the reaction mixture.

Q4: What are the recommended purification methods for this compound?

A4: Common purification methods include:

  • Extraction and Washing: After the reaction, the mixture is typically diluted with an organic solvent and washed with water and a mild base (like sodium bicarbonate solution) to remove the acid catalyst and unreacted carboxylic acid.

  • Column Chromatography: For high purity, the crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.

Q5: What is the role of the acid catalyst in the Fischer esterification?

A5: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. It also facilitates the departure of the water molecule formed during the reaction.

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the yield of this compound. Note: The following data is illustrative and based on general principles of Fischer esterification, as specific quantitative studies for this exact molecule are not widely available in the public domain. Researchers should optimize these parameters for their specific setup.

Parameter Condition Observed Yield (%) Purity (%) Notes
Reaction Temperature 60°CModerateHighSlower reaction rate.
80°C (Reflux)HighHighOptimal temperature for good reaction rate and minimal side reactions.
100°CHighModerateIncreased risk of decarboxylation and ethanol dehydration.
Catalyst (H₂SO₄) Conc. Low (e.g., 1 mol%)LowHighIncomplete conversion.
Moderate (e.g., 5 mol%)HighHighEffective catalysis.
High (e.g., >10 mol%)HighModerateMay promote side reactions and complicate workup.
Ethanol Equivalents 1-2 equivalentsLow to ModerateHighEquilibrium may not favor product formation significantly.
Large Excess (as solvent)HighHighShifts the equilibrium towards the product, maximizing yield.
Reaction Time 4 hoursModerateHighReaction may not have gone to completion.
12 hoursHighHighGenerally sufficient for reaching equilibrium.
24 hoursHighHighLittle to no increase in yield after reaching equilibrium.

Experimental Protocols

Key Experiment: Fischer Esterification of 5-Chloropyridine-2-carboxylic Acid

Materials:

  • 5-Chloropyridine-2-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloropyridine-2-carboxylic acid (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 10-20 eq, or use as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

Main_Reaction_Pathway 5-Chloropyridine-2-carboxylic acid 5-Chloropyridine-2-carboxylic acid Protonated Carboxylic Acid Protonated Carboxylic Acid 5-Chloropyridine-2-carboxylic acid->Protonated Carboxylic Acid + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carboxylic Acid->Tetrahedral Intermediate + Ethanol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O This compound This compound Protonated Ester->this compound - H+

Caption: Main reaction pathway for the Fischer esterification of 5-chloropyridine-2-carboxylic acid.

Side_Reaction_Pathways cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation Ethyl 5-chloropyridine-2-carboxylate_H This compound 5-Chloropyridine-2-carboxylic acid_H 5-Chloropyridine-2-carboxylic acid Ethyl 5-chloropyridine-2-carboxylate_H->5-Chloropyridine-2-carboxylic acid_H + H2O, H+ 5-Chloropyridine-2-carboxylic acid_D 5-Chloropyridine-2-carboxylic acid 5-Chloropyridine 5-Chloropyridine 5-Chloropyridine-2-carboxylic acid_D->5-Chloropyridine Heat, -CO2

Caption: Common side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase ethanol excess - Check catalyst activity incomplete->optimize_conditions check_workup Review Workup Procedure complete->check_workup hydrolysis Evidence of Hydrolysis? check_workup->hydrolysis decarboxylation Evidence of Decarboxylation? check_workup->decarboxylation purification Optimize Purification hydrolysis->purification No Use Anhydrous Conditions\nNeutralize at Low Temp Use Anhydrous Conditions Neutralize at Low Temp hydrolysis->Use Anhydrous Conditions\nNeutralize at Low Temp Yes decarboxylation->purification No Lower Reaction Temperature Lower Reaction Temperature decarboxylation->Lower Reaction Temperature Yes

References

Technical Support Center: Synthesis of Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 5-chloropyridine-2-carboxylate. The following sections address common experimental challenges to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis.

Topic 1: Esterification of 5-chloropyridine-2-carboxylic acid

Question: My final yield of this compound is low after performing a Fischer esterification. What are the potential causes and solutions?

Answer: Low yields in Fischer esterification are common and can stem from several factors. This reaction is an equilibrium process, so conditions must be optimized to favor product formation.[1]

  • Incomplete Reaction: The esterification may not have reached completion. Ensure the reaction is refluxed for a sufficient duration, typically 16-18 hours.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[2]

  • Presence of Water: Water can shift the equilibrium back towards the reactants, hindering ester formation.[2][3] It is crucial to use anhydrous ethanol and ensure all glassware is thoroughly dried. While the concentrated sulfuric acid catalyst also acts as a dehydrating agent, excess water from the reagents will reduce its effectiveness.[2]

  • Insufficient Catalyst: A catalytic amount of strong acid (e.g., concentrated H₂SO₄) is required. Ensure the correct amount is used to protonate the carbonyl oxygen, making it a better electrophile.[1]

  • Inefficient Extraction: The product may not be fully recovered from the aqueous layer after neutralization. Perform multiple extractions (at least four) with a suitable organic solvent like ethyl acetate to maximize recovery.[2]

Question: My NMR analysis shows a significant amount of unreacted 5-chloropyridine-2-carboxylic acid. How can I drive the reaction to completion?

Answer: To drive the equilibrium toward the ester product, two main strategies can be employed based on Le Chatelier's principle:[3]

  • Use an Excess of Alcohol: Using a large excess of ethanol (often as the solvent) will shift the equilibrium to the right, favoring the formation of the ethyl ester.[1][3] Studies have shown that increasing the alcohol from an equimolar amount to a 10-fold excess can dramatically increase the yield.[1]

  • Remove Water: As water is a product of the reaction, its removal will drive the reaction forward.[3] This can be achieved by using a Dean-Stark apparatus during the reflux.

Topic 2: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a common method to introduce a nitrile group, which can then be hydrolyzed and esterified. This typically involves the conversion of 2-amino-5-chloropyridine to a diazonium salt, followed by reaction with a copper(I) cyanide.[4][5]

Question: The yield of 5-chloro-2-cyanopyridine from the Sandmeyer reaction is poor. Which steps are most critical for optimization?

Answer: The Sandmeyer reaction is a multi-step process where temperature control and reagent stoichiometry are critical for success.[6]

  • Diazotization Step (Amine to Diazonium Salt): This step is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. The reaction must be maintained at 0–5 °C using an ice bath to prevent decomposition of the salt and formation of unwanted phenol byproducts.

  • Cyanation Step (Diazonium Salt to Nitrile): The introduction of the cyanide nucleophile, catalyzed by copper(I), is also temperature-sensitive. The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, forming an aryl radical and nitrogen gas.[6] Careful control of the addition rate and temperature is necessary to avoid side reactions, such as the formation of biaryl byproducts.[5]

  • Reagent Purity: The purity of the copper(I) cyanide (CuCN) is crucial. It is often prepared fresh or washed thoroughly to remove any impurities that could inhibit the reaction.

Question: I am observing the formation of dark, tarry byproducts during my Sandmeyer reaction. How can this be minimized?

Answer: The formation of tarry substances often indicates decomposition of the diazonium salt or side reactions of the highly reactive aryl radical intermediate.

  • Maintain Low Temperatures: As stated above, strict temperature control below 5 °C throughout the diazotization and addition to the copper cyanide solution is the most effective way to prevent decomposition.

  • Control pH: After the diazotization, the solution is typically neutralized cautiously before addition to the cyanide solution.[7] This should be done slowly while maintaining a low temperature.

  • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to maintain homogenous temperature and concentration, preventing localized "hot spots" where decomposition can initiate.

Quantitative Data Summary

The tables below summarize key parameters for different synthesis routes and reaction conditions.

Table 1: High-Level Comparison of Synthetic Routes

Starting MaterialKey Intermediate(s)Major Reaction StepsGeneral AdvantagesGeneral Challenges
5-chloropyridine-2-carboxylic acidNoneFischer EsterificationDirect, one-step conversion.Equilibrium limitations, requires water removal for high yield.
2-amino-5-chloropyridine5-chloro-2-cyanopyridineDiazotization, Sandmeyer Cyanation, Hydrolysis, EsterificationReadily available starting material.Multi-step, requires strict temperature control, potential for hazardous byproducts.
2-methyl-5-chloropyridine5-chloro-2-cyanopyridineAmmoxidationPotentially high-throughput for industrial scale.Requires specialized high-temperature/pressure equipment and catalysts.[8][9]
2-chloro-5-(trichloromethyl)pyridine5-chloropyridine-2-carboxylic acidHydrolysis, EsterificationA potential route from other intermediates.[10]Starting material may not be as common; hydrolysis can be challenging.

Table 2: Optimization Parameters for Fischer Esterification

ParameterConditionRationalePotential Issue if Not Optimized
Reaction Time 16-18 hoursTo allow the reversible reaction to reach equilibrium.[2]Incomplete reaction, low conversion.
Temperature Vigorous refluxTo increase reaction rate without degrading reagents.Slow or incomplete reaction at lower temperatures.
Ethanol Anhydrous, used in large excess (as solvent)Drives equilibrium toward product formation.[1]Poor yield due to unfavorable equilibrium.
Catalyst Conc. H₂SO₄ (catalytic amount)Protonates the carbonyl to activate it for nucleophilic attack.[1]Very slow or no reaction.
Water Removal Use of Dean-Stark trap or anhydrous reagentsRemoves a product to shift equilibrium to the right.[3]Reduced final yield.

Experimental Protocols

Protocol 1: Fischer Esterification of 5-chloropyridine-2-carboxylic acid
  • Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 5-chloropyridine-2-carboxylic acid.

  • Reagents: Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents, or as the solvent).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). An exothermic reaction will occur.

  • Reaction: Heat the mixture to a vigorous reflux and maintain for 16-18 hours. Monitor the reaction's progress via TLC.

  • Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Neutralization: Carefully add a saturated sodium bicarbonate solution to the residue to neutralize the excess acid until the pH is 7-8.

  • Extraction: Extract the aqueous layer at least four times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by column chromatography or distillation if necessary.

Protocol 2: Synthesis of 5-chloro-2-cyanopyridine via Sandmeyer Reaction
  • Diazotization: In a beaker, dissolve 2-amino-5-chloropyridine in an aqueous solution of hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath. While maintaining this temperature and stirring vigorously, add a solution of sodium nitrite in water dropwise. The addition should be slow enough to keep the temperature below 5 °C. After the addition is complete, stir for an additional 15 minutes. Test for the presence of excess nitrous acid using starch-iodide paper.[7]

  • Copper(I) Cyanide Solution: In a separate, larger flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Cool this solution in an ice bath.

  • Cyanation: Slowly and carefully add the cold diazonium salt solution to the cold copper(I) cyanide solution with vigorous stirring. A reaction will occur with the evolution of nitrogen gas.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or toluene).

  • Purification: Wash the organic extracts, dry over anhydrous sodium sulfate, and purify the resulting 5-chloro-2-cyanopyridine by distillation or column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_inter Key Intermediates cluster_final Final Product start1 2-Amino-5-chloropyridine inter1 5-Chloro-2-cyanopyridine start1->inter1 Sandmeyer Reaction start2 5-Chloropyridine- 2-carboxylic Acid final_product Ethyl 5-chloropyridine- 2-carboxylate start2->final_product Fischer Esterification start3 2-Methyl-5-chloropyridine start3->inter1 Ammoxidation inter1->start2 Hydrolysis

Caption: Overview of major synthetic pathways to this compound.

Troubleshooting_Esterification issue Low Yield in Fischer Esterification? check_time Was reaction time sufficient (e.g., 16-18h)? issue->check_time check_water Were anhydrous reagents and dry glassware used? issue->check_water check_alcohol Was alcohol used in large excess? issue->check_alcohol check_extraction Were multiple extractions (4+) performed? issue->check_extraction solution_time Increase reflux time. Monitor with TLC. check_time->solution_time No solution_water Use anhydrous alcohol. Dry all glassware thoroughly. check_water->solution_water No solution_alcohol Increase equivalents of alcohol. Use as solvent. check_alcohol->solution_alcohol No solution_extraction Increase number of organic extractions. check_extraction->solution_extraction No

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Sandmeyer_Mechanism Ar_NH2 Ar-NH₂ (2-Amino-5-chloropyridine) Ar_N2 Ar-N₂⁺ (Diazonium Salt) Ar_NH2->Ar_N2 Diazotization Ar_Radical Ar• (Aryl Radical) Ar_N2->Ar_Radical Single Electron Transfer (SET) Ar_CN Ar-CN (5-Chloro-2-cyanopyridine) Ar_Radical->Ar_CN Radical Capture reagents1 + NaNO₂ / HX (0-5 °C) reagents2 + Cu(I)CN - N₂ reagents3 + [Cu(II)CN]⁺

Caption: Simplified radical mechanism of the Sandmeyer cyanation reaction.[5][6]

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on chloropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question: My SNAr reaction shows low or no product yield. What are the potential causes and how can I fix it?

Answer: Low or no yield in SNAr reactions on chloropyridines can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inadequate Reaction Conditions: The reaction may be too slow to proceed under your current conditions. Nucleophilic aromatic substitutions on electron-deficient rings like pyridine can be sluggish.[1]

    • Solution 1 (Temperature): Increase the reaction temperature. Many SNAr reactions require heating to achieve a reasonable rate.[1]

    • Solution 2 (Solvent): The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally effective as they dissolve the reactants and do not overly stabilize the nucleophile, keeping it reactive.[2][3] If solubility is an issue, switching to a different solvent system may be necessary.

    • Solution 3 (Base): If your nucleophile is neutral (e.g., an amine or alcohol), a base is required to either deprotonate it, making it more nucleophilic, or to scavenge the HCl generated during the reaction. Ensure you are using a suitable, non-nucleophilic base in sufficient quantity. Common choices include K₃PO₄, K₂CO₃, or t-BuOK.[4]

  • Substrate Reactivity: The position of the chlorine atom dramatically affects reactivity.

    • Solution: 3-chloropyridine is significantly less reactive than 2- or 4-chloropyridine because the negative charge of the intermediate cannot be delocalized onto the ring nitrogen.[5][6] If you are working with a 3-chloro isomer, more forcing conditions (higher temperature, stronger base/nucleophile) will be required. If possible, consider a synthetic route that utilizes a 2- or 4-halo isomer.

  • Reagent Purity and Stability:

    • Solution: Ensure all reagents, especially the nucleophile and solvent, are pure and anhydrous.[7] Water can protonate strong nucleophiles or bases, rendering them inactive. Bulky or sterically hindered nucleophiles will react more slowly.[8]

Below is a workflow to guide your troubleshooting process for low-yield reactions.

low_yield_troubleshooting start Low / No Yield check_conditions Review Reaction Conditions start->check_conditions check_substrate Verify Substrate Reactivity start->check_substrate check_reagents Check Reagent Quality start->check_reagents increase_temp Increase Temperature check_conditions->increase_temp Is reaction slow? change_solvent Change Solvent (e.g., DMSO, DMF) check_conditions->change_solvent Solubility issues? add_base Add/Change Base (e.g., K3PO4) check_conditions->add_base Using neutral nucleophile? confirm_isomer Confirm Isomer (2- or 4- vs 3-) check_substrate->confirm_isomer use_anhydrous Use Anhydrous Reagents/Solvent check_reagents->use_anhydrous success Improved Yield increase_temp->success change_solvent->success add_base->success confirm_isomer->success use_anhydrous->success

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Question: My reaction is producing a mixture of isomers. How can I improve regioselectivity?

Answer: Poor regioselectivity is a common issue when the substrate has multiple potential reaction sites, such as in dichloropyridines.

  • Inherent Electronic Effects: In a simple chloropyridine system, nucleophilic attack is strongly favored at the 2- and 4-positions.[9] If you are getting substitution at the 3-position, it is likely a minor product under harsh conditions or a different mechanism is at play. For dichloropyridines (e.g., 2,4-dichloropyridine), the 4-position is generally more reactive than the 2-position due to reduced steric hindrance.[10]

  • Influence of Other Substituents: The electronic nature of other groups on the pyridine ring can alter the inherent reactivity. For example, a strong electron-donating group at the 6-position of a 2,4-dichloropyrimidine can reverse the selectivity, making the 2-position more susceptible to attack.[11]

  • Reaction Conditions:

    • Solution 1 (Temperature): Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

    • Solution 2 (Solvent): The reaction medium can influence which site is favored.[12] Experimenting with different solvents (e.g., comparing a protic solvent like t-amyl alcohol to an aprotic one like DMF) may improve the ratio of desired to undesired product.

Frequently Asked Questions (FAQs)

Q1: Why are 2-chloropyridine and 4-chloropyridine much more reactive towards nucleophiles than 3-chloropyridine?

A1: This reactivity difference is a hallmark of the SNAr mechanism on pyridine rings. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.[6][13] For substitution at the 2- (ortho) and 4- (para) positions, the negative charge can be delocalized via resonance onto the electronegative nitrogen atom.[5][9][14] This provides significant stabilization to the intermediate and the transition state leading to it, accelerating the reaction.[15] For substitution at the 3- (meta) position, this resonance stabilization involving the nitrogen atom is not possible, resulting in a much higher energy intermediate and a significantly slower reaction rate.[6]

Caption: The addition-elimination mechanism of SNAr on 4-chloropyridine.

Q2: Which halogen is a better leaving group in SNAr reactions on pyridines: fluorine or chlorine?

A2: Paradoxically, fluorine is often a better "leaving group" than chlorine in SNAr reactions, even though the C-F bond is much stronger. The established reactivity order for activated aryl halides is typically F > Cl ≈ Br > I.[16][17] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[6] The highly electronegative fluorine atom makes the attached carbon more electrophilic and strongly activates the ring towards attack. For example, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine under identical conditions.[7]

Q3: How do I select the optimal solvent for my reaction?

A3: The ideal solvent should dissolve your reactants but not excessively stabilize the nucleophile, which would reduce its reactivity.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP, Acetonitrile): These are the most common and often the best choice. They are polar enough to dissolve ionic nucleophiles but, lacking acidic protons, they do not form a strong solvation shell around the nucleophile through hydrogen bonding.[18][19]

  • Polar Protic Solvents (e.g., Alcohols, Water): These solvents can stabilize the anionic Meisenheimer intermediate through hydrogen bonding, which can be beneficial.[2][20] However, they also strongly solvate the nucleophile, which can decrease its reactivity and slow the reaction rate.[21][22] Their use is typically reserved for specific cases, such as with less reactive nucleophiles where stabilization of the intermediate is paramount.

Q4: Is a catalyst required for these reactions?

A4: Most SNAr reactions on chloropyridines do not require a metal catalyst.[17] The "catalyst" is often a base (e.g., K₂CO₃, NaH, KOtBu) used in stoichiometric or excess amounts to deprotonate a neutral nucleophile (like an alcohol or amine) to make it more reactive. For some systems, particularly under solvent-free conditions, a phase-transfer catalyst can be employed to facilitate the reaction between a solid salt and the liquid substrate.[23]

Data Tables for Reaction Optimization

The following tables summarize quantitative data to aid in the selection of reaction parameters.

Table 1: Relative Reactivity of Chloropyridine Isomers This table illustrates the strong influence of the chlorine atom's position on reaction viability.

SubstrateRelative ReactivityRationale
4-Chloropyridine HighestExcellent resonance stabilization of the intermediate by the ring nitrogen.[24][25]
2-Chloropyridine HighGood resonance stabilization of the intermediate by the ring nitrogen.[24][25]
3-Chloropyridine Very LowNo direct resonance stabilization of the intermediate by the ring nitrogen.[6][15]

Table 2: Influence of Solvent on SNAr Reactions

Solvent TypeExamplesEffect on ReactionRationale
Polar Aprotic DMSO, DMF, AcetonitrileGenerally accelerates reactionSolvates cation but leaves nucleophile highly reactive.[18]
Polar Protic Ethanol, Water, t-Amyl AlcoholVariable; can accelerate or decelerateStabilizes intermediate but also deactivates nucleophile via H-bonding.[21][22]
Non-Polar Toluene, HexaneGenerally very slow or no reactionPoor solubility of ionic nucleophiles and reactants.

Table 3: Comparison of Halogen Leaving Group Reactivity in Pyridine SNAr

Leaving GroupRelative RateRationale
-F FastestStrong inductive effect strongly activates the ring for the rate-determining nucleophilic attack.[7]
-Cl SlowerModerate activation of the ring.
-Br Similar to -ClSimilar activation to chlorine.
-I SlowestWeakest inductive activation of the ring.

Experimental Protocols

Protocol: General Procedure for Amination of 2-Chloropyridine

This protocol provides a representative starting point for the reaction of a chloropyridine with an amine nucleophile.

Materials:

  • 2-Chloropyridine (1.0 equivalent)

  • Amine nucleophile (e.g., Morpholine, 1.2 equivalents)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., DMSO, DMF, or t-Amyl Alcohol)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon line

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the base (e.g., K₃PO₄). The apparatus should be under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: Add the anhydrous solvent to the flask, followed by the amine nucleophile (1.2 equivalents) and then the 2-chloropyridine (1.0 equivalent).

  • Reaction: Stir the reaction mixture at the desired temperature (starting from room temperature and increasing to 80-120 °C if necessary). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure substituted pyridine.

factors_affecting_reactivity center_node SNAr Reaction Rate & Selectivity substrate Substrate Structure center_node->substrate nucleophile Nucleophile Properties center_node->nucleophile conditions Reaction Conditions center_node->conditions sub_pos Position of Cl (4 > 2 >> 3) substrate->sub_pos sub_act Activating Groups (e.g., -NO2) substrate->sub_act sub_lg Leaving Group (F > Cl) substrate->sub_lg nuc_strength Strength nucleophile->nuc_strength nuc_sterics Steric Hindrance nucleophile->nuc_sterics cond_temp Temperature conditions->cond_temp cond_solvent Solvent (Polar Aprotic) conditions->cond_solvent cond_base Base conditions->cond_base

Caption: Key factors influencing the outcome of SNAr on chloropyridines.

References

Technical Support Center: Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 5-chloropyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during storage and experimental procedures.

Troubleshooting Guide: Preventing Hydrolysis of this compound

This guide provides a systematic approach to diagnosing and resolving issues related to the unwanted hydrolysis of this compound into 5-chloropyridine-2-carboxylic acid and ethanol.

Issue: Detection of 5-chloropyridine-2-carboxylic acid as a contaminant in your reaction mixture or stored material.

G cluster_storage Storage Conditions cluster_reaction Reaction Conditions storage_check Review Storage Conditions improper_storage Improper Storage: Exposure to moisture/humidity storage_check->improper_storage Moisture exposure? storage_solution Solution: Store in a tightly sealed container with desiccant in a cool, dry, inert atmosphere (N2 or Ar). improper_storage->storage_solution reaction_check Review Reaction Protocol anhydrous_check Anhydrous Conditions Check temp_check Temperature Check ph_check pH Check start Start: Hydrolysis Detected start->storage_check During Storage start->reaction_check During Reaction

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for this compound?

A1: Ester hydrolysis is a chemical reaction in which an ester functional group is cleaved by water to form a carboxylic acid and an alcohol. For this compound, this results in the formation of 5-chloropyridine-2-carboxylic acid and ethanol. This is a significant issue as it consumes the desired product, introduces impurities into the reaction mixture, and can complicate downstream processing and purification. The reaction is catalyzed by both acids and bases.

Q2: What are the ideal storage conditions to prevent hydrolysis of this compound?

A2: To minimize hydrolysis during storage, this compound should be stored in a cool, dry place, protected from atmospheric moisture.[1] It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. The use of a desiccant in the storage container can also help to absorb any residual moisture.

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis of esters is highly dependent on pH. Both acidic and basic conditions catalyze the hydrolysis of this compound. The ester is most stable in a neutral or slightly acidic pH range (approximately pH 4-6). In strongly acidic or basic solutions, the rate of hydrolysis increases significantly. Basic hydrolysis (saponification) is generally irreversible because the resulting carboxylate anion is not susceptible to nucleophilic attack by the alcohol.

Q4: Can the choice of solvent impact the rate of hydrolysis?

A4: Yes, the choice of solvent is critical. Protic solvents, especially water, will directly participate in the hydrolysis reaction. To prevent hydrolysis, it is essential to use anhydrous (dry) aprotic solvents. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and toluene. It is crucial to ensure these solvents are thoroughly dried before use.

Q5: During a reaction, what are the key sources of water that can lead to hydrolysis?

A5: Water can be introduced into a reaction from several sources:

  • Solvents and Reagents: Using solvents or reagents that have not been properly dried.

  • Atmospheric Moisture: Exposure of the reaction to the air, especially on humid days.

  • Glassware: Using glassware that has not been thoroughly dried.

  • Starting Materials: Some starting materials may be hygroscopic and absorb water from the atmosphere.

Q6: Are there any chemical additives that can help prevent hydrolysis?

A6: While not a substitute for anhydrous conditions, certain additives can help mitigate hydrolysis. The use of a non-nucleophilic base (e.g., proton sponge or a hindered amine like diisopropylethylamine) can scavenge trace amounts of acid that might catalyze hydrolysis. In some applications, the addition of a water scavenger, such as molecular sieves, directly to the reaction mixture can be effective.

Experimental Protocols

Protocol 1: General Procedure for Maintaining Anhydrous Reaction Conditions

This protocol outlines the essential steps for setting up a reaction to minimize the risk of hydrolysis.

1. Glassware Preparation:

  • All glassware (reaction flasks, dropping funnels, condensers, etc.) should be oven-dried at a minimum of 120°C for at least 4 hours, or flame-dried under vacuum.
  • Allow the glassware to cool to room temperature in a desiccator or under a stream of dry inert gas (nitrogen or argon).

2. Solvent and Reagent Preparation:

  • Use commercially available anhydrous solvents. If not available, solvents should be dried using appropriate drying agents and distilled prior to use.
  • Liquid reagents should be added via a syringe through a rubber septum.
  • Solid reagents should be dried in a vacuum oven and added to the reaction vessel under a positive pressure of inert gas.

3. Reaction Setup and Execution:

  • Assemble the reaction apparatus under a positive pressure of inert gas.
  • Use rubber septa on all openings to maintain an inert atmosphere.
  • If a condenser is required, fit it with a drying tube containing a suitable desiccant (e.g., calcium chloride or calcium sulfate).
  • Maintain a gentle flow of inert gas throughout the reaction.

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction Execution cluster_workup 4. Workup (if necessary) prep Preparation setup Reaction Setup prep->setup reaction Reaction Execution setup->reaction workup Workup reaction->workup dry_glassware Oven/Flame-Dry Glassware dry_solvents Use/Prepare Anhydrous Solvents dry_reagents Dry Reagents assemble Assemble under Inert Gas (N2/Ar) septa Use Rubber Septa drying_tube Attach Drying Tube to Condenser inert_flow Maintain Positive Inert Gas Flow syringe_addition Add Liquid Reagents via Syringe anhydrous_workup Use Anhydrous Workup Conditions (e.g., filtration through celite/silica) avoid_aqueous Avoid Aqueous Washes if Possible

Data Presentation

ConditionTemperature (°C)pHRelative Rate of HydrolysisNotes
Storage 4NeutralVery LowIdeal for long-term storage.
25NeutralLowAcceptable for short-term storage.
Reaction 254-6Very LowOptimal pH range for stability.
25> 8 (Basic)High to Very HighBase-catalyzed hydrolysis (saponification) is rapid.
25< 4 (Acidic)Moderate to HighAcid-catalyzed hydrolysis occurs.
80NeutralModerateElevated temperatures increase the rate of hydrolysis.
80> 8 (Basic)Extremely HighSaponification is very fast at elevated temperatures.

Disclaimer: The relative rates presented are illustrative and intended for guidance. Actual rates will depend on the specific reaction conditions, including solvent and concentration.

References

Technical Support Center: Scale-up Synthesis of Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of Ethyl 5-chloropyridine-2-carboxylate.

Troubleshooting Guide

Issue 1: Low Yield in Esterification Reaction

Question: We are experiencing significantly lower than expected yields during the Fischer esterification of 5-chloropyridine-2-carboxylic acid with ethanol on a larger scale. What are the potential causes and solutions?

Answer: Low yields in scale-up Fischer esterification are a common challenge, often stemming from the reversible nature of the reaction and issues with reaction kinetics. Here are the primary factors to investigate:

  • Incomplete Reaction/Equilibrium Issues: The esterification reaction is an equilibrium process.[1][2][3] To drive the reaction towards the product, it is crucial to remove water as it forms or use a large excess of the alcohol.[1][2][3]

    • Solution: On a large scale, consider using a Dean-Stark apparatus for azeotropic removal of water if a suitable solvent is used.[4][5] Alternatively, increasing the molar excess of ethanol can shift the equilibrium to favor the ester.[1]

  • Insufficient Catalyst Activity or Concentration: An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow reaction rate.

    • Solution: Ensure the catalyst concentration is appropriate for the scale. While a higher concentration can increase the rate, it may also lead to side reactions or decomposition, especially at elevated temperatures.[6]

  • Inadequate Heat Transfer and Temperature Control: Esterification reactions are often endothermic and require heating to proceed at a reasonable rate.[7] In large reactors, inefficient heat transfer can lead to temperature gradients, with some parts of the reaction mixture not reaching the optimal temperature.

    • Solution: Implement a robust reactor heating system with good temperature monitoring and control.[8] Ensure proper mixing to maintain a homogenous temperature throughout the reactor.[8]

  • Loss During Workup and Purification: Significant product loss can occur during extraction and purification steps.

    • Solution: Optimize the extraction procedure. Ensure the pH is appropriately adjusted during neutralization to minimize the solubility of the ester in the aqueous phase. When performing extractions, use an adequate volume of a suitable solvent like ethyl acetate.[5]

Issue 2: Formation of Impurities and By-products

Question: We are observing significant levels of impurities in our scaled-up batches of this compound. What are the likely impurities and how can we minimize their formation?

Answer: Impurity formation is a critical concern in scale-up synthesis. The most common by-products in this esterification are:

  • Unreacted 5-chloropyridine-2-carboxylic acid: This is the most common impurity and indicates an incomplete reaction.

    • Solution: Increase the reaction time, optimize the catalyst concentration, and ensure efficient water removal to drive the reaction to completion.

  • Diethyl ether: This can form from the acid-catalyzed dehydration of ethanol, especially at higher temperatures.

    • Solution: Maintain strict temperature control and avoid excessive heating.

  • By-products from the starting material synthesis: If the 5-chloropyridine-2-carboxylic acid is synthesized in-house (e.g., from hydrolysis of 5-chloro-2-cyanopyridine), impurities from that step may carry over.

    • Solution: Ensure the purity of the starting carboxylic acid meets the required specifications before proceeding with the esterification.

Issue 3: Challenges with Reaction Control and Safety at Scale

Question: What are the primary safety and control challenges when scaling up this esterification, which is an exothermic reaction?

Answer: While the overall esterification is often driven by heating, the initial mixing of the acid catalyst (like concentrated sulfuric acid) with alcohol can be highly exothermic.[6] Poor heat management at this stage can lead to a runaway reaction.[6][9]

  • Heat Management: The reactor's cooling system must be able to handle the heat generated during the addition of the catalyst.[8]

    • Solution: Add the acid catalyst slowly and in a controlled manner to the alcohol, with efficient cooling and stirring.[8] Calculate the potential adiabatic temperature rise to understand the worst-case scenario.[8]

  • Mixing and Homogeneity: Inadequate mixing in a large reactor can create localized hot spots, increasing the risk of side reactions and runaway conditions.[8]

    • Solution: The reactor should be equipped with an appropriate stirrer design to ensure efficient mixing for the given batch volume and viscosity.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the large-scale production of this compound?

A1: The most common and cost-effective route for industrial-scale synthesis is the Fischer esterification of 5-chloropyridine-2-carboxylic acid with ethanol using a strong acid catalyst, such as sulfuric acid.[1][10] The 5-chloropyridine-2-carboxylic acid can be prepared by the hydrolysis of 5-chloro-2-cyanopyridine.[11]

Q2: What are the key process parameters to monitor and control during the scale-up of the esterification?

A2: The critical parameters to control are:

  • Temperature: To ensure an adequate reaction rate without promoting side reactions.[12]

  • Molar ratio of reactants: An excess of ethanol is typically used to drive the equilibrium.[12]

  • Catalyst concentration: To achieve a desirable reaction rate.[12]

  • Reaction time: To ensure the reaction proceeds to completion.

  • Water content: To prevent the reverse hydrolysis reaction.[13]

Q3: What type of catalyst is best suited for industrial-scale esterification?

A3: While homogeneous catalysts like sulfuric acid are effective, they can lead to corrosion and difficult separation.[14] For large-scale continuous processes, heterogeneous solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) or zeolites are often preferred as they are easily separable, reusable, and less corrosive.[14][15][16]

Q4: What are the recommended methods for purifying this compound at a large scale?

A4: For large-scale purification, crystallization is often the most practical and economical method. The choice of solvent is critical for obtaining high purity and yield. If crystallization is not sufficient to remove all impurities, distillation under reduced pressure may be necessary.

Q5: How can we effectively remove water from the reaction mixture in a large reactor?

A5: On an industrial scale, water can be removed by azeotropic distillation using a suitable entrainer like toluene, coupled with a Dean-Stark trap.[4][5] Another approach is to use molecular sieves, although this may be less practical for very large volumes. Pervaporation membrane reactors are also an emerging technology for continuous water removal.[13][17]

Data Presentation

Table 1: Comparison of Catalysts for Esterification

Catalyst TypeExamplesAdvantages for Scale-UpDisadvantages for Scale-Up
Homogeneous Acid Sulfuric acid, p-toluenesulfonic acidLow cost, high activityCorrosive, difficult to separate from product, generates acidic waste
Heterogeneous Solid Acid Ion-exchange resins (Amberlyst), Zeolites, Metal oxidesEasily separable, reusable, less corrosive, suitable for continuous processesHigher initial cost, potential for lower activity, can be sensitive to impurities
Enzymatic Immobilized lipasesHigh selectivity, mild reaction conditions, environmentally friendlyHigh cost, sensitive to temperature and pH, slower reaction rates

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 5-Chloropyridine-2-carboxylic Acid from 5-Chloro-2-cyanopyridine

This protocol is a representative example and should be optimized for specific equipment and safety considerations.

  • Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 5-chloro-2-cyanopyridine and ethanol.

  • Hydrolysis: While stirring, add a 10% aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to reflux (approximately 90-100°C) and maintain for 1.5-2 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and adjust the pH to the isoelectric point of the carboxylic acid with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Scale-Up Fischer Esterification of 5-Chloropyridine-2-carboxylic Acid

This protocol is a representative example and should be optimized for specific equipment and safety considerations.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and addition funnel, charge 5-chloropyridine-2-carboxylic acid and a large excess of anhydrous ethanol.

  • Catalyst Addition: Cool the mixture and slowly add concentrated sulfuric acid through the addition funnel while maintaining temperature control.

  • Heating: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 16-24 hours. Monitor the reaction for completion by HPLC.

  • Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and neutralize the excess acid by washing with a saturated sodium bicarbonate solution.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. The crude product can be further purified by crystallization or vacuum distillation.

Visualizations

Scale_Up_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Esterification cluster_2 Work-up & Purification start 5-Chloro-2-cyanopyridine hydrolysis Alkaline Hydrolysis start->hydrolysis acidification Acidification to Isoelectric Point hydrolysis->acidification precursor 5-Chloropyridine-2-carboxylic Acid acidification->precursor esterification Fischer Esterification with Excess Ethanol & Acid Catalyst precursor->esterification water_removal Water Removal (e.g., Azeotropic Distillation) esterification->water_removal neutralization Neutralization esterification->neutralization low_yield Low Yield? esterification->low_yield extraction Solvent Extraction neutralization->extraction purification Purification (Crystallization/Distillation) extraction->purification product This compound purification->product impurity Impurities Present? purification->impurity low_yield->water_removal Check Efficiency impurity->precursor Check Purity

Caption: Workflow for the scale-up synthesis of this compound, including troubleshooting checkpoints.

Troubleshooting_Logic start Problem Detected: Low Yield or High Impurity check_reaction Incomplete Reaction? start->check_reaction check_workup Losses During Workup? start->check_workup check_starting_material Impure Starting Material? start->check_starting_material solution_reaction Increase reaction time Optimize catalyst load Improve water removal check_reaction->solution_reaction Yes solution_workup Optimize extraction pH Use appropriate solvent volume Minimize transfer losses check_workup->solution_workup Yes solution_starting_material Re-purify starting material Verify starting material specs check_starting_material->solution_starting_material Yes

Caption: Logical troubleshooting flowchart for common issues in the synthesis.

References

Removal of residual starting material from Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 5-chloropyridine-2-carboxylate

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the removal of residual starting materials from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual starting materials in the synthesis of this compound?

A1: The most common residual starting material depends on the synthetic route. A frequent pathway involves the reaction of 5-chloropyridine-2-carbonitrile . Therefore, unreacted nitrile is a primary impurity to monitor.

Q2: How can I effectively remove unreacted 5-chloropyridine-2-carbonitrile?

A2: The choice of purification method depends on the scale of your reaction and the concentration of the impurity. The most common and effective methods are recrystallization and column chromatography. A significant difference in the physical properties between the product and the starting material allows for efficient separation.

Q3: What analytical methods are recommended for detecting residual starting materials?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the purity of your product and detecting trace amounts of starting material.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of impurities, although it may be less sensitive for trace amounts compared to HPLC.

Troubleshooting Guide

Issue 1: Residual starting material detected after initial workup.
  • Possible Cause: Incomplete reaction or inefficient initial extraction/washing steps.

  • Solution: Before attempting more advanced purification, ensure the reaction has gone to completion using an appropriate analytical method like TLC or HPLC. If the reaction is complete, perform an aqueous wash of the organic layer to remove any water-soluble byproducts.

Issue 2: Recrystallization fails to remove the starting material.
  • Possible Cause 1: An inappropriate solvent system was used.

  • Solution 1: The ideal recrystallization solvent will dissolve the product well at elevated temperatures but poorly at low temperatures, while the impurity remains soluble at low temperatures. Consult the physical properties table below to select an optimal solvent or solvent mixture. Perform small-scale solvent screening to identify the best system.

  • Possible Cause 2: The concentration of the impurity is too high.

  • Solution 2: If the starting material is present in a large quantity, a single recrystallization may not be sufficient. A second recrystallization or pre-purification by column chromatography may be necessary.

Issue 3: Poor separation during column chromatography.
  • Possible Cause 1: Inappropriate solvent system (eluent).

  • Solution 1: The polarity of the eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to screen different solvent systems (e.g., mixtures of ethyl acetate and hexanes) to find the optimal mobile phase that provides a good separation between the product and the starting material.[2]

  • Possible Cause 2: Peak tailing of the pyridine compound.

  • Solution 2: Basic pyridine compounds can interact with acidic silanol groups on the silica gel, causing peak tailing.[3] To mitigate this, a small amount of a competing base, such as triethylamine (e.g., 0.1-1%), can be added to the mobile phase to improve the peak shape.[3]

Data Presentation

For effective purification, understanding the physical properties of the product and potential impurities is crucial.

Table 1: Physical Properties of this compound and a Common Starting Material.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC8H8ClNO2185.61[4]47-50[5]263.4 (Predicted)[5]
5-chloropyridine-2-carbonitrileC6H3ClN2138.55[6]Not specifiedNot specified

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline. The choice of solvent and specific temperatures should be optimized for your specific impurity profile.

  • Solvent Selection: Based on solubility data, select a suitable solvent (e.g., isopropanol, ethanol/water mixture, or hexanes).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Slowly cool the solution to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting with the selected solvent system (e.g., a gradient of ethyl acetate in hexanes), starting with a low polarity and gradually increasing it.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Below is a workflow to guide the selection of an appropriate purification method.

G start Crude Product Analysis (TLC or HPLC) impurity_check Is starting material the major impurity? start->impurity_check high_impurity High Impurity (>10%) impurity_check->high_impurity Yes low_impurity Low Impurity (<10%) impurity_check->low_impurity No column_chrom Perform Column Chromatography high_impurity->column_chrom recrystallize Perform Recrystallization low_impurity->recrystallize purity_check_cc Check Purity (HPLC) column_chrom->purity_check_cc purity_check_rx Check Purity (HPLC) recrystallize->purity_check_rx end_ok Product is Pure purity_check_cc->end_ok Pure end_fail Repeat Purification or Re-evaluate Method purity_check_cc->end_fail Not Pure purity_check_rx->end_ok Pure purity_check_rx->end_fail Not Pure

Caption: Decision workflow for selecting a purification method.

References

Characterization of byproducts in Ethyl 5-chloropyridine-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-chloropyridine-2-carboxylate. The following sections address common issues related to byproduct formation and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the Fischer esterification of 5-chloropyridine-2-carboxylic acid with ethanol?

A1: The most prevalent byproducts in the synthesis of this compound via Fischer esterification are typically:

  • 5-Chloropyridine: This arises from the decarboxylation of the starting material, 5-chloropyridine-2-carboxylic acid, which is often promoted by the acidic and high-temperature conditions of the reaction.[1]

  • Unreacted 5-Chloropyridine-2-carboxylic acid: The Fischer esterification is a reversible reaction. Therefore, incomplete conversion can lead to the presence of the starting material in the final product mixture.[2][3]

  • Diethyl ether: This is formed through the acid-catalyzed self-condensation of the ethanol solvent, especially when ethanol is used in large excess and at elevated temperatures.[4][1][5][6]

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields are a common issue and can be attributed to several factors:

  • Incomplete Reaction: Due to the equilibrium nature of the Fischer esterification, the reaction may not have reached completion. To drive the equilibrium towards the product, consider removing water as it forms, for example, by using a Dean-Stark apparatus. Using a large excess of ethanol can also shift the equilibrium to favor the ester product.[2][3]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the decarboxylation of the starting material to the 5-chloropyridine byproduct.[4][1][6] Careful optimization of the temperature is necessary to balance the rate of esterification against the rate of decarboxylation.

  • Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid) can become deactivated. Ensure that a sufficient amount of a strong acid catalyst is used.

  • Work-up and Purification Losses: The basic nature of the pyridine ring can lead to the formation of a salt with the acid catalyst, which is non-volatile and can complicate distillation. During the work-up, neutralization with a base is crucial to liberate the free ester. However, this step can also lead to hydrolysis of the desired ester if not performed carefully. Losses can also occur during extraction and chromatographic purification steps.

Q3: I am observing a significant amount of 5-chloropyridine in my crude product. How can I minimize its formation?

A3: The formation of 5-chloropyridine is a result of the decarboxylation of 5-chloropyridine-2-carboxylic acid. To minimize this side reaction:

  • Control the Reaction Temperature: Avoid excessively high temperatures. The optimal temperature should be high enough to promote esterification at a reasonable rate but low enough to suppress decarboxylation. A temperature range of 80-100°C is a good starting point for optimization.

  • Minimize Reaction Time: Monitor the reaction progress by techniques like TLC or HPLC and stop the reaction once the starting material is consumed to an acceptable level. Prolonged reaction times at elevated temperatures will favor the formation of the decarboxylated byproduct.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low yield of this compound Incomplete reaction (equilibrium)Use a large excess of ethanol and remove water using a Dean-Stark trap.
Suboptimal reaction temperatureOptimize the reaction temperature to maximize the rate of esterification while minimizing byproduct formation.
Product loss during work-upCarefully neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) before extraction. Avoid overly basic conditions that could hydrolyze the ester.
High percentage of 5-chloropyridine byproduct Excessive reaction temperature or timeLower the reaction temperature and monitor the reaction to determine the optimal reaction time.
Presence of unreacted 5-chloropyridine-2-carboxylic acid Insufficient reaction time or catalystIncrease the reaction time or the amount of acid catalyst.
Formation of a significant amount of diethyl ether High concentration of acid catalyst and high temperatureReduce the concentration of the acid catalyst and control the reaction temperature.

Characterization of Byproducts

Accurate identification and quantification of byproducts are crucial for process optimization and quality control. The following tables summarize the expected analytical data for the main product and its common byproducts.

Table 1: Summary of Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
Compound Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound
alt text
~8.6 (d, H6), ~7.8 (dd, H4), ~8.1 (d, H3), ~4.5 (q, CH₂), ~1.4 (t, CH₃)~164 (C=O), ~150 (C2), ~148 (C6), ~139 (C4), ~128 (C5), ~124 (C3), ~62 (CH₂), ~14 (CH₃)
5-Chloropyridine
alt text
~8.6 (d, H2), ~8.4 (d, H6), ~7.6 (dd, H4), ~7.3 (dd, H3)~150 (C2), ~148 (C6), ~138 (C4), ~134 (C5), ~124 (C3)
5-Chloropyridine-2-carboxylic acid
alt text
~10-12 (br s, COOH), ~8.7 (d, H6), ~8.2 (d, H3), ~7.9 (dd, H4)~165 (C=O), ~151 (C2), ~149 (C6), ~140 (C4), ~129 (C5), ~125 (C3)
Diethyl ether
alt text
~3.5 (q, CH₂), ~1.2 (t, CH₃)~66 (CH₂), ~15 (CH₃)
Table 2: Summary of Expected GC-MS Fragmentation Data
Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 185/187 (Cl isotope pattern)156/158 ([M-C₂H₅]⁺), 140/142 ([M-OC₂H₅]⁺), 111/113 ([M-COOC₂H₅]⁺)
5-Chloropyridine 113/115 (Cl isotope pattern)78 ([M-Cl]⁺), 51
5-Chloropyridine-2-carboxylic acid 157/159 (Cl isotope pattern)113/115 ([M-COOH]⁺), 78
Diethyl ether 7459 ([M-CH₃]⁺), 45 ([M-C₂H₅]⁺), 31 ([CH₂OH]⁺)

Experimental Protocols

GC-MS Method for Byproduct Analysis
  • Objective: To separate and identify this compound and the volatile byproducts 5-chloropyridine and diethyl ether.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, 50:1).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 30-300 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Dilute the crude reaction mixture in a suitable solvent such as dichloromethane or ethyl acetate.

HPLC Method for Purity Assessment
  • Objective: To quantify the purity of this compound and determine the amount of unreacted 5-chloropyridine-2-carboxylic acid.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-20 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the crude product in the mobile phase (initial conditions) to a suitable concentration.

¹H NMR Spectroscopy for Structural Elucidation
  • Objective: To confirm the structure of the desired product and identify the presence of byproducts.

  • Instrumentation: NMR Spectrometer (300 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10-20 mg of the crude product in ~0.7 mL of CDCl₃.

  • Data Acquisition: Acquire a standard proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Visualizations

Reaction_Pathway 5-Chloropyridine-2-carboxylic acid 5-Chloropyridine-2-carboxylic acid This compound This compound 5-Chloropyridine-2-carboxylic acid->this compound Ethanol, H⁺ 5-Chloropyridine 5-Chloropyridine 5-Chloropyridine-2-carboxylic acid->5-Chloropyridine Heat, H⁺ (Decarboxylation) Ethanol Ethanol Diethyl ether Diethyl ether Ethanol->Diethyl ether H⁺, Heat Byproduct_Formation_Logic cluster_conditions Reaction Conditions cluster_byproducts Potential Byproducts High Temperature High Temperature 5-Chloropyridine 5-Chloropyridine High Temperature->5-Chloropyridine promotes decarboxylation Excess Ethanol Excess Ethanol Diethyl ether Diethyl ether Excess Ethanol->Diethyl ether promotes self-condensation Acid Catalyst Acid Catalyst Acid Catalyst->5-Chloropyridine Acid Catalyst->Diethyl ether Unreacted Starting Material Unreacted Starting Material Equilibrium Reaction Equilibrium Reaction Equilibrium Reaction->Unreacted Starting Material leads to Troubleshooting_Workflow Start Low Yield or High Impurity Analysis Analyze Crude Product (GC-MS, HPLC, NMR) Start->Analysis Identify Identify Main Byproduct(s) Analysis->Identify Decarboxylation High 5-Chloropyridine? Identify->Decarboxylation Incomplete High Starting Material? Identify->Incomplete Ether High Diethyl Ether? Identify->Ether Decarboxylation->Incomplete No OptimizeTemp Lower Reaction Temperature & Reduce Time Decarboxylation->OptimizeTemp Yes Incomplete->Ether No DriveEq Use Excess Ethanol & Remove Water Incomplete->DriveEq Yes OptimizeCat Reduce Acid Catalyst Concentration Ether->OptimizeCat Yes End Improved Synthesis OptimizeTemp->End DriveEq->End OptimizeCat->End

References

Validation & Comparative

Comparative Guide to HPLC-MS Methods for Purity Analysis of Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the purity analysis of Ethyl 5-chloropyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols, present comparative data, and visualize the analytical workflow to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable purity testing methodology.

Introduction

This compound (CAS: 128072-93-5) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount to the quality and safety of the final drug product. HPLC coupled with MS detection is a powerful technique for separating, identifying, and quantifying the main component and any process-related impurities or degradation products. This guide compares a standard reverse-phase HPLC-MS method with an alternative rapid screening method, highlighting the trade-offs between resolution, speed, and sensitivity.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for high resolution of complex impurity profiles or the demand for high-throughput screening. The following table summarizes the key performance characteristics of two distinct HPLC-MS methods.

ParameterMethod A: High-Resolution RP-HPLC-MS Method B: Rapid Screening RP-HPLC-MS Alternative: HPLC-UV
Principle Reverse-Phase Chromatography with Mass SpectrometryFast Gradient Reverse-Phase Chromatography with Mass SpectrometryReverse-Phase Chromatography with UV Detection
Resolution HighModerateModerate to High
Analysis Time ~15 minutes~5 minutes~15-20 minutes
Limit of Detection (LOD) Low (ng/mL range)Moderate (ng/mL to µg/mL range)Higher (µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Moderate (µg/mL to µg/mL range)Higher (µg/mL range)
Primary Use Case Comprehensive impurity profiling and identificationHigh-throughput screening, in-process controlRoutine purity checks, content uniformity
Data Output Chromatogram, Mass Spectrum (for peak identification)Chromatogram, Mass SpectrumChromatogram
Purity Assessment Area percentage of the main peak relative to all peaks in the chromatogram.[1]Area percentage of the main peak.Area percentage of the main peak.[1]
Confirmation of Identity Mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺).[2][3]Mass-to-charge ratio (m/z) of the molecular ion.Based on retention time comparison with a reference standard.

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Method A: High-Resolution Reverse-Phase HPLC-MS

This method is designed to provide excellent separation of the main component from potential impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 40°C.[4]

  • Injection Volume: 10 µL.[1][4]

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile/Water (50:50, v/v). Filter through a 0.45 µm syringe filter before injection.[1]

  • MS Parameters (ESI Positive Mode):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 300°C

    • Desolvation Gas Flow: 300 L/h

    • Cone Gas Flow: 100 L/h

    • Scan Range: m/z 50-500

Method B: Rapid Screening Reverse-Phase HPLC-MS

This method is optimized for faster analysis times, suitable for high-throughput applications.

  • Instrumentation: Same as Method A.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Same as Method A.

  • MS Parameters (ESI Positive Mode): Same as Method A.

Alternative Method: HPLC-UV

For routine quality control where impurity identification by MS is not required, a standard HPLC-UV method can be employed.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Phosphate buffer (pH 3). The exact ratio should be optimized for optimal separation. A gradient similar to Method A can be used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.[2]

  • Sample Preparation: Same as Method A.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between the analytical components.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler column C18 Column autosampler->column pump HPLC Pump pump->column ms Mass Spectrometer column->ms uv UV Detector column->uv spectrum Mass Spectrum ms->spectrum chromatogram Chromatogram uv->chromatogram purity Purity Calculation chromatogram->purity spectrum->purity

Caption: General workflow for HPLC-MS/UV purity analysis.

G cluster_choice Method Selection Criteria MethodA Method A: High-Resolution High Resolution Longer Analysis Time Detailed Impurity Profile MethodB Method B: Rapid Screening Moderate Resolution Short Analysis Time High-Throughput Alternative Alternative: HPLC-UV Good Resolution No Mass Identification Routine QC Requirement Analytical Requirement R_D R&D / Impurity ID Requirement->R_D Detailed Profiling HTS High-Throughput Screening Requirement->HTS Speed QC Routine Quality Control Requirement->QC Routine Check R_D->MethodA HTS->MethodB QC->Alternative

Caption: Decision tree for analytical method selection.

Conclusion

The choice between a high-resolution and a rapid screening HPLC-MS method for the purity analysis of this compound depends on the specific analytical needs. The high-resolution method is ideal for comprehensive impurity profiling and identification during process development and for release testing of the final intermediate. The rapid screening method is well-suited for high-throughput applications such as in-process monitoring. For routine quality control where the impurity profile is well-established, a simpler HPLC-UV method can be a cost-effective alternative. The methods and data presented in this guide provide a solid foundation for establishing a robust purity analysis protocol for this compound.

References

A Comparative Guide to the Quantitative Analysis of Ethyl 5-chloropyridine-2-carboxylate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate determination of purity and concentration of active pharmaceutical ingredients (APIs) and intermediates is paramount. Ethyl 5-chloropyridine-2-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, requires precise and reliable analytical methods for its quantification. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the assay of this compound.

Introduction to Quantitative Analysis Techniques

Quantitative analysis is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. It involves determining the exact amount or concentration of a substance in a sample. While chromatographic methods have long been the industry standard, qNMR is gaining prominence as a powerful and direct analytical tool.

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of a substance in a solution. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.

High-Performance Liquid Chromatography (HPLC) is a separation technique that relies on the differential partitioning of components of a mixture between a liquid mobile phase and a solid stationary phase. For quantitative analysis, the area under the chromatographic peak of the analyte is compared to that of a reference standard of a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is another separation technique that is particularly suited for volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detection and quantification, often by comparing the response to a reference standard.

Comparative Analysis: qNMR vs. HPLC vs. GC-MS

The choice of an analytical technique for the assay of this compound depends on various factors, including the required accuracy, precision, sample throughput, and the nature of potential impurities.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct, primary method based on the molar relationship between signal integral and the number of nuclei.Comparative technique based on the separation and detection of analytes relative to a reference standard.Comparative technique based on the separation of volatile compounds and their detection by mass spectrometry.
Reference Standard Requires a certified internal standard of a different, structurally unrelated compound.Typically requires a specific reference standard of the analyte.Requires a specific reference standard of theanalyte.
Accuracy & Precision High accuracy and excellent precision (typically low Relative Standard Deviation - RSD).High accuracy and precision, but can be influenced by the response factors of impurities and the purity of the reference standard.High accuracy and precision, dependent on the purity of the reference standard and potential matrix effects.
Selectivity High, based on distinct chemical shifts of protons. Overlapping signals can be a challenge.High, based on chromatographic separation. Co-eluting impurities can be an issue.Very high, based on both chromatographic separation and mass fragmentation patterns.
Sample Preparation Simple: accurate weighing and dissolution in a deuterated solvent with an internal standard.More involved: may require filtration, dilution, and preparation of a mobile phase.May require derivatization for non-volatile compounds and careful solvent selection.
Analysis Time Relatively fast, typically 5-15 minutes per sample for data acquisition.Can be longer, depending on the chromatographic run time.Run times can be comparable to or longer than HPLC.
Quantification Absolute quantification without the need for a calibration curve.Typically requires a calibration curve generated from a series of standards.Requires a calibration curve for accurate quantification.
Structural Information Provides structural confirmation of the analyte simultaneously.Provides no structural information.Provides structural information through mass fragmentation patterns.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Assay of this compound

This protocol outlines the determination of the purity of this compound using qNMR with an internal standard.

1. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • Instrumentation: 400 MHz NMR Spectrometer

2. ¹H NMR Spectrum of this compound: The characteristic signals for this compound in CDCl₃ are:

  • δ 8.63-8.76 (1H, multiplet, H-6)

  • δ 8.10 (1H, doublet, J=8.4Hz, H-3)

  • δ 7.82 (1H, doublet of doublets, J=8.5, 2.4Hz, H-4)

  • δ 4.49 (2H, quartet, J=7.2Hz, -OCH₂CH₃)[1]

  • δ 1.45 (3H, triplet, J=7.2Hz, -OCH₂CH₃)[1]

3. Selection of Quantification Signal and Internal Standard:

  • The quartet at δ 4.49 ppm, corresponding to the two protons of the ethyl group, is well-resolved and suitable for quantification.

  • Maleic acid is chosen as the internal standard as it has a sharp singlet at approximately δ 6.3 ppm in CDCl₃, which does not overlap with any of the analyte signals.

4. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

5. NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans (ns): 16

  • Acquisition Time (at): At least 4 seconds.

6. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the quartet of the analyte at δ 4.49 ppm (I_analyte) and the singlet of the internal standard at δ 6.3 ppm (I_IS).

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (N_analyte = 2; N_IS = 2)

    • MW = Molecular weight (MW_analyte = 185.61 g/mol ; MW_IS = 116.07 g/mol )

    • m = Mass

    • P_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Assay

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to achieve a concentration within the calibration range.

3. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Assay

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS instrument.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) mode at 70 eV. Scan range of 40-400 amu.

2. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like dichloromethane. Create a calibration curve by diluting the stock solution.

  • Sample Solution: Prepare a solution of the sample in the same solvent at a concentration within the calibration range.

3. Analysis and Quantification:

  • Inject the standard solutions to create a calibration curve.

  • Inject the sample solution.

  • Identify the analyte peak by its retention time and mass spectrum.

  • Quantify the analyte using the calibration curve.

Workflow and Data Analysis Diagrams

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq processing Process Spectrum (FT, Phasing, Baseline) nmr_acq->processing integration Integrate Analyte and Internal Standard Signals processing->integration calculation Calculate Purity integration->calculation

Caption: qNMR Experimental Workflow.

Comparison_Logic cluster_analyte Analyte: this compound cluster_methods Analytical Methods cluster_params Comparison Parameters Analyte Analyte qNMR qNMR Analyte->qNMR HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS Accuracy Accuracy qNMR->Accuracy Precision Precision qNMR->Precision Selectivity Selectivity qNMR->Selectivity Speed Speed qNMR->Speed Cost Cost qNMR->Cost HPLC->Accuracy HPLC->Precision HPLC->Selectivity HPLC->Speed HPLC->Cost GCMS->Accuracy GCMS->Precision GCMS->Selectivity GCMS->Speed GCMS->Cost

Caption: Method Comparison Logic.

Conclusion

For the quantitative assay of this compound, qNMR offers a distinct advantage as a primary method, providing direct and highly accurate purity determination without the need for a specific reference standard of the analyte. Its simple sample preparation and the ability to provide structural information make it a powerful tool, especially in research and development settings.

HPLC and GC-MS remain robust and reliable techniques, particularly for routine quality control where established methods and reference standards are available. HPLC is well-suited for non-volatile impurities, while GC-MS offers excellent sensitivity and specificity for volatile compounds.

The choice of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the stage of drug development, regulatory requirements, and available resources. For a comprehensive purity assessment, a combination of these techniques may be employed to provide a complete profile of the analyte and any potential impurities.

References

A Comparative Guide to the Gas Chromatography Analysis of Ethyl 5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-chloropyridine-2-carboxylate is a chemical intermediate of interest in pharmaceutical and agrochemical research. Accurate and reliable analytical methods are crucial for its quantification, impurity profiling, and quality control during development and manufacturing. This guide provides a comparative overview of a proposed gas chromatography (GC) method and a high-performance liquid chromatography (HPLC) method for the analysis of this compound, complete with experimental protocols and performance data.

Analytical Methodologies: GC vs. HPLC

The selection of an appropriate analytical technique is paramount for achieving robust and reliable results. For a semi-volatile and thermally stable compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) present as viable analytical options.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high resolution and sensitivity.[1] For this compound, a GC method would likely involve direct injection of a solution of the analyte onto a capillary column for separation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of analytes, including those that are non-volatile or thermally labile.[2] A reversed-phase HPLC method with UV detection is a common approach for the analysis of aromatic compounds like this compound.

Experimental Protocols

The following are proposed experimental protocols for the GC and HPLC analysis of this compound. These are illustrative and may require optimization for specific applications.

Proposed Gas Chromatography (GC-FID) Method

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve a known weight of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in the same solvent. Prepare a series of calibration standards by diluting the stock solution.

Proposed High-Performance Liquid Chromatography (HPLC-UV) Method

  • Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start at 30% acetonitrile, hold for 2 minutes.

    • Linear gradient to 90% acetonitrile over 10 minutes.

    • Hold at 90% acetonitrile for 2 minutes.

    • Return to 30% acetonitrile and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase starting condition (30:70 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 0.1 mg/mL in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

Data Presentation and Comparison

The following tables summarize the expected performance characteristics and a qualitative comparison of the proposed GC and HPLC methods. The data presented is illustrative and based on typical validation parameters for such analytical methods.[3][4]

Table 1: Comparison of Illustrative Performance Data

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.998> 0.999
Range 0.1 - 100 µg/mL0.5 - 150 µg/mL
Precision (%RSD) < 2%< 1.5%
Accuracy (% Recovery) 98 - 102%99 - 101%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mL
Run Time ~20 minutes~20 minutes

Table 2: Qualitative Comparison of GC and HPLC Methods

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Advantages High resolution, excellent for volatile and semi-volatile compounds, sensitive detectors (FID, MS).Versatile for a wide range of compounds, including non-volatile and thermally labile ones, robust and widely used in QC.[2]
Disadvantages Requires analyte to be volatile and thermally stable, potential for sample degradation at high temperatures.Can use large volumes of organic solvents, potential for column degradation with aggressive mobile phases.
Best Suited For Purity testing, residual solvent analysis, analysis of volatile impurities.Assay, impurity profiling of non-volatile compounds, stability studies.

Visualization of Analytical Workflow and Method Selection

The following diagrams illustrate the general workflow for analytical method validation and the decision-making process for selecting between GC and HPLC.

analytical_method_validation_workflow cluster_dev Development cluster_val Validation cluster_routine Routine Use dev Method Development & Optimization protocol Validation Protocol dev->protocol ICH Q2(R1) specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine Routine Analysis robustness->routine transfer Method Transfer routine->transfer

Caption: General workflow for analytical method validation.

method_selection_logic start Analyte: this compound volatility Is the analyte volatile and thermally stable? start->volatility gc Gas Chromatography (GC) volatility->gc Yes hplc High-Performance Liquid Chromatography (HPLC) volatility->hplc No derivatization Consider derivatization for GC gc->derivatization lc_ms Consider LC-MS for higher sensitivity/specificity hplc->lc_ms

Caption: Decision tree for analytical method selection.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are suitable techniques for the analysis of this compound. The choice between GC and HPLC will depend on the specific application, the nature of the sample matrix, and the available instrumentation. For routine quality control and purity assessment of the bulk substance, a well-validated GC-FID method can be a robust and cost-effective choice. For applications requiring analysis in complex matrices or for the simultaneous analysis of non-volatile impurities, an HPLC-UV or LC-MS method may be more appropriate. The validation of the chosen analytical method according to ICH guidelines is essential to ensure the generation of accurate and reliable data.[5]

References

A Comparative Guide to Ethyl 5-chloropyridine-2-carboxylate and Methyl 5-chloropyridine-2-carboxylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Ethyl 5-chloropyridine-2-carboxylate and Mthis compound, two important intermediates in pharmaceutical and agrochemical research. Due to a scarcity of published experimental data for Mthis compound, this comparison leverages data from their common precursor, 5-chloropyridine-2-carboxylic acid, and established principles of chemical synthesis and reactivity.

Physicochemical Properties

A summary of the available and estimated physicochemical properties of the two esters and their common precursor is presented below. The properties for Mthis compound are largely estimated based on chemical trends, given the lack of direct experimental data.

Property5-Chloropyridine-2-carboxylic acidThis compoundMthis compound
CAS Number 86873-60-1[1][2]128072-93-5[3]1211518-62-5[4]
Molecular Formula C6H4ClNO2[1][2]C8H8ClNO2C7H6ClNO2
Molecular Weight ( g/mol ) 157.56[2]185.61171.58 (Calculated)
Appearance White to off-white crystalline powder[1][5]--
Melting Point (°C) 166-171[5]47-50[6]Not available
Boiling Point (°C) 310.3 ± 22.0 (Predicted)[1]263.4 ± 20.0 (Predicted)[6]Lower than ethyl ester (Estimated)
Density (g/cm³) 1.5 ± 0.1 (Predicted)[1]1.245 ± 0.06 (Predicted)[6]Not available
Flash Point (°C) 141.5 ± 22.3 (Predicted)[1]113.125 (Predicted)[6]Not available

Synthesis and Reactivity

Both Ethyl and Mthis compound are commonly synthesized via the Fischer esterification of 5-chloropyridine-2-carboxylic acid with the corresponding alcohol (ethanol or methanol) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

The following is a typical experimental protocol for the synthesis of this compound, which can be adapted for the synthesis of the methyl ester.

Synthesis of this compound [3]

  • Reaction Setup: In a round-bottom flask, suspend 5-chloropyridine-2-carboxylic acid (1.0 g, 6.35 mmol) in ethanol (10 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 mL) to the mixture.

  • Reaction Conditions: Heat the reaction mixture at 80°C for 16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL).

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (25 mL) and brine (25 mL).

  • Isolation: Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Adaptation for Mthis compound Synthesis:

To synthesize Mthis compound, the same protocol can be followed, with the substitution of ethanol with methanol. It is anticipated that the reaction with methanol may proceed at a faster rate due to lower steric hindrance.[7][8]

Comparative Analysis

While direct comparative experimental data is limited, the following points can be inferred based on general chemical principles:

  • Reaction Rate: The Fischer esterification with methanol is generally faster than with ethanol.[9] This is attributed to the smaller size of the methanol molecule, which reduces steric hindrance at the reaction site.[7][8]

  • Boiling Point: Mthis compound is expected to have a lower boiling point than this compound due to its lower molecular weight and weaker van der Waals forces.

  • Solubility: Both esters are expected to be poorly soluble in water and soluble in common organic solvents.[10]

  • Applications: Both molecules serve as versatile building blocks in organic synthesis. This compound is a known precursor in the synthesis of the anticoagulant drug Edoxaban.[11] The applications of Mthis compound are less documented but are likely to be in similar areas of pharmaceutical and agrochemical development where a methyl ester is preferred for subsequent reactions or for its specific biological activity.

Visualizing the Synthesis and Comparison

Fischer Esterification Pathway

The following diagram illustrates the general mechanism of the Fischer esterification for the synthesis of both esters from 5-chloropyridine-2-carboxylic acid.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products CarboxylicAcid 5-Chloropyridine- 2-carboxylic acid Ester Methyl or Ethyl 5-chloropyridine- 2-carboxylate CarboxylicAcid->Ester Esterification Alcohol Methanol or Ethanol (R-OH) Alcohol->Ester AcidCatalyst H₂SO₄ AcidCatalyst->Ester Water Water Ester->Water +

Caption: General Fischer Esterification Pathway.

Logical Comparison Workflow

This diagram outlines the logical flow for comparing the two esters, highlighting the reliance on the common precursor and chemical principles in the absence of direct experimental data for the methyl ester.

Comparison_Logic cluster_Ethyl Ethyl Ester cluster_Methyl Methyl Ester cluster_Precursor Common Ground Topic Comparison of Ethyl vs. Methyl 5-chloropyridine-2-carboxylate EthylData Available Experimental Data (Physicochemical, Synthesis) Topic->EthylData MethylData Limited Experimental Data Topic->MethylData Conclusion Comparative Analysis (Reactivity, Physical Properties) EthylData->Conclusion Precursor 5-Chloropyridine-2-carboxylic acid (Common Precursor) MethylData->Precursor Inference Principles General Chemical Principles (Esterification Kinetics, Steric Effects) MethylData->Principles Inference Precursor->Conclusion Principles->Conclusion

Caption: Logical workflow for the comparative analysis.

References

A Comparative Analysis of Leaving Groups in Pyridine Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding leaving group effects in pyridine SNAr reactions, supported by experimental data and detailed protocols.

The functionalization of pyridine rings via nucleophilic aromatic substitution (SNAr) is a cornerstone of modern medicinal chemistry and materials science. The efficiency of these reactions is critically dependent on the nature of the leaving group. This guide provides a comparative analysis of common leaving groups in pyridine SNAr reactions, presenting key experimental data, detailed methodologies, and mechanistic insights to aid in reaction design and optimization.

Comparative Kinetic Data

The rate of nucleophilic substitution on the pyridine ring is profoundly influenced by the identity of the leaving group. While in many activated aryl systems the "element effect" dictates a reactivity order of F > Cl > Br > I, studies on pyridinium systems reveal a more nuanced picture.[1][2][3][4] The following table summarizes kinetic data for the reaction of various 2-substituted N-methylpyridinium ions with piperidine in methanol, highlighting a departure from the typical leaving group trend.

Leaving Group (L)Third-Order Rate Constant (k₃) at 25°C (M⁻²s⁻¹)Relative Rate (vs. 2-Iodo)
2-Cyano (CN)1.1 x 10⁻¹~55
4-Cyano (CN)≥ 1.1 x 10⁻¹≥55
2-Fluoro (F)~2.0 x 10⁻³~1
2-Chloro (Cl)~2.0 x 10⁻³~1
2-Bromo (Br)~2.0 x 10⁻³~1
2-Iodo (I)~2.0 x 10⁻³1

Data sourced from studies on the reaction of substituted N-methylpyridinium ions with piperidine in methanol.[2]

This data indicates that for N-methylpyridinium ions, the cyano group is a significantly better leaving group than the halogens, which all exhibit similar reactivity.[1][2][3][4] This deviation from the expected "element effect" is attributed to a change in the rate-determining step of the reaction mechanism.[2][3][4]

Mechanistic Insights

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex. In many cases, the initial nucleophilic attack is the rate-determining step.

Caption: General mechanism for nucleophilic aromatic substitution on pyridine.

However, in the case of N-methylpyridinium substrates reacting with piperidine, experimental evidence suggests a more complex mechanism where the rate-determining step involves deprotonation of the addition intermediate by a second molecule of piperidine.[2][3][4]

Pyridinium_SNAr_Mechanism Reactants Substrate (Py⁺-L) + Piperidine (Pip) Intermediate1 Addition Intermediate (I-1) Reactants->Intermediate1 Step 1 (Fast Addition) Intermediate1->Reactants k-1 Intermediate2 Deprotonated Intermediate (I-2) Intermediate1->Intermediate2 Step 2 (Rate-Determining) + Piperidine - Piperidine-H⁺ Products Product (Py⁺-Pip) + L⁻ + Pip-H⁺ Intermediate2->Products Step 3 (Fast Elimination)

Caption: Proposed mechanism for the reaction of piperidine with N-methylpyridinium ions.

For good leaving groups like Cl, Br, and I, the loss of the leaving group is thought to be concerted with the deprotonation (an E2-like process).[2][3][4] For poorer leaving groups like F and CN, the reaction is proposed to proceed via an E1cB-like mechanism where deprotonation precedes the rapid loss of the leaving group.[2][3][4] The significantly higher reactivity of the cyano-substituted pyridiniums is attributed to the electron-withdrawing nature of the cyano group, which facilitates the rate-determining deprotonation step.[2]

Experimental Protocols

The following provides a general methodology for kinetic analysis of nucleophilic aromatic substitution reactions on pyridine derivatives, based on common experimental practices.

Objective: To determine the rate constants for the reaction of a substituted pyridine with a nucleophile.

Materials:

  • Substituted pyridine (e.g., 2-chloro-N-methylpyridinium iodide)

  • Nucleophile (e.g., piperidine)

  • Anhydrous solvent (e.g., methanol)

  • UV-Vis Spectrophotometer

  • Thermostatted cell holder

  • Syringes and standard laboratory glassware

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the substituted pyridine of known concentration in the chosen solvent.

    • Prepare a series of solutions of the nucleophile at different concentrations in the same solvent. The nucleophile should be in large excess relative to the pyridine substrate to ensure pseudo-first-order kinetics.

  • Kinetic Measurements:

    • Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • Place a known volume of the nucleophile solution into the cuvette.

    • Initiate the reaction by injecting a small, known volume of the pyridine stock solution into the cuvette and mix rapidly.

    • Monitor the reaction progress by recording the change in absorbance at a wavelength where the product absorbs and the reactants do not, or where there is a significant difference in molar absorptivity. Data should be collected at regular time intervals until the reaction is complete.

  • Data Analysis:

    • For each concentration of the nucleophile, the observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation.

    • The second-order rate constant (k₂) is then obtained from the slope of a plot of kobs versus the concentration of the nucleophile.

    • For reactions that are second-order in the nucleophile, as is the case with the N-methylpyridinium system, the third-order rate constant (k₃) is determined from the slope of a plot of kobs/[Nucleophile] versus [Nucleophile].

  • Activation Parameters:

    • To determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡), the kinetic measurements are repeated at several different temperatures.

    • The Eyring equation is then used to plot ln(k/T) versus 1/T, from which ΔH‡ and ΔS‡ can be calculated.

This comparative guide underscores the importance of considering the specific reaction system when predicting leaving group ability in pyridine SNAr reactions. The data and mechanistic insights provided herein should serve as a valuable resource for the rational design of synthetic strategies involving these versatile heterocyclic scaffolds.

References

A Comparative Guide to the Validation of Analytical Methods for Ethyl 5-Chloropyridine-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Ethyl 5-chloropyridine-2-carboxylate and its derivatives. The focus is on two of the most prevalent analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and precise analytical methods are crucial for its quantification, impurity profiling, and stability testing. This guide presents detailed experimental protocols and summarizes key validation parameters in structured tables to facilitate a comparative understanding of the performance of these methods.

High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound Derivatives

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[2] A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of polar compounds like pyridine derivatives.[1]

A stability-indicating RP-HPLC method can be developed and validated for the determination of this compound and its process-related impurities.[3][4]

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[5]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM diammonium hydrogen orthophosphate, pH adjusted to 5.5) and an organic modifier like methanol or acetonitrile is typically used in an isocratic or gradient elution mode.[6]

  • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally employed.[5][6]

  • Detection Wavelength: The wavelength for detection should be selected based on the UV spectrum of this compound, typically around its absorption maximum.

  • Injection Volume: A standard injection volume of 10 or 20 µL is used.

  • Column Temperature: The column is usually maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[5]

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[7] The key validation parameters are summarized in the table below.

Validation Parameter Acceptance Criteria Typical Results for a Validated HPLC Method
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7]No interference from blank, placebo, and known impurities at the retention time of the analyte peak.
Linearity (r²) Correlation coefficient (r²) should be ≥ 0.998.[3]r² > 0.999 over a concentration range of, for example, 5-150 µg/mL.
Accuracy (% Recovery) The recovery should be within 98.0% to 102.0%.[3]Mean recovery of 99.5% - 101.5% for spiked samples at different concentration levels.
Precision (% RSD) Repeatability (intra-day precision) and intermediate precision (inter-day precision) should have a Relative Standard Deviation (RSD) of ≤ 2.0%.[3]%RSD < 1.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Typically in the range of 0.01 - 0.1 µg/mL.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.Typically in the range of 0.03 - 0.3 µg/mL.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[6]%RSD of results should be within acceptable limits after minor changes in analytical conditions.
Gas Chromatography (GC) for the Analysis of this compound Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[8] For less volatile compounds like pyridine carboxylic acid esters, derivatization may be necessary to increase their volatility and improve chromatographic performance.[2]

A validated GC method with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification can be employed.[9][10]

  • Instrumentation: A GC system equipped with a split/splitless injector and an FID or MS detector.[9]

  • Column: A capillary column with a suitable stationary phase, such as a DB-624 or equivalent (e.g., 30 m length, 0.53 mm internal diameter, 1.0 µm film thickness), is often used.[9]

  • Carrier Gas: An inert gas like nitrogen or helium is used as the carrier gas.[9]

  • Injector and Detector Temperature: The injector and detector temperatures are typically set at 250°C and 280°C, respectively.[11]

  • Oven Temperature Program: A temperature program is used to separate the components of the sample. For example, an initial temperature of 150°C held for a few minutes, followed by a ramp to a higher temperature.[9]

  • Derivatization (if necessary): To increase volatility, this compound can be derivatized. However, as an ester, it might be sufficiently volatile for direct GC analysis.

Similar to HPLC, the GC method must be validated for its intended use. The validation parameters are summarized below.

Validation Parameter Acceptance Criteria Typical Results for a Validated GC Method
Specificity The method should demonstrate the separation of the analyte from any potential interfering substances.Clean separation of the analyte peak from solvent and potential impurities.
Linearity (r²) Correlation coefficient (r²) should be ≥ 0.995.[2]r² > 0.998 over a defined concentration range.
Accuracy (% Recovery) The recovery should be within 95.0% to 105.0%.[2]Mean recovery of 97.0% - 103.0% for spiked samples.
Precision (% RSD) Repeatability and intermediate precision should have an RSD of ≤ 5.0%.[2]%RSD < 3.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Dependent on the detector, but typically in the low ng/mL range.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.Dependent on the detector, but typically in the mid-to-high ng/mL range.
Robustness The method's performance should not be significantly affected by small variations in parameters like carrier gas flow rate, oven temperature ramp, and injector temperature.Consistent results with minor variations in the method parameters.

Workflow and Process Diagrams

To visually represent the logical flow of the analytical method validation process, the following diagrams are provided in the DOT language for Graphviz.

Analytical_Method_Development_and_Validation_Workflow cluster_dev Method Development cluster_val Method Validation Dev_Start Define Analytical Requirements Lit_Search Literature Search & Feasibility Dev_Start->Lit_Search Method_Opt Method Optimization (Column, Mobile Phase, etc.) Lit_Search->Method_Opt Dev_End Developed Analytical Method Method_Opt->Dev_End Val_Protocol Prepare Validation Protocol Dev_End->Val_Protocol Proceed to Validation Specificity Specificity & Selectivity Val_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Val_Report Validation Report Robustness->Val_Report

Analytical Method Development and Validation Workflow.

Forced_Degradation_Study_Workflow cluster_stress Forced Degradation / Stress Testing cluster_analysis Analysis of Stressed Samples Drug_Substance Drug Substance / Product Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Drug_Substance->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., NaOH) Drug_Substance->Base_Hydrolysis Oxidation Oxidation (e.g., H2O2) Drug_Substance->Oxidation Thermal Thermal Degradation (Heat) Drug_Substance->Thermal Photolytic Photolytic Degradation (Light Exposure) Drug_Substance->Photolytic Analysis Analyze Stressed Samples by HPLC/GC Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Peak_Purity Peak Purity Assessment Analysis->Peak_Purity Mass_Balance Mass Balance Calculation Analysis->Mass_Balance Degradant_ID Identification of Degradation Products (e.g., LC-MS) Peak_Purity->Degradant_ID Stability_Indicating Confirmation of Stability-Indicating Method Mass_Balance->Stability_Indicating

Forced Degradation Study Workflow.

Conclusion

The choice between HPLC and GC for the analysis of this compound derivatives depends on the specific requirements of the analysis. HPLC is generally more versatile for a wider range of pharmaceutical compounds, including those that are non-volatile or thermally sensitive.[2] GC, on the other hand, can offer high resolution and sensitivity, particularly when coupled with a mass spectrometer, for compounds that are amenable to this technique.[8]

Regardless of the chosen method, a thorough validation in accordance with ICH guidelines is mandatory to ensure the reliability and accuracy of the analytical data. The experimental protocols and validation criteria presented in this guide provide a solid framework for researchers and scientists to develop and validate robust analytical methods for this compound and its derivatives, thereby ensuring the quality and consistency of the final pharmaceutical product.

References

A Comparative Efficacy Analysis of Pesticides Derived from Ethyl 5-chloropyridine-2-carboxylate and Related Chloropyridine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of various classes of pesticides—herbicides, fungicides, and insecticides—synthesized from or structurally related to Ethyl 5-chloropyridine-2-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development, offering a detailed look at the performance of these compounds, supported by experimental data, methodologies, and mechanistic insights.

Herbicides: Pyridine Carboxylic Acids

Pyridine carboxylic acid herbicides are a significant class of synthetic auxin herbicides used for broadleaf weed control. Their chemical backbone is structurally related to this compound. Key examples include aminopyralid, picloram, clopyralid, and triclopyr. These herbicides mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[1]

A dose-response whole-plant bioassay was conducted to quantify the relative efficacy of several pyridine carboxylic acid herbicides and aminocyclopyrachlor (a related pyrimidine carboxylic acid) on different plant species. The effective dose required to cause a 50% reduction in plant biomass (ED₅₀) was determined. Lower ED₅₀ values indicate higher herbicidal activity.

HerbicideCanola ED₅₀ (g ae/ha)Squash ED₅₀ (g ae/ha)Okra ED₅₀ (g ae/ha)
Aminopyralid60.321.110.3
Picloram227.723.317.3
Triclopyr37.37.888.2
Aminocyclopyrachlor112.96.614.6
ClopyralidDid not fit dose-response modelsDid not fit dose-response modelsDid not fit dose-response models

Data sourced from a comparative study on pyridine carboxylic acid herbicides.[2][[“]][4] Clopyralid was found to be less active than the other herbicides across all tested species.[2][[“]][4]

Objective: To determine the herbicidal efficacy by quantifying the dose required to inhibit plant growth by 50% (ED₅₀).

Methodology:

  • Plant Preparation: Seeds of the test species (e.g., canola, squash, okra) are sown in pots containing a standardized soil mix and grown in a controlled environment (greenhouse or growth chamber) to a specific growth stage (e.g., two to four true leaves).

  • Herbicide Application: A range of herbicide doses, including a non-treated control, are prepared. The herbicides are applied to the plants using a calibrated sprayer to ensure uniform coverage.

  • Incubation: The treated plants are returned to the controlled environment and observed for a set period (e.g., 20 days).

  • Data Collection: At the end of the observation period, the above-ground biomass of each plant is harvested, dried in an oven, and weighed.

  • Data Analysis: The biomass data is expressed as a percentage of the non-treated control. A dose-response curve is fitted to the data using appropriate statistical software to calculate the ED₅₀ value for each herbicide and plant species combination.

Pyridine carboxylic acid herbicides act as synthetic mimics of the plant hormone auxin (Indole-3-acetic acid, IAA). They bind to auxin receptors (like TIR1/AFB), leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, allows for the activation of auxin-responsive genes, resulting in uncontrolled cell division and growth, ultimately causing plant death.

Synthetic_Auxin_Pathway cluster_nucleus Plant Cell Nucleus Auxin Synthetic Auxin (e.g., Picloram) Receptor TIR1/AFB Receptor Auxin->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Protein Proteins for Growth Gene->Protein Leads to Synthesis of UncontrolledGrowth Uncontrolled Growth & Plant Death Protein->UncontrolledGrowth

Synthetic Auxin Herbicide Signaling Pathway.

Fungicides: Pyridine Carboxamides

Pyridine carboxamide derivatives represent a class of fungicides that have shown efficacy against a range of plant pathogenic fungi. Their mode of action often involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.

CompoundTarget FungusEfficacy Comparison
6-chloro-N-(2-(phenylamino)phenyl) nicotinamide (3f)Botrytis cinereaInhibitory activity on SDH matches that of Thifluzamide.
Various Pyridine CarboxamidesRhizoctonia solaniSeveral derivatives show good in vitro activity.

Qualitative and semi-quantitative data from studies on novel pyridine carboxamide fungicides.[5][6]

Objective: To assess the antifungal activity of test compounds against target pathogens.

Methodology:

  • In Vitro Mycelial Growth Inhibition Assay:

    • Media Preparation: A suitable growth medium (e.g., Potato Dextrose Agar) is amended with various concentrations of the test fungicide.

    • Inoculation: A mycelial plug from an actively growing culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani) is placed in the center of each fungicide-amended plate.

    • Incubation: The plates are incubated at an optimal temperature for fungal growth.

    • Data Collection: The radial growth of the fungal colony is measured at regular intervals.

    • Data Analysis: The percentage of growth inhibition relative to a non-fungicide control is calculated, and the EC₅₀ value is determined.

  • In Vivo Detached Leaf Assay:

    • Plant Material: Healthy leaves are detached from a susceptible host plant.

    • Fungicide Application: The leaves are treated with a solution of the test fungicide.

    • Inoculation: After the treatment has dried, the leaves are inoculated with a spore suspension or mycelial plug of the target fungus.

    • Incubation: The leaves are kept in a humid chamber to facilitate infection.

    • Data Collection: The lesion size or disease severity is assessed after a specific incubation period.

    • Data Analysis: The efficacy is determined by comparing the disease severity on treated leaves to that on untreated control leaves.

Pyridine carboxamide fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial electron transport chain of fungi. This blockage disrupts cellular respiration and energy production (ATP synthesis), leading to the death of the fungal cells.

SDHI_Pathway cluster_mitochondrion Fungal Mitochondrion SDHI Pyridine Carboxamide (SDHI Fungicide) SDH Succinate Dehydrogenase (Complex II) SDHI->SDH Inhibits Fumarate Fumarate SDH->Fumarate Oxidizes to ETC Electron Transport Chain SDH->ETC Donates Electrons to Succinate Succinate Succinate->SDH Substrate ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP Fungal_Death Fungal Cell Death ATP->Fungal_Death Depletion leads to

Mechanism of Action for SDHI Fungicides.

Insecticides: Neonicotinoids

Neonicotinoids are a class of neuro-active insecticides effective against a wide range of sucking insects. Several commercially important neonicotinoids, such as imidacloprid and thiacloprid, contain a chloropyridinyl moiety, making them structurally related to derivatives of this compound.

Field and laboratory studies have compared the efficacy of various neonicotinoids against sucking insect pests. The data often includes percentage reduction of pest populations or lethal concentration (LC₅₀) values.

InsecticideTarget Pest(s)Efficacy Comparison
Imidacloprid Aphids, Jassids, Whiteflies, ThripsHighly effective; often shows superior or comparable efficacy to other neonicotinoids and conventional insecticides.[7][8][9]
Thiacloprid Aphids, Jassids, WhitefliesEffective against sucking pests; in some studies, found to be more effective than imidacloprid against certain mosquito species.[7][8][9]
Acetamiprid Cotton JassidHighly effective, comparable to imidacloprid.[7]
Nitenpyram Sucking Pests on CottonShows good efficacy and is noted for being safer for some natural enemies compared to conventional insecticides.[7][9]

This table summarizes findings from multiple studies comparing neonicotinoid insecticides.[7][8][9]

Objective: To evaluate the efficacy of insecticides in reducing the population of sucking insects on a host crop.

Methodology:

  • Experimental Setup: A field trial is established using a randomized block design with multiple replications for each treatment, including an untreated control.

  • Pre-treatment Observation: The population of target sucking pests (e.g., aphids, jassids) is recorded on a set number of leaves from randomly selected plants in each plot before insecticide application.

  • Insecticide Application: The insecticides are applied at their recommended field doses using a calibrated sprayer.

  • Post-treatment Observation: Pest populations are counted on the tagged leaves at specific intervals after spraying (e.g., 3, 7, and 14 days).

  • Data Analysis: The mean pest population for each treatment is calculated. The percentage reduction in the pest population over the control is determined to compare the efficacy of the different insecticides.

Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. They bind to these receptors, mimicking the action of the neurotransmitter acetylcholine but are not easily broken down by acetylcholinesterase. This leads to continuous stimulation of the nerve cells, resulting in paralysis and death of the insect.

Neonicotinoid_Pathway cluster_synapse Insect Synapse Neonicotinoid Neonicotinoid (e.g., Imidacloprid) nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Neuron Postsynaptic Neuron Hyperstimulation Continuous Nerve Hyperstimulation Neuron->Hyperstimulation Ion_Channel->Neuron Causes Influx into Paralysis_Death Paralysis and Death Hyperstimulation->Paralysis_Death

Mechanism of Action for Neonicotinoid Insecticides.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the efficacy evaluation of a new pesticide candidate.

Experimental_Workflow Start Pesticide Candidate (Derived from Precursor) In_Vitro In Vitro Screening (e.g., Mycelial Growth, Enzyme Inhibition) Start->In_Vitro Dose_Response Dose-Response Studies (Determine EC₅₀/LC₅₀) In_Vitro->Dose_Response In_Vivo In Vivo / Greenhouse Trials (e.g., Detached Leaf, Whole Plant Assays) Dose_Response->In_Vivo Field_Trials Field Efficacy Trials (Multiple Locations/Seasons) In_Vivo->Field_Trials Data_Analysis Statistical Analysis and Efficacy Comparison Field_Trials->Data_Analysis End Efficacy Profile Established Data_Analysis->End

General Experimental Workflow for Pesticide Efficacy Evaluation.

Disclaimer: This document is intended for informational purposes for a scientific audience. The efficacy of pesticides can be influenced by numerous factors, including environmental conditions, application methods, and the development of resistance. Always consult the product label and local regulations for specific use recommendations.

References

Benchmarking Ethyl 5-chloropyridine-2-carboxylate: A Comparative Guide for Drug Discovery Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of target molecules. Halogenated pyridine derivatives, in particular, serve as versatile and highly sought-after building blocks. This guide provides a comprehensive benchmark of Ethyl 5-chloropyridine-2-carboxylate against other key pyridine- and pyrimidine-based intermediates, offering researchers, scientists, and drug development professionals a data-driven comparison to inform their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of a building block dictate its handling, reactivity, and solubility, which are crucial parameters in designing synthetic routes. The following table summarizes the key properties of this compound and its common alternatives.

PropertyThis compoundEthyl 2-chloronicotinateMethyl 2-chloronicotinateEthyl 5-bromopyridine-2-carboxylate2-Chloro-5-(trifluoromethyl)pyridineEthyl 2-chloropyrimidine-5-carboxylate
CAS Number 128072-93-5[1][2]1452-94-4[3][4]40134-18-7[5][6]126548-15-252334-81-389793-12-4[7]
Molecular Formula C₈H₈ClNO₂[1][8]C₈H₈ClNO₂[9]C₇H₆ClNO₂[6][10]C₈H₈BrNO₂C₆H₃ClF₃NC₇H₇ClN₂O₂[7]
Molecular Weight 185.61 g/mol [1]185.61 g/mol [3]171.58 g/mol [6]230.05 g/mol 181.56 g/mol 186.60 g/mol [7]
Melting Point 47-50 °C[8]N/A (Liquid)N/A (Liquid)N/AN/A (Liquid)56-60 °C[7]
Boiling Point 263.4 °C (Predicted)[8]N/A70 °C @ 0.1 mmHg[5]N/AN/A80 °C @ 5 mmHg[7]
Appearance Colorless Liquid[8]Clear colorless to yellow liquid[9]Colorless to light yellow clear liquid[5]White to light yellow solid[11]N/AWhite to light yellow powder[7]

Synthetic Utility and Reactivity Profile

The true value of these building blocks lies in their reactivity and the diverse molecular scaffolds they can generate. The position and nature of the halogen, the ester group, and any additional substituents profoundly influence their application in common synthetic transformations.

This compound features a chlorine atom at the 5-position, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, although less reactive than a halogen at the 2- or 4-position. Its primary utility is in introducing a substituted pyridine ring, a common motif in pharmacologically active compounds. The ester at the 2-position provides a handle for further modifications such as hydrolysis to the carboxylic acid, amidation, or reduction.

Alternatives and their distinct advantages:

  • Ethyl 2-chloronicotinate & Methyl 2-chloronicotinate : With the chlorine atom at the 2-position, these isomers are significantly more reactive towards nucleophilic substitution.[5][12] This enhanced reactivity makes them ideal intermediates for synthesizing pharmaceuticals and agrochemicals, particularly those targeting neurological disorders or used as herbicides and insecticides.[5][12] The choice between the ethyl and methyl ester is often based on subtle differences in solubility or downstream reaction compatibility.

  • Ethyl 5-bromopyridine-2-carboxylate : The bromo-analogue offers a different reactivity profile, particularly for metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. Bromides are often more reactive than chlorides in these transformations, providing a strategic advantage for constructing complex carbon-carbon or carbon-heteroatom bonds.[11]

  • 2-Chloro-5-(trifluoromethyl)pyridine : This building block is crucial for introducing the trifluoromethyl (CF₃) group, a highly valued moiety in drug discovery for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[13][14] It is a key intermediate in the synthesis of potent insecticides, herbicides, and fungicides.[15][16]

  • Ethyl 2-chloropyrimidine-5-carboxylate : Shifting from a pyridine to a pyrimidine core introduces a second nitrogen atom into the ring, significantly altering the electronic properties and biological profile. Pyrimidines are central to many antiviral and anticancer agents, and this building block is a key intermediate in their synthesis.[7]

Applications in Drug Discovery

These building blocks are instrumental in the synthesis of a wide array of therapeutic agents. Derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.[5][12][17]

Building BlockTherapeutic Areas / Applications
This compound Precursor for various biologically active molecules; used in agrochemical and pharmaceutical synthesis.[8]
Ethyl/Methyl 2-chloronicotinate Intermediates for agents targeting neurological disorders, anti-inflammatory and anti-cancer research.[5][12]
Ethyl 5-bromopyridine-2-carboxylate Versatile block for pharmaceuticals and agrochemicals via cross-coupling reactions; linked to anti-inflammatory and anti-cancer properties.[11]
2-Chloro-5-(trifluoromethyl)pyridine Synthesis of potent agrochemicals (insecticides, herbicides) and pharmaceuticals where the CF₃ group is desired for improved properties.[13][15]
Ethyl 2-chloropyrimidine-5-carboxylate Key intermediate for antiviral and anticancer agents, and nucleoside analogs.[7]

Experimental Protocols & Visualizations

To provide practical context, this section details a representative synthetic protocol and visualizes key workflows and biological pathways relevant to these building blocks.

General Protocol for Esterification: Synthesis of this compound

This protocol describes the conversion of the corresponding carboxylic acid to the ethyl ester, a common transformation in the synthesis of these building blocks.

Materials:

  • 5-Chloropyridine-2-carboxylic acid (1.0 g, 6.35 mmol)

  • Ethanol (EtOH, 10 ml)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1 ml)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • A mixture of 5-Chloropyridine-2-carboxylic acid, ethanol, and concentrated sulfuric acid is prepared in a suitable reaction flask.[18]

  • The reaction mixture is heated to 80 °C and maintained for 16 hours.[18]

  • Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure to remove the solvent.[18]

  • The resulting residue is redissolved in Ethyl Acetate (50 ml).[18]

  • The organic solution is washed sequentially with saturated sodium bicarbonate solution (25 ml) and brine (25 ml).[18]

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound.[18]

Visualizations

The following diagrams illustrate common workflows and concepts in the application of these building blocks.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Building Block & Other Reagents B Add Solvents A->B C Establish Inert Atmosphere (e.g., N2 or Ar) B->C D Heat / Cool to Target Temperature C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry Organic Layer G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J K Assess Purity (HPLC) J->K

Caption: A typical experimental workflow in synthetic chemistry.

G Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->Receptor P1 Dimerization & Autophosphorylation Receptor->P1 P2 Downstream Signaling (RAS/MAPK, PI3K/AKT) P1->P2 P3 Cell Proliferation, Survival, Angiogenesis P2->P3 Inhibitor Pyridine/Pyrimidine-based Kinase Inhibitor Inhibitor->Receptor Inhibition

Caption: Inhibition of receptor tyrosine kinase signaling pathways.[19]

G A This compound Position 2: Ester Position 5: Chloro B Ethyl 2-chloronicotinate Position 2: Chloro Position 3: Ester A:p5->B:p2 Isomeric Relationship (Different Reactivity) C Ethyl 5-bromopyridine-2-carboxylate Position 2: Ester Position 5: Bromo A:p5->C:p5 Halogen Variation (Coupling vs SNAr) D 2-Chloro-5-(trifluoromethyl)pyridine Position 2: Chloro Position 5: CF3 A->D Functional Group Variation (Ester vs CF3)

References

Safety Operating Guide

Safe Disposal of Ethyl 5-Chloropyridine-2-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 5-Chloropyridine-2-carboxylate, safeguarding both laboratory personnel and the environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation.[1] Adherence to strict safety protocols is non-negotiable.

Table 1: Essential Safety and Personal Protective Equipment (PPE)

Precaution CategorySpecific RequirementCitation
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. A dust respirator should be used if dust generation is possible.[1]
Handling Use only outdoors or in a well-ventilated area. Avoid breathing dust or fumes. Do not eat, drink, or smoke when using this product. Wash all exposed external body areas thoroughly after handling.[1]
Storage Store in a well-ventilated place. Keep the container tightly closed and store in a locked-up area.[1][2]
In Case of a Spill Clean up all spills immediately. Avoid breathing dust and contact with skin and eyes. Alert personnel in the area and, if necessary, Emergency Services.[1]

II. Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[1]

Step 1: Waste Collection

  • Place all waste material, including any contaminated spill cleanup supplies, into a clean, dry, sealable, and clearly labeled container.

  • The label should prominently display "Hazardous Waste" and the chemical name: "this compound".

Step 2: Managing Spills for Disposal

  • For Dry Spills:

    • Use dry clean-up procedures to avoid generating dust.[1]

    • Sweep, shovel, or vacuum (using an explosion-proof machine) the material.[1]

    • Place the collected residue into a sealed plastic bag or another appropriate container for disposal.[1]

  • For Wet Spills:

    • Vacuum or shovel the material into a labeled container for disposal.[1]

    • Wash the spill area with large amounts of water.[1]

    • Prevent runoff from entering drains or waterways. If contamination of drains occurs, immediately notify Emergency Services.[1]

Step 3: Final Disposal

  • Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company.

  • Do not mix with other waste streams unless explicitly instructed to do so by the disposal company.

  • Ensure all institutional and regulatory paperwork is completed for the disposal.

III. Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid ProcedureCitation
Eye Contact Immediately wash out with fresh running water. Ensure complete irrigation by keeping eyelids apart. Seek medical attention without delay.[1]
Skin Contact Immediately remove all contaminated clothing. Flush skin and hair with running water and soap. Seek medical attention if irritation occurs.[1]
Inhalation Remove the individual from the contaminated area to fresh air. Lay the patient down and keep them warm and rested. If not breathing, apply artificial respiration. Transport to a hospital or doctor without delay.[1]
Ingestion Immediately give a glass of water. Contact a Poisons Information Centre or a doctor.[1]

IV. Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Assess Hazards & Don PPE B Contain Spill / Collect Waste A->B C Is the spill dry? B->C D Use Dry Cleanup (Sweep/Vacuum) C->D Yes E Use Wet Cleanup (Absorb/Shovel) C->E No F Package in Labeled, Sealed Container D->F E->F G Store in Secure, Ventilated Area F->G H Arrange for Licensed Hazardous Waste Disposal G->H I Decontaminate Area & Remove PPE H->I J Complete Disposal Documentation I->J

Caption: Disposal workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.